Praziquantel
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJFNAIGNNGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021182 | |
| Record name | Praziquantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Praziquantel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4), 3.81e-01 g/L | |
| Record name | SID858012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Praziquantel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01058 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Praziquantel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55268-74-1 | |
| Record name | Praziquantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55268-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praziquantel [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055268741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praziquantel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01058 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | praziquantel | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Praziquantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praziquantel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAZIQUANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6490C9U457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Praziquantel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 °C | |
| Record name | Praziquantel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01058 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Praziquantel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Praziquantel Action on Schistosoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praziquantel (PZQ) remains the cornerstone of schistosomiasis treatment, a parasitic disease affecting millions globally. Despite its widespread use for decades, the precise molecular mechanisms underpinning its potent antischistosomal activity have been a subject of intense investigation. This technical guide provides a comprehensive overview of the core mechanism of action of PZQ on Schistosoma species, with a focus on the molecular and cellular events that lead to parasite paralysis and death. We delve into the primary hypothesis of PZQ-induced disruption of calcium homeostasis, the role of specific ion channels, and the downstream consequences, including rapid muscle contraction and severe tegumental damage. This guide is intended to serve as a detailed resource, presenting quantitative data in a structured format, outlining key experimental protocols, and visualizing complex biological pathways to aid researchers and drug development professionals in the field.
Introduction
Schistosomiasis, caused by trematode flatworms of the genus Schistosoma, is a debilitating neglected tropical disease. This compound, a pyrazino-isoquinoline derivative, is the drug of choice for treating all forms of schistosomiasis, lauded for its high efficacy, broad-spectrum activity against all Schistosoma species, and excellent safety profile.[1] The therapeutic effect of PZQ is dramatic, leading to the rapid paralysis and dislodgement of adult worms from the host's vasculature, rendering them susceptible to host immune clearance.[2] This guide will explore the intricate details of how PZQ achieves this effect at a molecular level.
The Central Role of Calcium Homeostasis Disruption
The prevailing and most well-supported hypothesis for PZQ's mechanism of action is its ability to cause a massive and rapid influx of calcium ions (Ca²⁺) into the schistosome, leading to a disruption of the parasite's calcium homeostasis.[2][3] This sudden increase in intracellular Ca²⁺ concentration triggers a cascade of events that are detrimental to the parasite.
Key Molecular Targets: From Voltage-Gated Calcium Channels to TRP Channels
For many years, the primary molecular targets of PZQ were thought to be the voltage-gated calcium channels (VGCCs) of the parasite.[3][4] Evidence suggested that PZQ modulates these channels, leading to uncontrolled Ca²⁺ influx. The schistosome VGCCs, particularly the β subunits, were implicated in conferring sensitivity to the drug.[5][6][7] Co-expression of a specific schistosome β subunit with a mammalian Ca²⁺ channel α₁ subunit, which is normally insensitive to PZQ, rendered the channel responsive to the drug.[5][7]
More recent and compelling evidence has identified a member of the Transient Receptor Potential (TRP) channel family, specifically a TRP Melastatin (TRPM) channel, as a key molecular target of PZQ in Schistosoma mansoni.[8][9][10] This channel has been named TRPMPZQ.[9][10] PZQ acts as a potent agonist of TRPMPZQ, activating the channel and causing a sustained influx of cations, including Ca²⁺.[9][10][11] The properties of TRPMPZQ align well with the known physiological effects of PZQ on the parasite, including its stereoselectivity for the (R)-enantiomer of PZQ.[8][10]
The following diagram illustrates the proposed signaling pathway initiated by PZQ.
Downstream Consequences of Calcium Influx
The massive influx of Ca²⁺ has two major and immediate consequences for the schistosome:
-
Spastic Muscle Contraction and Paralysis: The sudden rise in intracellular Ca²⁺ in the muscle cells triggers a sustained and severe contraction of the parasite's musculature.[2][4] This spastic paralysis prevents the worms from maintaining their position in the mesenteric veins of the host, leading to their dislodgement and passive transport to the liver.[12]
-
Tegumental Damage: The tegument, the outer surface of the schistosome, is a syncytial layer that plays a crucial role in nutrient absorption, immune evasion, and maintaining the parasite's integrity. PZQ induces rapid and extensive damage to the tegument, characterized by vacuolization, blebbing, and eventual disintegration.[13][14][15][16] This damage is also a Ca²⁺-dependent process.[17] The compromised tegument exposes parasite antigens to the host immune system, further contributing to their elimination.[16]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the in vitro and in vivo activity of this compound and its enantiomers against different species and life stages of Schistosoma.
Table 1: In Vitro Activity of this compound Enantiomers against Schistosoma mansoni
| Compound | Life Stage | IC₅₀ (µg/mL) | Reference |
| R-PZQ | Newly Transformed Schistosomula (NTS) | 0.03 | [13] |
| S-PZQ | Newly Transformed Schistosomula (NTS) | 40.0 | [13] |
| R-PZQ | Adult | 0.02 | [13] |
| S-PZQ | Adult | 5.85 | [13] |
Table 2: In Vitro Activity of this compound Enantiomers against Schistosoma haematobium
| Compound | Life Stage | IC₅₀ (µg/mL) at 4h | IC₅₀ (µg/mL) at 72h | Reference |
| R-PZQ | Adult | 0.007 | 0.01 | [18] |
| S-PZQ | Adult | 3.51 | 3.40 | [18] |
| Racemic PZQ | Adult | 0.03 | 0.03 | [18] |
Table 3: In Vivo Efficacy of this compound Enantiomers against Schistosoma mansoni in Mice
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| Racemic PZQ | 400 | 94.1 | [13] |
| R-PZQ | 200 | >98 | [13] |
| R-PZQ | 400 | >98 | [13] |
| S-PZQ | 800 | 19.6 | [13] |
Table 4: In Vivo Efficacy of this compound Enantiomers against Schistosoma haematobium in Hamsters
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| Racemic PZQ | 250 | 99.3 | [18] |
| R-PZQ | 125 | 98.5 | [18] |
| S-PZQ | 250 | 83.0 | [18] |
| S-PZQ | 500 | 94.1 | [18] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of PZQ's mechanism of action.
In Vitro Culture of Schistosoma mansoni
The ability to culture Schistosoma mansoni in vitro is fundamental for studying the direct effects of PZQ on the parasite.
-
Objective: To maintain the viability and development of different life stages of S. mansoni outside of a host for experimental manipulation.
-
Protocol Outline:
-
Cercarial Transformation: Mechanically transform infective cercariae into schistosomula by vortexing or passing them through a syringe with an emulsifying needle.[4][5]
-
Culture Medium: Culture schistosomula in a suitable medium, such as RPMI 1640 or Medium 199, supplemented with antibiotics (e.g., penicillin/streptomycin) and often serum (e.g., fetal calf serum or human serum) to support development.[4][5][13] For long-term culture to juvenile worm stages, supplementation with human serum can promote further development.[4]
-
Incubation: Maintain the culture in a sterile environment at 37°C with 5% CO₂.[5][13]
-
Drug Exposure: Introduce PZQ dissolved in a suitable solvent (e.g., DMSO) to the culture medium at desired concentrations to observe its effects on motility, morphology, and viability.[9][13]
-
Assessment of Tegumental Damage using Scanning Electron Microscopy (SEM)
SEM is a powerful technique to visualize the topographical changes on the schistosome tegument induced by PZQ.
-
Objective: To qualitatively and quantitatively assess the extent of damage to the parasite's outer surface.
-
Protocol Outline:
-
Sample Preparation: Collect adult worms from in vitro cultures or perfused from infected animals after PZQ treatment.
-
Fixation: Fix the worms in a suitable fixative, such as 2.5% glutaraldehyde.[3][19]
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Critical Point Drying: Subject the samples to critical point drying to preserve their three-dimensional structure.
-
Sputter Coating: Coat the dried specimens with a thin layer of a conductive material, such as gold or gold-palladium.[3][19]
-
Imaging: Examine the coated specimens under a scanning electron microscope to observe features such as blebbing, vacuolization, spine loss, and overall surface disruption.[3][8][19][20]
-
Electrophysiological Recording of Ion Channel Activity
Electrophysiology allows for the direct measurement of ion flow across the cell membrane, providing insights into the function of ion channels targeted by PZQ.
-
Objective: To characterize the electrical properties of schistosome ion channels and their response to PZQ.
-
Protocol Outline:
-
Cell/Tissue Preparation: Isolate muscle cells or prepare whole-mounts of the parasite for recording.[15][21] For studying heterologously expressed channels, transfect a suitable cell line (e.g., HEK293 cells) with the gene encoding the schistosome ion channel of interest (e.g., TRPMPZQ).[22]
-
Patch-Clamp Technique: Use the patch-clamp technique (whole-cell, inside-out, or outside-out configurations) to record ionic currents.[15][22]
-
Recording Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate the currents of interest.
-
PZQ Application: Apply PZQ to the bath or pipette solution to observe its effect on channel gating, conductance, and ion selectivity.[15][22]
-
Data Analysis: Analyze the recorded currents to determine the biophysical properties of the channel and its modulation by PZQ.
-
Calcium Imaging
Calcium imaging techniques allow for the visualization and quantification of changes in intracellular Ca²⁺ concentrations in response to PZQ.
-
Objective: To monitor the spatio-temporal dynamics of Ca²⁺ influx following PZQ exposure.
-
Protocol Outline:
-
Loading with Ca²⁺ Indicator: Incubate live schistosomes or isolated cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).[15]
-
Imaging Setup: Place the loaded samples on a microscope equipped for fluorescence imaging.
-
Baseline Recording: Record the baseline fluorescence before the addition of PZQ.
-
PZQ Application: Perfuse the sample with a solution containing PZQ.
-
Time-Lapse Imaging: Acquire a time-lapse series of fluorescence images to monitor the change in fluorescence intensity, which corresponds to the change in intracellular Ca²⁺ concentration.
-
Data Analysis: Analyze the image series to quantify the magnitude and kinetics of the Ca²⁺ response in different regions of the parasite.
-
Alternative and Complementary Mechanisms
While the disruption of calcium homeostasis is the most prominent mechanism, other molecular targets and pathways may contribute to the overall antischistosomal effect of PZQ.
-
Myosin Regulatory Light Chain: Some studies have suggested that PZQ may bind to the regulatory light chain of myosin in Schistosoma mansoni, potentially affecting muscle contraction through a mechanism that is complementary to the Ca²⁺ influx.[12][23]
-
Adenosine Uptake: Another hypothesis posits that PZQ interferes with adenosine uptake in the parasite.[2] Schistosomes are incapable of de novo purine synthesis and rely on salvaging purines from the host. Disrupting this process could have significant metabolic consequences for the worm.
Conclusion
The mechanism of action of this compound on Schistosoma is a multifaceted process with the disruption of calcium homeostasis at its core. The identification of the schistosome-specific TRPMPZQ channel as a high-affinity target for PZQ represents a significant breakthrough in our understanding of how this crucial drug works.[8][9][10] The massive influx of Ca²⁺ through this channel, and likely also through the subsequent activation of voltage-gated calcium channels, leads to spastic muscle paralysis and severe tegumental damage, ultimately resulting in the parasite's demise. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the nuances of PZQ's action, the potential for drug resistance, and the development of novel antischistosomal therapies. A thorough understanding of these core mechanisms is paramount for the continued and effective control of schistosomiasis.
References
- 1. This compound for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Isolation and In Vitro Cultivation of Intramolluscan Stages of the Human Blood Fluke Schistosoma Mansoni [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scanning electron microscopy of normal and this compound treated S. haematobium worms (Egyptian strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological recording from parasitic nematode muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Mass Isolation and In Vitro Cultivation of Intramolluscan Stages of the Human Blood Fluke Schistosoma Mansoni [jove.com]
- 13. Activity of this compound Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schistosoma mansoni: lack of correlation between this compound-induced intra-worm calcium influx and parasite death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 16. Pharmacological and immunological effects of this compound against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature | Parasitology | Cambridge Core [cambridge.org]
- 18. In vitro and in vivo activity of R- and S- this compound enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Scanning electron microscopy of the tegumental surface of in vivo treated Schistosoma mansoni (Saudi Arabian geographical strain) with oxamniquine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studies on muscle cells isolated from Schistosoma mansoni: a Ca(2+)-dependent K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrophysiological characterization of a schistosome transient receptor potential channel activated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Affects the Regulatory Myosin Light Chain of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Technical Guide to Praziquantel Enantiomers and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) stands as the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally. Administered for decades as a racemic mixture, PZQ contains two enantiomers—(R)-PZQ and (S)-PZQ—which are non-superimposable mirror images of each other. Emerging research has unequivocally demonstrated that the therapeutic effects of this critical drug are not evenly distributed between these two forms. This technical guide provides an in-depth exploration of the distinct biological activities, pharmacokinetics, and mechanisms of action of the this compound enantiomers, offering a valuable resource for researchers and professionals in drug development.
Pharmacodynamics: The Dichotomy of Enantiomeric Activity
The anthelmintic properties of this compound are almost exclusively attributed to the (R)-enantiomer, also known as levothis compound.[1][2][3][4][5] The (S)-enantiomer, or dextrothis compound, is largely inactive against schistosomes and may contribute to the side effects associated with the racemic mixture.[6] This stark difference in activity underscores the importance of stereochemistry in drug action.
Mechanism of Action
The primary mechanism of action for (R)-PZQ involves the disruption of calcium homeostasis in the parasite.[6][7] Evidence strongly points to (R)-PZQ targeting specific subunits of the parasite's voltage-gated calcium channels (VGCCs).[1][7][8][9][10][11][12][13]
Specifically, (R)-PZQ is thought to interact with the variant β subunit of the schistosome's VGCCs.[1][8][9][10][11][12][13][14] This interaction leads to a massive and rapid influx of Ca²⁺ ions into the parasite's cells. The resulting ionic imbalance causes sustained muscle contraction (spastic paralysis) and significant damage to the worm's outer layer, the tegument.[1][7] This paralysis prevents the worm from maintaining its position in the host's bloodstream, leading to its dislodgement and subsequent destruction by the host's immune system. The (S)-enantiomer does not exhibit this high affinity for the VGCC β subunit and is therefore significantly less effective.[1]
Quantitative In Vitro Activity
In vitro studies consistently demonstrate the superior potency of (R)-PZQ compared to the racemic mixture and the (S)-enantiomer. The 50% inhibitory concentration (IC50) values for (R)-PZQ are significantly lower, indicating greater efficacy at lower concentrations.
| Compound | Schistosoma Species | Incubation Time | IC50 (µg/mL) | Reference |
| (R)-PZQ | S. mansoni | 4 h | 0.04 | [1] |
| (R)-PZQ | S. mansoni | 72 h | 0.02 | [1] |
| Racemic PZQ | S. mansoni | 72 h | 0.05 | [1] |
| (S)-PZQ | S. mansoni | 72 h | 5.85 | [1] |
| (R)-PZQ | S. haematobium | 4 h | 0.007 | [8][14] |
| (R)-PZQ | S. haematobium | 72 h | 0.01 | [8][14] |
| Racemic PZQ | S. haematobium | 72 h | 0.03 | [8][14] |
| (S)-PZQ | S. haematobium | 72 h | 3.40 | [8][14] |
Table 1: Summary of in vitro IC50 values for this compound enantiomers against adult Schistosoma worms.
Quantitative In Vivo Efficacy
In vivo studies using murine models of schistosomiasis corroborate the in vitro findings. (R)-PZQ achieves high worm burden reductions (WBR) at doses significantly lower than those required for the racemic mixture, while (S)-PZQ shows minimal activity.
| Compound | Schistosoma Species | Host | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| (R)-PZQ | S. mansoni | Mouse | 200 | >98 | [2] |
| (R)-PZQ | S. mansoni | Mouse | 400 | 100 | [1] |
| Racemic PZQ | S. mansoni | Mouse | 400 | 94.1 | [2] |
| (S)-PZQ | S. mansoni | Mouse | 400 | 19 | [1] |
| (S)-PZQ | S. mansoni | Mouse | 800 | 19.6 | [2] |
| (R)-PZQ | S. haematobium | Hamster | 125 | 98.5 | [8][14] |
| Racemic PZQ | S. haematobium | Hamster | 250 | 99.3 | [8][14] |
| (S)-PZQ | S. haematobium | Hamster | 250 | 83.0 | [8][14] |
Table 2: Summary of in vivo efficacy (Worm Burden Reduction) of this compound enantiomers.
Pharmacokinetics: Differential Metabolic Fates
The enantiomers of this compound also exhibit distinct pharmacokinetic profiles. (R)-PZQ is metabolized by the liver's cytochrome P450 enzymes more rapidly than (S)-PZQ.[1] This results in different plasma concentrations and exposure levels (Area Under the Curve - AUC) for the two enantiomers after administration of the racemic mixture.
| Parameter | (R)-PZQ | (S)-PZQ | Reference |
| Cmax (µg/mL) | 0.2 | 0.9 | [15] |
| Tmax (h) | 7 | 7 | [15] |
| AUC₀₋₂₄h (µg/mL*h) | 1.1 | 9.0 | [15] |
| Half-life (h) | 1.1 | 3.3 | [15] |
Table 3: Pharmacokinetic parameters of this compound enantiomers in Opisthorchis viverrini-infected patients following a standard dose of racemic PZQ.
Key Experimental Protocols
Reproducible and standardized protocols are essential for the evaluation of anthelmintic compounds. Below are detailed methodologies for common in vitro and in vivo assays used to assess the activity of this compound enantiomers.
In Vitro Adult Worm Motility Assay
This assay assesses the direct effect of the compounds on the viability and motor activity of adult schistosomes.
Methodology:
-
Parasite Recovery: Adult Schistosoma worms (e.g., S. mansoni) are recovered from experimentally infected mice (typically 7-8 weeks post-infection) via portal vein perfusion.[2]
-
Washing and Plating: Worms are washed multiple times in pre-warmed RPMI-1640 medium supplemented with fetal bovine serum (10-20%) and antibiotics.[2][16] Three to five worm pairs are then placed into each well of a 24-well plate containing the culture medium.
-
Drug Preparation and Administration: Stock solutions of (R)-PZQ, (S)-PZQ, and racemic PZQ are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made and added to the wells to achieve the desired final concentrations. Control wells receive medium with the same final concentration of DMSO (typically <0.5%).[16]
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for up to 72 hours.[2]
-
Assessment: At various time points (e.g., 4, 24, 48, 72 hours), the worms are observed using an inverted microscope. Motility is scored on a scale (e.g., 3 = normal activity, 0 = no movement/dead). Tegumental damage (e.g., vacuolization, peeling) is also noted.[2]
-
Data Analysis: The 50% inhibitory concentrations (IC50) are calculated by plotting the drug concentration against the percentage reduction in motility compared to the control group.
In Vivo Mouse Model of Schistosomiasis
This model evaluates the efficacy of the compounds in a living host, providing data on worm burden reduction.
Methodology:
-
Infection: Laboratory mice (e.g., Swiss or BALB/c strains) are infected subcutaneously with a defined number of Schistosoma cercariae (e.g., 80-150).[4][17]
-
Infection Maturation: The infection is allowed to mature for approximately 6-8 weeks, by which time adult worms have paired and reside in the mesenteric veins.[9]
-
Treatment: Mice are randomly assigned to treatment groups. A single oral dose of the test compound ((R)-PZQ, (S)-PZQ, or racemic PZQ) or the vehicle control is administered via gavage.[9][17]
-
Worm Recovery: Two to three weeks post-treatment, the mice are euthanized. An incision is made in the hepatic portal vein, and a needle is inserted into the descending aorta. A perfusion fluid (e.g., heparinized saline) is pumped through the circulatory system to flush the worms from the mesenteric veins into a collection dish.[1][14]
-
Worm Counting: The collected worms are examined under a dissecting microscope, and the number of male and female worms for each mouse is counted.[1]
-
Data Analysis: The mean worm burden of each treatment group is compared to the mean worm burden of the vehicle control group to calculate the percentage of Worm Burden Reduction (WBR).
Implications for Drug Development
The clear superiority of (R)-PZQ as the active anthelmintic agent has significant implications for the future of schistosomiasis treatment. Development of an enantiopure formulation of (R)-PZQ offers several potential advantages:
-
Reduced Therapeutic Dose: As (R)-PZQ is the active component, a lower dose of the pure enantiomer could achieve the same or better efficacy as a higher dose of the racemic mixture.[2]
-
Improved Safety Profile: The inactive (S)-enantiomer is believed to contribute to adverse effects such as dizziness, headache, and abdominal discomfort.[6] An (R)-PZQ formulation could potentially reduce the incidence and severity of these side effects.
-
Development of Pediatric Formulations: A lower required dose and improved taste profile make (R)-PZQ an attractive candidate for developing child-friendly formulations, which are urgently needed.
Conclusion
The biological activity of this compound resides almost entirely in its (R)-enantiomer. This stereospecificity is rooted in the interaction of (R)-PZQ with the variant β subunit of the parasite's voltage-gated calcium channels, a mechanism not effectively engaged by the (S)-enantiomer. Quantitative data from both in vitro and in vivo studies consistently affirm the potent schistosomicidal effects of (R)-PZQ at concentrations where (S)-PZQ is largely inert. These findings provide a strong rationale for the development of enantiopure (R)-praziquantel formulations, a move that could lead to more effective, safer, and better-tolerated treatments for the millions affected by schistosomiasis. Continued research into the precise molecular interactions and downstream effects will further refine our understanding and aid in the development of next-generation anthelmintics.
References
- 1. afbr-bri.org [afbr-bri.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro this compound Test Capable of Detecting Reduced In Vivo Efficacy in Schistosoma mansoni Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Activity and pharmacokinetics of a this compound crystalline polymorph in the Schistosoma mansoni mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific sites in the Beta Interaction Domain of a schistosome Ca2+ channel beta subunit are key to its role in sensitivity to the anti-schistosomal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni [en.bio-protocol.org]
- 9. Frontiers | this compound Treatment of Schistosoma mansoni Infected Mice Renders Them Less Susceptible to Reinfection [frontiersin.org]
- 10. A novel biological activity of this compound requiring voltage-operated Ca2+ channel beta subunits: subversion of flatworm regenerative polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voltage-gated calcium channel subunits from platyhelminths: Potential role in this compound action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage-gated calcium channel subunits from platyhelminths: potential role in this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature | Parasitology | Cambridge Core [cambridge.org]
- 14. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni [bio-protocol.org]
- 15. A perfusion procedure (perf-o-suction) for recovery of schistosome worms. (1961) | Myron G. Radke | 82 Citations [scispace.com]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. Pathological and immunological evaluation of different regimens of this compound treatment in a mouse model of Schistosoma mansoni infection | PLOS Neglected Tropical Diseases [journals.plos.org]
Navigating the Labyrinth: A Technical Guide to the Pharmacokinetics of Praziquantel in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the pharmacokinetics of Praziquantel (PZQ) in various animal models. This compound remains a cornerstone for the treatment of schistosomiasis and other trematode and cestode infections in both human and veterinary medicine.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models is paramount for optimizing dosing regimens, developing novel formulations, and predicting clinical efficacy and safety. This guide provides a distillation of key pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to support researchers in the field of anthelmintic drug development.
Quantitative Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound exhibits considerable variability across different animal species, routes of administration, and formulations. The following tables summarize key pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) of racemic this compound and its enantiomers in several commonly used animal models. This data facilitates cross-species comparisons and aids in the selection of appropriate models for specific research questions.
Table 1: Pharmacokinetic Parameters of this compound in Canine Models
| Dose & Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| 14.5 mg/kg, Topical | Spot-on | 56.0 ± 15 | 5.0 ± 1.1 | 910.2 ± 220 | - | [3][4] |
| 100 mg/kg, Subcutaneous (R-PZQ) | Sustained-release injection | 321 ± 26 | 2 ± 0 | 92,240 ± 14,546 | 2025 ± 1458 | [5] |
| 100 mg/kg, Subcutaneous (S-PZQ) | Sustained-release injection | 719 ± 263 | 2 ± 0 | 165,348 ± 31,359 | 1003 ± 406 | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Feline Models
| Dose & Route of Administration | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Oral | Combination therapy | 1.14 ± 0.61 | 1.22 ± 0.49 | - | 1.07 | [6] |
| Topical | NexGard® Combo | 0.107 ± 0.059 | 4-8 | 123 ± 25 (day·ng/mL) | 4.3 ± 1.9 (days) | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Ruminant Models (Sheep & Cattle)
| Animal Model | Dose & Route of Administration | Formulation | Cmax | Tmax | AUC | t½ (h) | Reference |
| Sheep | IM | Solution | 6-fold higher than oral | - | 6-fold higher than oral | - | [8] |
| Cattle | 30 mg/kg, IM | Oily suspension | - | - | - | 22.16 - 26.23 | [9] |
| Cattle | 150 mg/kg, Oral | Tablet | - | - | - | 6.35 | [9] |
Table 4: Pharmacokinetic Parameters of this compound in Swine Models
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparability of pharmacokinetic studies. This section outlines the common methodologies employed in the investigation of this compound pharmacokinetics in animal models.
Drug Administration and Sample Collection
-
Animal Models: Commonly used models include rats, mice, dogs, cats, sheep, cattle, and swine.[3][5][6][8][9][10] The choice of model depends on the specific research objectives, such as studying metabolism, efficacy against specific parasites, or residue depletion.
-
Routes of Administration: this compound can be administered via several routes, including oral (PO), intramuscular (IM), subcutaneous (SC), and topical (spot-on).[11] The chosen route significantly impacts the pharmacokinetic profile, particularly bioavailability, due to factors like the first-pass effect.[8]
-
Sample Collection: Blood samples are typically collected at predetermined time points following drug administration. For smaller animals like rats, this may involve tail vein bleeding. Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.
Analytical Methods for this compound Quantification
The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.
2.2.1. Sample Preparation
A crucial step in the analytical process is the extraction of the analytes from the plasma matrix.
-
Protein Precipitation: This is a simple and rapid method where a protein precipitating agent, such as acetonitrile or perchloric acid, is added to the plasma sample.[12][13] The precipitated proteins are then removed by centrifugation, and the supernatant is analyzed.
-
Liquid-Liquid Extraction (LLE): LLE involves the extraction of this compound and its metabolites from the aqueous plasma into an immiscible organic solvent. This method can provide cleaner extracts compared to protein precipitation.
2.2.2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Stationary Phase: A reversed-phase C18 column is commonly used for the analysis of this compound.[12]
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water is typically used as the mobile phase.[14]
-
Detection: UV detection at a specific wavelength (e.g., 225 nm) is often employed for quantification.[12]
-
Internal Standard: An internal standard, such as diazepam, is often added to the samples to improve the accuracy and precision of the method by correcting for variations in extraction efficiency and injection volume.[14]
2.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound and for stereoselective analysis.
-
Principle: After chromatographic separation by LC, the analytes are ionized and detected by a tandem mass spectrometer, which provides structural information and allows for highly selective quantification.
-
Enantioselective Analysis: Chiral chromatography is necessary to separate the R-(-)-Praziquantel and S-(+)-Praziquantel enantiomers. This is often achieved using a chiral stationary phase, such as a cellulose tris(3-chloro-4-methylphenylcarbamate) column.[15]
-
Method Validation: Any analytical method used for pharmacokinetic studies must be thoroughly validated to ensure its accuracy, precision, selectivity, and robustness.[15]
Visualizing Key Pathways and Processes
Graphical representations of complex biological and experimental processes can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.
Metabolic Pathway of this compound
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][16] This metabolism is stereoselective, meaning the two enantiomers, R-(-)-Praziquantel (the active form) and S-(+)-Praziquantel, are metabolized at different rates and into different products.[17] The major metabolites are hydroxylated derivatives.[18]
Caption: Metabolic pathway of this compound.
Experimental Workflow for a this compound Pharmacokinetic Study
The following diagram outlines the key steps involved in a typical pharmacokinetic study of this compound in an animal model, from the initial planning stages to the final data analysis.
Caption: Experimental workflow for a pharmacokinetic study.
Conclusion
This technical guide provides a foundational overview of the pharmacokinetics of this compound in key animal models. The compiled quantitative data, detailed experimental protocols, and visual aids are intended to support researchers in designing and interpreting preclinical studies. A nuanced understanding of this compound's ADME properties, including its stereoselective metabolism and the influence of formulation and route of administration, is critical for the continued development of this essential anthelmintic agent and the innovation of next-generation therapies. Future research should focus on further elucidating the specific contributions of various CYP450 isoforms to this compound metabolism across different species and exploring novel drug delivery systems to overcome the limitations of current formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of this compound and pyrantel pamoate combination following oral administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of a novel spot-on formulation of this compound for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labyes.com [labyes.com]
- 5. Slow-release this compound for dogs: presentation of a new formulation for echinococcosis control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and pyrantel pamoate combination following oral administration in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining esafoxolaner, eprinomectin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. Pharmacokinetics of new high-concentration and long-acting this compound oily suspensions after intramuscular administration in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Pharmacokinetics and Residue Depletion of this compound and Its Metabolites, 4-Hydroxythis compound Enantiomers, in Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. LC determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug this compound and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug metabolism and pharmacokinetics of this compound: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
The Molecular Labyrinth: Unraveling Praziquantel's Mode of Action in Parasitic Worms
A Technical Guide for Researchers and Drug Development Professionals
Introduction: For decades, Praziquantel (PZQ) has been the cornerstone of treatment for schistosomiasis and other trematode and cestode infections, yet its precise molecular mechanism of action has long remained a subject of intense scientific inquiry. This in-depth technical guide synthesizes the current understanding of PZQ's molecular targets in parasitic worms, providing a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the primary target, the Transient Receptor Potential Melastatin ion channel (TRPM_PZQ), while also exploring the historical context of other proposed targets. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of PZQ's pharmacology.
The Primary Target: A Parasite-Specific TRP Channel
The current scientific consensus points to a specific ion channel as the principal molecular target of this compound: a member of the Transient Receptor Potential (TRP) family, specifically the melastatin subfamily, designated TRPM_PZQ .[1][2] Experimental evidence strongly indicates that the biologically active (R)-enantiomer of PZQ directly binds to and activates this channel.[3][4] This activation leads to a rapid and sustained influx of calcium ions (Ca²⁺) into the parasite's cells, particularly muscle and neuronal cells.[5][6]
The consequences of this massive Ca²⁺ influx are twofold and are the basis for PZQ's anthelmintic effect:
-
Spastic Paralysis: The sudden increase in intracellular Ca²⁺ triggers uncontrolled muscle contractions, leading to a state of spastic paralysis.[5][7] This paralysis causes the worms to detach from the walls of the host's blood vessels, leading to their expulsion.[5][8]
-
Tegumental Damage: PZQ also induces severe damage to the worm's outer layer, the tegument.[5] This damage, also a calcium-dependent process, exposes the parasite to the host's immune system, further contributing to its elimination.[5][7]
The specificity of PZQ for parasitic flatworms is explained by the unique nature of the TRPM_PZQ channel. While TRP channels are present in a wide range of organisms, including humans, the specific binding pocket for PZQ appears to be conserved among susceptible parasites but absent in their hosts and in PZQ-insensitive worms like Fasciola hepatica.[3][4] Research has shown that a single amino acid substitution in the binding site of the Fasciola TRPM_PZQ homolog is sufficient to confer PZQ sensitivity.[3][4]
Signaling Pathway of this compound Action
The activation of TRPM_PZQ by this compound initiates a direct signaling cascade leading to the paralysis and death of the parasitic worm.
Caption: this compound signaling cascade in parasitic worms.
Quantitative Analysis of this compound Activity
The efficacy of this compound and its analogs against the TRPM_PZQ channel has been quantified in several studies. The half-maximal effective concentration (EC₅₀) is a key metric for comparing the potency of different compounds.
| Compound | Target Organism/Channel | EC₅₀ (μM) | Reference |
| (R)-Praziquantel | Schistosoma mansoni TRPM_PZQ (at 37°C) | 0.154 ± 0.033 | [9] |
| (±)-Praziquantel | Schistosoma mansoni TRPM_PZQ | Not specified | [10] |
| (S)-Praziquantel | Schistosoma mansoni TRPM_PZQ | Less active | [3][10] |
| (R)-PZQ analog 35 | Schistosoma mansoni TRPM_PZQ | Lower potency than (R)-PZQ | [3] |
| This compound | Clonorchis sinensis TRPM_PZQ | 0.85 ± 0.22 | [3] |
| This compound | Opisthorchis viverrini TRPM_PZQ | 1.07 ± 0.33 | [3] |
Historical Perspectives and Alternative Proposed Targets
Prior to the definitive identification of TRPM_PZQ, the leading hypothesis for PZQ's mechanism of action centered on voltage-gated calcium channels (VGCCs) .[11][12] Some studies suggested that a unique, variant β subunit of schistosome VGCCs was responsible for conferring PZQ sensitivity.[13][14] While this hypothesis has been largely superseded by the discovery of TRPM_PZQ, it represents an important chapter in the history of PZQ research.
Other, less substantiated, molecular targets have also been proposed, including:
-
Myosin Regulatory Light Chain: Some research has suggested that PZQ may interact with the myosin regulatory light chain, a component of the muscle contraction machinery.[11][15]
-
Adenosine Uptake: Another hypothesis proposed that PZQ interferes with the parasite's ability to take up adenosine, a crucial molecule that they cannot synthesize themselves.[8][11]
While these alternative targets are not currently considered the primary mechanism of PZQ's action, they highlight the complex biological effects of this drug on parasitic worms.
Key Experimental Protocols
The identification and characterization of TRPM_PZQ as the primary target of this compound have been made possible by a combination of sophisticated experimental techniques.
Heterologous Expression and Calcium Imaging
This is a fundamental technique used to study the function of ion channels in a controlled environment.
Workflow:
Caption: Workflow for heterologous expression and calcium imaging.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium.[10]
-
Transfection: The cDNA encoding the Schistosoma mansoni TRPM_PZQ channel is cloned into an expression vector. This vector is then introduced into the HEK293 cells using a standard transfection method (e.g., lipofection).[10]
-
Dye Loading: After allowing time for channel expression, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[10]
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence microscope or plate reader.[10]
-
PZQ Application: this compound is added to the cells, and the change in fluorescence is recorded over time.[10]
-
Data Analysis: An increase in fluorescence indicates an influx of Ca²⁺ into the cells. By testing a range of PZQ concentrations, a dose-response curve can be generated to determine the EC₅₀.[10]
Electrophysiology (Patch-Clamp Recording)
This technique allows for the direct measurement of ion channel activity.
Workflow:
Caption: Workflow for patch-clamp electrophysiology.
Detailed Methodology:
-
Cell Preparation: HEK293 cells expressing the TRPM_PZQ channel are prepared as described above.[16]
-
Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane.[16]
-
Seal Formation: A tight, high-resistance "giga-seal" is formed between the micropipette and the cell membrane.[16]
-
Whole-Cell Configuration: The patch of membrane under the pipette is ruptured, allowing for the measurement of ionic currents across the entire cell membrane.[16]
-
Recording: The cell's membrane potential is clamped at a specific voltage, and the resulting ionic current is recorded. After establishing a baseline, PZQ is applied, and the change in current is measured.[16]
-
Analysis: The recorded currents are analyzed to determine the properties of the ion channel, such as its conductance, ion selectivity, and voltage dependence.[16]
Conclusion and Future Directions
The identification of the TRPM_PZQ ion channel as the primary molecular target of this compound represents a landmark achievement in parasitology and pharmacology.[2] This breakthrough not only provides a clear understanding of how this essential medicine works but also opens up new avenues for the development of novel anthelmintic drugs.[11] Future research will likely focus on:
-
High-throughput screening: Utilizing the knowledge of the PZQ binding site on TRPM_PZQ to screen for new, more potent, and potentially resistance-breaking compounds.
-
Structural biology: Determining the high-resolution structure of the TRPM_PZQ channel, both with and without PZQ bound, to facilitate rational drug design.
-
Resistance mechanisms: Investigating the potential for and mechanisms of PZQ resistance in parasite populations, which may involve mutations in the TRPM_PZQ gene.[17]
-
Exploring the TRP channel family: Investigating other parasite-specific TRP channels as potential drug targets.
By continuing to unravel the molecular intricacies of PZQ's action, the scientific community can work towards the development of the next generation of anthelmintics to combat the global burden of parasitic worm infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress interrogating TRPMPZQ as the target of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanism of this compound action at a parasitic flatworm ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Frontiers | this compound activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 7. Ca2+ channels and this compound: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The Journey to Discovering a Flatworm Target of this compound: A Long TRP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anthelmintic drug this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mechanism of Action of this compound: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature | Parasitology | Cambridge Core [cambridge.org]
- 13. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Voltage-gated calcium channel subunits from platyhelminths: Potential role in this compound action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Affects the Regulatory Myosin Light Chain of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological characterization of a schistosome transient receptor potential channel activated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound resistance in schistosomes: a brief report [frontiersin.org]
Praziquantel's Enigmatic Dance with Parasite Calcium Channels: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides an in-depth exploration of the molecular mechanism of praziquantel (PZQ), the cornerstone of treatment for schistosomiasis and other trematode infections. For decades, the precise target of this essential medicine remained elusive, though its action was clearly linked to a massive influx of calcium ions into the parasite.[1][2] Recent breakthroughs have finally pinpointed a specific parasite ion channel, opening new avenues for research and development in anthelmintic drugs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core mechanism, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
The Core Mechanism: A Shift in Paradigm from Voltage-Gated to TRP Channels
The long-standing "Ca2+ hypothesis" of PZQ's action posited that the drug disrupts parasite calcium homeostasis, leading to rapid muscle contraction, paralysis, and tegumental damage.[2][3][4] Early research implicated voltage-operated Ca2+ channels (Ca_v), with studies showing that the variant β subunit of schistosome Ca_v channels could confer PZQ sensitivity to otherwise insensitive mammalian channels.[4][5][6] This led to the hypothesis that PZQ's primary target was a component of the voltage-gated calcium channel complex.[5]
However, the last decade has seen a paradigm shift with the identification of a member of the Transient Receptor Potential (TRP) channel family as the definitive molecular target of PZQ.[7][8][9] Specifically, a TRP melastatin (TRPM) channel in Schistosoma mansoni, named Sm.TRPM_PZQ, has been shown to be directly activated by the therapeutically active (R)-enantiomer of this compound.[8][10][11] This channel is a Ca2+-permeable non-selective cation channel.[8][12] Activation of Sm.TRPM_PZQ by PZQ leads to a sustained influx of Ca2+, triggering the downstream effects long associated with the drug's efficacy.[8][9] This groundbreaking discovery has been substantiated by evidence that a single amino acid change in the TRPM_PZQ homolog in the PZQ-insensitive liver fluke, Fasciola hepatica, is sufficient to confer PZQ sensitivity.[9][13]
The current understanding is that PZQ acts as a neuroactive anthelmintic, triggering a sustained, non-selective cation current in the neuronal tissue of the parasite.[12][14] This leads to neuronal depolarization, subsequent muscle paralysis, and damage to the worm's outer layer, the tegument.[12][14][15]
Quantitative Analysis of this compound's Effects
The following table summarizes key quantitative data from various studies, providing a comparative overview of this compound's potency and its effects on parasite physiology.
| Parameter | Species | PZQ Enantiomer/Analog | Value | Reference |
| EC50 (Sm.TRPM_PZQ Activation) | Schistosoma mansoni | (R)-PZQ | 68 ± 7 nM | [10][11] |
| Schistosoma mansoni | (S)-PZQ | 1.1 ± 0.4 µM | [10] | |
| Schistosoma mansoni | Racemic (±)-PZQ | 0.18 ± 0.02 µM | [9] | |
| Clonorchis sinensis | Racemic (±)-PZQ | 0.85 ± 0.22 µM | [16] | |
| Opisthorchis viverrini | Racemic (±)-PZQ | 1.07 ± 0.33 µM | [16] | |
| Effect on Parasite Motility | Schistosoma japonicum | Racemic (±)-PZQ (IC50) | Exacerbated reduction in motility (from 47% to 27% in females and 61% to 23% in males) with CamKII knockdown | [17] |
| Calcium Influx | Schistosoma mansoni | Racemic (±)-PZQ | Rapid uptake of 45Ca2+ | [4] |
| Schistosoma japonicum | Racemic (±)-PZQ | Significant increase in 45Ca2+ uptake within 1-30 minutes | [18] |
Experimental Protocols
Heterologous Expression and Calcium Imaging for Channel Activity
This protocol is used to determine if a specific ion channel is activated by this compound.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. The cells are then transfected with a plasmid containing the gene for the parasite ion channel of interest (e.g., Sm.TRPM_PZQ).
-
Fluorescent Calcium Indicator Loading: After a period to allow for protein expression (typically 24-48 hours), the transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Fluorescence Measurement: The baseline fluorescence of the cells is measured using a plate reader or a fluorescence microscope.
-
Compound Addition: this compound or its analogs are added to the cells at various concentrations.
-
Data Acquisition and Analysis: The change in fluorescence intensity upon compound addition is recorded in real-time. An increase in fluorescence indicates an influx of calcium into the cells, signifying channel activation. Dose-response curves are then generated to calculate EC50 values.[19]
Electrophysiological Recording of Native PZQ-Evoked Currents
This technique directly measures the ion flow through channels in the parasite's cells.
-
Parasite Preparation: Adult Schistosoma mansoni worms are isolated and maintained in a suitable buffer.
-
Electrode Placement: A microelectrode is carefully positioned to form a tight seal with the membrane of a target cell, such as a neuron in the anterior ganglion or main longitudinal nerve cord.[12][14]
-
Recording Configuration: The recording is configured in whole-cell patch-clamp mode to measure the total ionic current across the cell membrane.
-
PZQ Application: this compound is applied to the parasite via the perfusion system.
-
Data Recording and Analysis: The resulting electrical currents are recorded and analyzed to determine the characteristics of the ion channels activated by PZQ, such as their ion selectivity and gating properties.[12][14]
RNA Interference (RNAi) for Target Validation
RNAi is used to silence the expression of a specific gene to determine its role in the drug's mechanism.
-
dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to the target gene (e.g., a calcium channel subunit) is synthesized in vitro.
-
Parasite Soaking or Electroporation: The parasites are soaked in a medium containing the dsRNA or subjected to electroporation to introduce the dsRNA into their cells.
-
Gene Knockdown Verification: After an incubation period, the level of target gene expression is measured using quantitative PCR (qPCR) to confirm successful knockdown.
-
PZQ Challenge and Phenotypic Analysis: The treated parasites are then exposed to this compound, and their response (e.g., motility, survival) is compared to control parasites (treated with a non-specific dsRNA). A reduced sensitivity to PZQ in the knockdown group indicates that the target gene is involved in the drug's action.[6][17]
Visualizing the Molecular Cascade
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: this compound's signaling pathway in parasites.
Caption: Workflow for heterologous expression and calcium imaging.
Future Directions and Implications
The definitive identification of Sm.TRPM_PZQ as the molecular target of this compound is a monumental step forward.[15] This knowledge provides a solid foundation for several key areas of future research:
-
Structure-Based Drug Design: With a defined target, it is now possible to employ computational modeling and crystallographic studies to design novel anthelmintics that specifically and potently activate or inhibit this channel. This could lead to drugs with improved efficacy, a broader spectrum of activity, or a better resistance profile.
-
Understanding Resistance: While widespread clinical resistance to PZQ is not yet a major issue, reduced cure rates have been reported.[20] The molecular basis of PZQ resistance can now be investigated by sequencing the trpm_pzq gene in parasite isolates with reduced susceptibility.
-
Exploring the Role of TRPM Channels in Parasite Biology: The endogenous function of TRPM_PZQ in the parasite's life cycle remains to be fully elucidated. Understanding its physiological role could reveal new vulnerabilities to be exploited by novel therapeutic strategies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Ca2+ channels and this compound: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature | Parasitology | Cambridge Core [cambridge.org]
- 5. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Biological Activity of this compound Requiring Voltage-Operated Ca2+ Channel β Subunits: Subversion of Flatworm Regenerative Polarity | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. The Journey to Discovering a Flatworm Target of this compound: A Long TRP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The anthelmintic drug this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 13. Mechanism of this compound action at a parasitic flatworm ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound activates a native cation current in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress interrogating TRPMPZQ as the target of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Transcriptional Responses of In Vivo this compound Exposure in Schistosomes Identifies a Functional Role for Calcium Signalling Pathway Member CamKII | PLOS Pathogens [journals.plos.org]
- 18. Pharmacological and immunological effects of this compound against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Schistosome Slayer: An In-depth Technical Guide to the Early Research and Development of Praziquantel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel stands as a landmark achievement in the field of anthelmintic therapy, a testament to the collaborative efforts of industry and academia. Developed in the mid-1970s through a joint effort by Bayer AG and E. Merck, this pyrazinoisoquinoline derivative revolutionized the treatment of schistosomiasis and other trematode and cestode infections.[1][2][3] Its broad spectrum of activity, high efficacy, and favorable safety profile have made it an essential medicine, saving countless lives and reducing the burden of parasitic diseases worldwide. This technical guide delves into the early research and development history of this compound, providing a detailed look at its chemical synthesis, the elucidation of its mechanism of action, and the preclinical and clinical studies that paved the way for its global use.
I. Chemical Synthesis: From Laboratory to Large-Scale Production
The early synthesis of this compound was a significant achievement in medicinal chemistry. The initial methods, primarily developed by Merck, focused on the construction of the core pyrazino[2,1-a]isoquinoline ring system. One of the widely used early approaches began with the readily available isoquinoline.
Experimental Protocol: The Merck Synthesis (Reissert Reaction Approach)
This synthetic pathway, a cornerstone of early this compound production, can be summarized in the following key steps:
-
Reissert Reaction: Isoquinoline is reacted with cyclohexanecarbonyl chloride and potassium cyanide to form a Reissert compound, 2-cyclohexanecarbonyl-1-cyano-1,2-dihydroisoquinoline.
-
Reduction: The Reissert compound undergoes catalytic hydrogenation under high pressure, leading to the formation of the key intermediate, 1-(aminomethyl)tetrahydroisoquinoline.
-
Acylation: The primary amine of the intermediate is then acylated with chloroacetyl chloride.
-
Cyclization: The final ring closure is achieved through a base-catalyzed intramolecular cyclization, yielding racemic this compound.[4]
While effective, this method involved the use of toxic cyanide and required high-pressure hydrogenation, presenting challenges for large-scale industrial production.[4] Subsequent research focused on developing more efficient and safer synthetic routes.
II. Unraveling the Mechanism of Action: The Calcium Hypothesis
The discovery of this compound's potent anthelmintic activity spurred intensive research into its mechanism of action. Early in vitro studies on Schistosoma mansoni provided the foundational evidence for what would become known as the "calcium hypothesis."
Experimental Protocol: Investigating the Effect of this compound on Schistosome Motility and Tegument
-
Parasite Preparation: Adult Schistosoma mansoni worms were collected from experimentally infected mice and maintained in a suitable culture medium (e.g., Hedon-Fleig solution).
-
Drug Exposure: Worms were exposed to varying concentrations of this compound.
-
Motility Assessment: The motor activity of the worms was observed and recorded. A key finding was the rapid induction of spastic paralysis in the parasites upon exposure to the drug.
-
Tegumental Disruption: Electron microscopy was employed to examine the ultrastructural changes in the worm's outer layer, the tegument. These studies revealed rapid and extensive vacuolization and disruption of the tegument.[5]
-
Ion Flux Studies: To investigate the underlying cause of paralysis, experiments using radioisotopes, such as 45Ca2+, were conducted. These studies demonstrated that this compound caused a rapid and massive influx of calcium ions into the schistosome.[3]
These early experiments led to the prevailing hypothesis that this compound's primary mode of action involves the disruption of calcium homeostasis in the parasite. The massive influx of Ca2+ leads to sustained muscle contraction (spastic paralysis) and damage to the tegument, ultimately resulting in the death of the worm and its clearance from the host.[3][6]
III. Preclinical Evaluation: Efficacy and Safety Assessment
Prior to human trials, this compound underwent rigorous preclinical testing in various animal models to establish its efficacy against a range of parasites and to assess its toxicological profile.
Efficacy Studies
This compound demonstrated remarkable efficacy against all human-pathogenic Schistosoma species (S. mansoni, S. haematobium, and S. japonicum) in experimentally infected mice and hamsters.[5] Its activity extended to various other trematodes and cestodes, establishing its broad-spectrum anthelmintic properties.
| Animal Model | Parasite | Key Findings |
| Mouse | Schistosoma mansoni | High efficacy against adult worms and, to a lesser extent, immature stages.[5] |
| Mouse | Schistosoma haematobium | Excellent schistosomicidal activity. |
| Hamster | Schistosoma japonicum | Highly effective in reducing worm burden and egg production. |
| Dog, Cat | Various Cestodes (Tapeworms) | Demonstrated potent cestocidal effects. |
Table 1: Summary of Early Preclinical Efficacy of this compound
Toxicology Studies
Extensive toxicological studies were conducted in multiple animal species to evaluate the safety of this compound. The results consistently demonstrated a very low level of acute and chronic toxicity.
| Test | Animal Model | Results |
| Acute Toxicity (LD50) | Rat, Mouse | Very high, indicating a wide therapeutic index.[7] |
| Subchronic Toxicity | Rat, Dog | No significant organ damage observed after repeated high doses.[7][8] |
| Reproductive Toxicity | Rat | No adverse effects on fertility or reproduction.[7][8] |
| Teratogenicity | Mouse, Rat, Rabbit | No teratogenic effects were observed.[7][8] |
| Mutagenicity | Various in vitro and in vivo assays | No evidence of mutagenic potential.[7][8] |
Table 2: Summary of Early Preclinical Toxicology of this compound
IV. Clinical Development: Trials in Humans
Following the promising preclinical data, the first clinical trials of this compound were initiated in the late 1970s. These early studies were crucial in determining the optimal dosage, efficacy, and tolerability in humans infected with schistosomiasis.
Early Clinical Trial Design and Methodology
The initial clinical trials were often multicenter studies conducted in collaboration with the World Health Organization. A common design involved:
-
Patient Selection: Patients with confirmed Schistosoma infections were enrolled.
-
Dosage Regimens: Different single and divided oral dosage regimens were evaluated to find the optimal balance between efficacy and side effects.
-
Efficacy Assessment: The primary endpoint was the cure rate, determined by the absence of viable eggs in stool or urine samples at various time points post-treatment. Egg reduction rates were also calculated.
-
Safety and Tolerability Monitoring: Patients were closely monitored for any adverse events.
The results of these early trials were overwhelmingly positive, confirming the high efficacy and good tolerability of this compound in humans.
| Schistosoma Species | Dosage Regimen | Cure Rate (%) | Reference |
| S. haematobium | 40 mg/kg (single dose) | ~90-100% | |
| S. mansoni | 40-50 mg/kg (single or divided dose) | ~80-95% | |
| S. japonicum | 3 x 20 mg/kg or 60 mg/kg (divided doses) | ~80-90% |
Table 3: Efficacy of this compound in Early Clinical Trials for Schistosomiasis
V. Conclusion
The early research and development of this compound represent a paradigm of successful drug discovery and development. From its innovative chemical synthesis and the insightful elucidation of its mechanism of action to the comprehensive preclinical and clinical evaluations, every step was marked by scientific rigor and a clear focus on addressing a significant unmet medical need. The collaborative spirit between Bayer AG and E. Merck was instrumental in bringing this groundbreaking therapy to fruition. The legacy of this compound continues to this day, as it remains the cornerstone of global efforts to control and eliminate schistosomiasis, a testament to the pioneering work of the scientists and researchers who laid its foundation in the 1970s.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. research.brighton.ac.uk [research.brighton.ac.uk]
- 3. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 4. Design, Synthesis and Evaluation of this compound Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A summary of the efficacy of this compound against schistosomes in animal experiments and notes on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of this compound: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results of toxicological studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological profile of this compound, a new drug against cestode and schistosome infections, as compared to some other schistosomicides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Praziquantel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Praziquantel (PZQ), a critical anthelmintic drug. Understanding these characteristics is fundamental for research, formulation development, and optimizing therapeutic efficacy. This document details quantitative data, experimental protocols for property determination, and visual representations of key pathways and workflows.
Core Physicochemical Data
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high permeability and low aqueous solubility.[1][2] Its physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₄N₂O₂ | [3] |
| Molecular Weight | 312.41 g/mol | |
| Appearance | White or almost white crystalline powder, odorless, with a slightly bitter taste.[4] | [1][4] |
| Melting Point | 136–142 °C | [3][4][5][6] |
| logP (Octanol/Water) | 2.5 - 2.7 | [1][3][7] |
| pKa | ~7.5 (Weakly basic) | [6] |
| Polymorphism | Exists in multiple polymorphic forms (e.g., Form A, Form B, Form C) and can form hydrates and solvates.[5][8][9] | [5][8][9] |
| Solubility | Value | Conditions | Source(s) |
| Water | 0.40 mg/mL (400 mg/L) | 25 °C | [1][3] |
| 70.0 µg/mL | Phosphate Buffer (pH 7.4), 37 °C | [7] | |
| 112.4 µg/mL | 0.1 N HCl, 37 °C | [7][10] | |
| Ethanol | 97 mg/mL (9.7 g/100mL) | - | [1][4][11] |
| Chloroform | 567 mg/mL (56.7 g/100mL) | - | [1][4] |
| Dimethyl Sulfoxide (DMSO) | Readily soluble | - | [4] |
| N-methyl-2-pyrrolidone (NMP) | 146 mg/mL | - | [11][12] |
| Polyethylene Glycol 400 (PEG 400) | 17 mg/mL | - | [11][12] |
| Propylene Glycol (PPG) | 12 mg/mL | - | [11][12] |
| 0.2% Sodium Lauryl Sulfate (SLS) | 370.29 µg/mL | 37 °C | [7][13] |
| 0.2% Tween 80 in Buffer (pH 7.4) | 100.6 µg/mL | 37 °C | [7][13] |
Detailed Physicochemical Properties
Solubility
This compound is practically insoluble in water, with a solubility of approximately 0.40 mg/mL at 25 °C.[1] This low aqueous solubility is a primary factor limiting its bioavailability.[7][14] It is freely soluble in organic solvents such as chloroform and ethanol, and also readily soluble in DMSO.[1][4][15] The solubility can be enhanced through the use of co-solvents and surfactants. For instance, studies have shown that 0.2% sodium lauryl sulfate (SLS) can significantly increase its aqueous solubility.[7][16]
Melting Point
The racemic mixture of this compound has a sharp melting point reported in the range of 136–142 °C.[3][4][6] Differential scanning calorimetry (DSC) analysis shows a sharp endothermic signal at 141.99 °C, indicating melting without decomposition.[1][5] The enantiomers have a lower melting point of around 110 °C.[1][5]
Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is reported to be between 2.5 and 2.7, indicating that this compound is a highly hydrophobic and lipophilic molecule.[1][3][7] This property contributes to its high permeability across biological membranes, a key characteristic of BCS Class II drugs.
Stability
This compound is generally stable under normal storage conditions but can be sensitive to light, humidity, and high temperatures.[6] In the solid state, it is stable towards high temperatures, but it is photolabile when directly exposed to sunlight, losing about 50% of its concentration over four months.[17] It is also susceptible to degradation in aqueous media.[17] Stability studies are crucial for developing robust formulations and defining appropriate storage conditions.[12][18]
Polymorphism
This compound exhibits polymorphism, meaning it can exist in different crystalline forms.[8][9] The commercially available form is known as Form A.[5][19] Other forms, such as Form B and Form C, have been identified and can be prepared through methods like mechanochemistry (grinding) or cooling crystallization.[8][9][19] These different polymorphs can have distinct physical properties, including solubility and dissolution rates, which may impact bioavailability.[5][9] For example, Form B and Form C have shown higher aqueous solubility compared to Form A.[5]
Experimental Protocols
Solubility Determination: Saturation Shake-Flask Method
This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.
-
Preparation : An excess amount of this compound is added to a vial containing the chosen solvent (e.g., phosphate buffer pH 7.4, 0.1 N HCl, or water).[7][20]
-
Equilibration : The resulting slurry is placed in a thermostatically controlled shaking water bath and agitated (e.g., at 100 strokes/min) at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[7][20]
-
Sample Collection : After agitation, the suspension is allowed to stand to permit undissolved solids to settle.[7]
-
Filtration : An aliquot of the supernatant is withdrawn and immediately filtered through a microporous filter (e.g., 0.45 µm) to remove any undissolved particles.[7]
-
Analysis : The filtered solution is appropriately diluted, and the concentration of this compound is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at λ=210 nm.[7][10][20]
-
Calculation : The solubility is calculated based on the measured concentration from a standard calibration curve.[7]
pKa Determination: Potentiometric Titration
Potentiometric titration is a standard and cost-effective method for determining the dissociation constant (pKa) of ionizable compounds.[21][22][23]
-
System Calibration : The potentiometer and pH electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[21]
-
Sample Preparation : A precise quantity of this compound is dissolved in a suitable solvent system (co-solvents may be required for poorly soluble drugs) and diluted to a known concentration (e.g., 1 mM).[21][24] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[21]
-
Titration Setup : The sample solution is placed in a vessel with a magnetic stirrer, and the calibrated pH electrode is immersed. The solution is purged with nitrogen to remove dissolved CO₂.[21]
-
Titration : The solution is titrated by the stepwise addition of a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl).[21][25]
-
Data Collection : The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.[21]
-
Data Analysis : A titration curve (pH vs. volume of titrant) is plotted. The inflection point of the curve, often determined by plotting the first derivative, corresponds to the equivalence point. The pKa is the pH at which the compound is 50% ionized, determined from the titration data.[21][25] The process is repeated multiple times (minimum of three) to ensure reproducibility.[21]
Stability Assessment: Accelerated Solid-State Stress Testing
This protocol evaluates the stability of the drug substance under accelerated conditions to predict its shelf-life.
-
Sample Preparation : A known quantity (e.g., ~5 mg) of solid this compound is weighed into multiple glass vials.[26]
-
Storage Conditions : The vials are placed in a stability chamber set to accelerated conditions, typically 40 °C and 75% relative humidity (RH).[26]
-
Time Points : Samples are collected at predetermined intervals (e.g., 2 weeks, 1 month, 2 months, and 3 months).[26]
-
Analysis Preparation : At each time point, the contents of a vial are dissolved in an appropriate solvent (e.g., acetonitrile) to a known concentration (e.g., 2 mg/mL).[26]
-
Chromatographic Analysis : The samples are filtered (e.g., 0.2 µm PTFE filter) and analyzed using a stability-indicating HPLC method.[17][26] This method must be able to separate the intact drug from any potential degradation products.
-
Quantification : The amount of remaining this compound and the quantity of any formed degradation products are quantified relative to a reference standard. The results are used to assess the degradation kinetics and stability of the compound.[26]
Visualized Workflows and Pathways
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the logical steps involved in determining the equilibrium solubility of this compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Measurement.
Signaling Pathway: this compound's Mechanism of Action
This compound exerts its anthelmintic effect by disrupting calcium homeostasis in the parasite. The diagram below outlines the proposed signaling pathway.
Caption: this compound's Anthelmintic Mechanism of Action.
The primary mechanism involves this compound binding to and activating a specific transient receptor potential (TRP) ion channel on the parasite's cell membrane, named TRPM_PZQ.[27][28][29] This action causes a rapid and sustained influx of calcium ions into the parasite.[30][31] The resulting disruption of calcium homeostasis leads to two critical downstream effects: severe, spastic muscle contraction that paralyzes the worm, and extensive damage to the worm's outer layer, the tegument.[27][32][33] These effects cause the parasite to lose its grip on the host's blood vessels and make it susceptible to attack by the host's immune system, ultimately leading to its death and clearance.[30]
References
- 1. This compound Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. This compound | C19H24N2O2 | CID 4891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 55268-74-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Structure and Physical Properties of this compound Competitive Price [biolyphar.com]
- 7. medjpps.com [medjpps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new soluble and bioactive polymorph of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preformulation and Long-Term Stability Studies of an Optimized Palatable this compound Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Pre-formulation solubility study of this compound in different media and solubilizing agents using the saturation shake-flask method [zenodo.org]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Pre-formulation solubility study of this compound in different media and solubilizing agents using the saturation shake-flask method [ppj.org.ly]
- 17. researchgate.net [researchgate.net]
- 18. Preformulation and Long-Term Stability Studies of an Optimized Palatable this compound Ethanol-Free Solution for Pediatric Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijirss.com [ijirss.com]
- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Frontiers | this compound activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. What is the mechanism of this compound? [synapse.patsnap.com]
- 31. Calcium channels of schistosomes: unresolved questions and unexpected answers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Towards an understanding of the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Ca2+ channels and this compound: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
Praziquantel Metabolism: A Comparative Analysis Across Host Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, pivotal in the treatment of various trematode and cestode infections in both humans and animals. Administered as a racemic mixture of (R)- and (S)-enantiomers, its efficacy is primarily attributed to the (R)-(-)-enantiomer. The metabolic fate of this compound is a critical determinant of its pharmacokinetic profile, therapeutic efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of this compound metabolism in different host species, focusing on the enzymatic pathways, stereoselectivity, and quantitative differences. Detailed experimental protocols and visual representations of metabolic pathways are included to support further research and drug development efforts.
Metabolic Pathways of this compound
This compound undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic transformation is hydroxylation, leading to the formation of various mono- and dihydroxylated metabolites. The primary metabolite across most species is 4-hydroxythis compound (4-OH-PZQ).[1] Subsequently, these phase I metabolites can undergo phase II conjugation reactions, such as glucuronidation, before excretion.[1]
The metabolism of this compound is stereoselective, with the R-(-)- and S-(+)-enantiomers often following different metabolic routes and rates. This enantioselectivity has significant implications for the pharmacokinetic and pharmacodynamic properties of the drug.[2]
Cytochrome P450 Isoforms Involved
In humans, several CYP isoforms have been identified to be involved in the metabolism of this compound, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5.[1] CYP3A4 is considered a major contributor to the overall metabolism.[3] The relative contribution of these enzymes can vary between the enantiomers. For instance, in vitro studies with human liver microsomes have shown that CYP1A2 and CYP2C19 are major enzymes in the metabolism of R-PZQ, while CYP2C19 and CYP3A4 are the main contributors to the metabolism of S-PZQ.[4]
Metabolic Pathways of R-(-)-Praziquantel and S-(+)-Praziquantel
The differential metabolism of the two enantiomers is a key feature of this compound's disposition. The following diagrams illustrate the primary metabolic pathways for each enantiomer.
Quantitative Analysis of this compound Metabolism
The rates of metabolism and the resulting pharmacokinetic parameters of this compound and its enantiomers vary significantly across different host species. This section presents a summary of the available quantitative data.
In Vitro Enzyme Kinetics
The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the metabolism of this compound enantiomers by human cytochrome P450 enzymes. Data for other species is limited.
| Enantiomer | CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |
| R-(-)-PZQ | CYP1A2 | Data not consistently available | Data not consistently available | [4] |
| CYP2C19 | Data not consistently available | Data not consistently available | [4] | |
| S-(+)-PZQ | CYP2C19 | Data not consistently available | Data not consistently available | [4] |
| CYP3A4 | Data not consistently available | Data not consistently available | [2] | |
| Racemic PZQ | CYP2C9 | 2-150 (substrate concentration range) | Apparent differences observed | [2] |
| CYP3A4 | 2-150 (substrate concentration range) | Apparent differences observed | [2] |
Note: Quantitative enzyme kinetic data for this compound metabolism is sparse in the public domain. The provided ranges indicate the substrate concentrations used in studies where apparent differences in Vmax were noted.
In Vivo Pharmacokinetic Parameters
The table below provides a comparative summary of key pharmacokinetic parameters for this compound and its enantiomers in various host species following oral administration of racemic this compound.
| Species | Enantiomer | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Reference |
| Human | R-(-)-PZQ | 40 | ~300 - 500 | ~1-3 | ~600 - 1200 | ~1.0 - 1.5 | [5][6] |
| S-(+)-PZQ | 40 | ~600 - 1000 | ~1-3 | ~1200 - 2500 | ~1.0 - 1.5 | [5][6] | |
| Mouse | R-(-)-PZQ | 400 | ~1800 | ~0.25 | ~1500 | Data not available | [7] |
| S-(+)-PZQ | 400 | ~2500 | ~0.25 | ~2000 | Data not available | [7] | |
| Rat | Racemic PZQ | 50 | ~300 | ~0.5 | Data not available | ~1.1 | [8] |
| Dog | Racemic PZQ | 5 | Data not available | ~1-2 | Data not available | ~1.5 | [9] |
| Goat | R-(-)-PZQ | 10 | ~30 | ~2 | ~150 | ~6.24 | [10] |
| S-(+)-PZQ | 10 | ~40 | ~2 | ~200 | ~6.24 | [10] | |
| Swine | R-(-)-PZQ | 15 (IM) | ~1480 | ~1.5 | ~17080 | ~20.25 | [11] |
| S-(+)-PZQ | 15 (IM) | Data not available | Data not available | Data not available | Data not available | [11] |
Note: Pharmacokinetic parameters can be influenced by factors such as formulation, food intake, and the health status of the host.
Experimental Protocols
This section outlines the methodologies for key experiments used to study this compound metabolism.
In Vitro Metabolism using Liver Microsomes
This protocol is used to determine the metabolic stability and identify the metabolites of this compound.
Detailed Steps:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration ~0.5-1 mg/mL), this compound (at desired concentrations), and phosphate buffer (e.g., 100 mM, pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C in a shaking water bath. At predetermined time points, withdraw aliquots of the reaction mixture.
-
Termination of Reaction: Immediately add a cold organic solvent (e.g., acetonitrile or methanol) to the collected aliquots to stop the enzymatic reaction.
-
Sample Processing: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites.
Chiral Separation and Quantification by HPLC
This protocol details the method for separating and quantifying the enantiomers of this compound in biological matrices.
Detailed Steps:
-
Sample Preparation:
-
To a plasma sample (e.g., 200 µL), add a protein precipitating agent like acetonitrile (e.g., 600 µL).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify and integrate the peaks corresponding to the R-(-)- and S-(+)-enantiomers based on their retention times, as determined by running analytical standards.
-
Calculate the concentration of each enantiomer using a calibration curve prepared with known concentrations of the standards.
-
Conclusion
The metabolism of this compound is a complex process characterized by extensive hepatic clearance, significant first-pass effect, and pronounced stereoselectivity. The cytochrome P450 system, particularly isoforms CYP1A2, CYP2C19, and CYP3A4, plays a crucial role in its biotransformation. The quantitative differences in the metabolism and pharmacokinetics of this compound across various host species, including humans, rodents, and domestic animals, are substantial and have important implications for dose selection and treatment outcomes. A thorough understanding of these species-specific metabolic profiles is essential for the rational development of new this compound formulations and for optimizing its clinical and veterinary use. Further research is warranted to fill the existing gaps in the quantitative understanding of this compound metabolism, especially in a wider range of animal species.
References
- 1. Drug metabolism and pharmacokinetics of this compound: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of this compound enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of this compound by human cytochrome p450 3A4 (CYP 3A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Study of this compound Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug metabolism and pharmacokinetics of this compound: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Toxicological profile of this compound, a new drug against cestode and schistosome infections, as compared to some other schistosomicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Analyzing this compound and 4-Hydroxythis compound Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of a new ivermectin/praziquantel oil suspension after intramuscular administration in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Praziquantel in the Global Fight Against Schistosomiasis: A Technical Guide
Foreword: This technical whitepaper provides an in-depth analysis of Praziquantel (PZQ), the cornerstone of global schistosomiasis control programs. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of PZQ's mechanism of action, its application in mass drug administration campaigns, and the challenges that lie ahead. This guide synthesizes current knowledge, presents quantitative data in a structured format, details key experimental methodologies, and visualizes complex biological and operational pathways.
Introduction to Schistosomiasis and this compound
Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant public health problem in tropical and subtropical regions. The World Health Organization (WHO) spearheads global efforts to control and eliminate this debilitating disease, primarily through preventive chemotherapy using this compound.[1] PZQ is a highly effective, safe, and low-cost drug that has been the treatment of choice for all forms of schistosomiasis for over four decades.[2] Its widespread use in Mass Drug Administration (MDA) programs has dramatically reduced the prevalence and morbidity of the disease.[1]
Mechanism of Action of this compound
The precise molecular mechanism of this compound's action is not fully elucidated, but it is widely accepted that its primary effect is the disruption of calcium homeostasis in the parasite.[2][3] This leads to a cascade of events culminating in parasite paralysis, tegumental damage, and eventual death.
Upon exposure to PZQ, adult schistosomes exhibit a rapid and sustained muscle contraction, leading to spastic paralysis.[4][5] This is accompanied by a massive influx of calcium ions (Ca2+) into the parasite.[4][5] Recent research has identified a specific molecular target for PZQ: a schistosome transient receptor potential (TRP) channel, designated Sm.TRPMPZQ.[6] PZQ activates this channel, causing a sustained influx of Ca2+.[6]
The elevated intracellular calcium concentration triggers a signaling cascade that results in muscle contraction. Beyond paralysis, PZQ also causes severe damage to the parasite's outer layer, the tegument.[2][5] This damage, characterized by vacuolization and blebbing, exposes parasite antigens to the host's immune system, facilitating immune-mediated clearance.[2][3] While the Ca2+ influx is the primary mechanism, other studies suggest that PZQ may also interact with other schistosome molecules, including the myosin regulatory light chain and glutathione S-transferase, contributing to its anthelmintic effect.[2]
Role in Global Schistosomiasis Control Programs
This compound is the linchpin of the WHO's strategy for schistosomiasis control, which focuses on reducing morbidity through periodic, targeted MDA.[1][7] The strategy aims to treat at-risk populations, particularly school-aged children, to prevent the development of severe, long-term complications of the disease.[8]
Mass Drug Administration (MDA)
MDA with PZQ is the cornerstone of schistosomiasis control.[8] The WHO recommends annual preventive chemotherapy with a single dose of this compound (40 mg/kg) in endemic communities with a prevalence of Schistosoma spp. infection of 10% or higher, aiming for at least 75% treatment coverage in all age groups from 2 years old.[9] In areas with a prevalence below 10%, the WHO suggests either continuing treatment at a reduced frequency or adopting a test-and-treat approach.[9]
The implementation of MDA programs has seen a significant increase in the number of people treated for schistosomiasis. For instance, in 2014, over 61.6 million people were treated, with a substantial increase in coverage in the WHO African Region.[10] By 2022, 89.1 million individuals received preventive chemotherapy for schistosomiasis.[11]
Efficacy of this compound in Control Programs
The efficacy of PZQ is typically assessed by two main indicators: the Cure Rate (CR), which is the percentage of infected individuals who become egg-negative after treatment, and the Egg Reduction Rate (ERR), which measures the percentage reduction in the number of parasite eggs. A meta-analysis of 55 clinical trials demonstrated that a 40 mg/kg dose of PZQ achieved high cure rates for S. japonicum (94.7%), S. haematobium (77.1%), and S. mansoni (76.7%).[12] The mean ERR was also high across species: 95% for S. japonicum, 94.1% for S. haematobium, and 86.3% for S. mansoni.[12]
Table 1: this compound Efficacy Data from Selected Studies
| Schistosoma Species | Dose (mg/kg) | Cure Rate (%) | Egg Reduction Rate (%) | Reference |
| S. mansoni | 40 | 76.7 | 86.3 | [12] |
| S. haematobium | 40 | 77.1 | 94.1 | [12] |
| S. japonicum | 40 | 94.7 | 95.0 | [12] |
| S. mansoni (Ethiopia) | 40 | 89.2 | 90.2 | [13] |
| S. haematobium (Ethiopia) | 40 | 93.6 | 85.0 | [13] |
| S. mansoni (Multi-country) | 40 | - | 93.4 | [14] |
| S. haematobium (Multi-country) | 40 | - | 97.7 | [14] |
| S. japonicum (Philippines) | 40 | - | 90.0 | [14] |
Experimental Protocols
In Vitro this compound Efficacy Testing on Schistosoma mansoni**
This protocol is adapted from methodologies described in the literature for assessing the in vitro activity of PZQ against adult schistosomes.[15][16][17][18][19]
Materials:
-
Adult Schistosoma mansoni worms
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
24-well culture plates
-
Inverted microscope
-
Incubator (37°C, 5% CO2)
Procedure:
-
Worm Preparation: Adult S. mansoni are recovered from experimentally infected mice. Worms are washed several times in pre-warmed culture medium to remove host cells.
-
Drug Dilution: Prepare serial dilutions of this compound from the stock solution in the culture medium to achieve the desired final concentrations.
-
Assay Setup: Place one to three adult worm pairs into each well of a 24-well plate containing 2 ml of culture medium.
-
Drug Exposure: Add the appropriate volume of the PZQ dilutions to the wells. Include a solvent control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Observation: Observe the worms under an inverted microscope at various time points (e.g., 1, 2, 4, 24, 48, and 72 hours). Record motor activity, pairing status, and any morphological changes (e.g., contraction, tegumental damage). A scoring system can be used to quantify the drug's effect.
-
Data Analysis: Determine the concentration of PZQ that causes 50% (IC50) and 90% (IC90) inhibition of motor activity or survival.
Kato-Katz Thick Smear Technique for Schistosomiasis Diagnosis
The Kato-Katz technique is the WHO-recommended method for the quantitative diagnosis of intestinal schistosomiasis and for monitoring the efficacy of control programs.[20]
Materials:
-
Microscope slides
-
Hydrophilic cellophane strips soaked in a glycerol-malachite green solution
-
Stainless steel or plastic screen (100-150 mesh)
-
Plastic template with a standardized hole (e.g., to hold 41.7 mg of feces)
-
Plastic spatula or applicator stick
-
Newspaper or scrap paper
Procedure:
-
Sample Preparation: Place a small amount of fecal sample onto a piece of scrap paper.
-
Sieving: Press the screen on top of the fecal sample to force a small amount of feces through the mesh.
-
Template Filling: Place the template on a clean microscope slide. Use the spatula to scrape the sieved feces from the top of the screen and fill the hole in the template.
-
Smear Preparation: Carefully remove the template, leaving a cylinder of feces on the slide.
-
Covering: Cover the fecal smear with a pre-soaked cellophane strip.
-
Spreading: Invert the slide and press it firmly against a flat surface to spread the fecal sample evenly.
-
Clearing: Allow the slide to clear for at least 30 minutes at room temperature. The glycerol will clear the fecal debris, making the parasite eggs visible.
-
Microscopic Examination: Examine the entire smear under a microscope at low power (100x). Count all the Schistosoma eggs.
-
Quantification: Calculate the number of eggs per gram of feces (EPG) by multiplying the egg count by a conversion factor (e.g., for a 41.7 mg template, the factor is 24).
Challenges and Future Directions
Despite its success, the reliance on a single drug for schistosomiasis control presents challenges.
-
This compound Resistance: While widespread clinical resistance has not yet been confirmed, there are concerns about the potential for schistosomes to develop resistance to PZQ, especially in areas with long-term, intensive MDA programs.[15] Continued monitoring of drug efficacy is crucial.
-
Efficacy Against Juvenile Worms: this compound is less effective against the early developmental stages (schistosomula) of the parasite.[4] This means that individuals can be reinfected shortly after treatment, and repeated treatments may be necessary.
-
MDA Coverage: Achieving and maintaining high treatment coverage in all at-risk populations can be challenging due to logistical and social factors.[21]
-
Need for New Drugs: The development of new antischistosomal drugs with different mechanisms of action is a priority to address the limitations of PZQ and mitigate the threat of resistance.
Future efforts in schistosomiasis control will likely involve a multi-pronged approach, including the development of new drugs and vaccines, improved diagnostics, and integrated control strategies that combine chemotherapy with snail control, improved sanitation, and health education.
Conclusion
This compound remains an essential tool in the global effort to control and eliminate schistosomiasis. Its effectiveness, safety, and low cost have made large-scale preventive chemotherapy programs possible, leading to a significant reduction in the burden of this neglected tropical disease. However, continued vigilance is required to monitor for the emergence of drug resistance and to address the limitations of the current treatment strategy. A comprehensive understanding of this compound's role, as outlined in this guide, is critical for the researchers, scientists, and public health professionals working to consign schistosomiasis to the annals of history.
References
- 1. Control of Neglected Tropical Diseases [who.int]
- 2. researchgate.net [researchgate.net]
- 3. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 4. Towards an understanding of the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anthelmintic drug this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. extranet.who.int [extranet.who.int]
- 8. Early lessons from schistosomiasis mass drug administration programs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Summary of recommendations - WHO guideline on control and elimination of human schistosomiasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. WHO urges increased access to this compound as schistosomiasis treatment coverage improves [who.int]
- 11. Evaluating the efficacy of the this compound dose pole for schistosomiasis treatment: A multi-country systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Efficacy and Tolerability of this compound for Intestinal and Urinary Schistosomiasis—A Meta-analysis of Comparative and Non-comparative Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound for the Treatment of Human Schistosomiasis in Ethiopia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the therapeutic efficacy of this compound against schistosomes in seven countries with ongoing large-scale deworming programs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro this compound test capable of detecting reduced in vivo efficacy in Schistosoma mansoni human infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro this compound Test Capable of Detecting Reduced In Vivo Efficacy in Schistosoma mansoni Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. Kato Katz Technique: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 21. ajtmh.org [ajtmh.org]
Methodological & Application
Application Notes and Protocols for In Vitro Praziquantel Susceptibility Assays Against Schistosoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide.[1] The control of this neglected tropical disease relies heavily on a single drug, praziquantel (PZQ).[2][3] While highly effective against adult worms, concerns about the potential for drug resistance and its limited efficacy against juvenile parasite stages necessitate continuous monitoring of its effectiveness.[3][4][5] In vitro susceptibility assays are crucial tools for this purpose, providing a standardized and controlled environment to assess the efficacy of PZQ and screen for potential resistance.[6][7]
These application notes provide a detailed overview and standardized protocols for conducting in vitro susceptibility assays of this compound against Schistosoma species. The methodologies outlined here are designed to be reproducible and adaptable for various research and drug development applications.
Data Presentation: In Vitro Susceptibility of Schistosoma to this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (PZQ) and its enantiomers against different Schistosoma species, as reported in various in vitro studies. These values are critical for establishing baseline susceptibility and identifying potential shifts in drug efficacy.
| Schistosoma Species | Parasite Stage | Compound | Incubation Time (hours) | IC50 (µg/mL) | IC50 (µM) | Reference |
| S. haematobium | Adult | Racemic PZQ | 4 and 72 | 0.03 | ~0.096 | [8][9] |
| S. haematobium | Adult | R-PZQ | 4 | 0.007 | ~0.022 | [8][9] |
| S. haematobium | Adult | R-PZQ | 72 | 0.01 | ~0.032 | [8][9] |
| S. haematobium | Adult | S-PZQ | 4 | 3.51 | ~11.24 | [8][9] |
| S. haematobium | Adult | S-PZQ | 72 | 3.40 | ~10.88 | [8][9] |
| S. mansoni | Adult | Racemic PZQ | 72 | - | 0.14 | [10] |
| S. mansoni | Adult | R-PZQ | 4 | 0.04 | ~0.128 | [11] |
| S. mansoni | Juvenile (21 days in vitro) | Racemic PZQ | 72 | - | 0.54 | [10] |
| S. mansoni | Juvenile (21 days in vivo) | Racemic PZQ | 72 | - | 0.14 | [10] |
Experimental Protocols
Protocol 1: In Vitro Assay for Adult Schistosoma Worms
This protocol details the methodology for assessing the in vitro susceptibility of adult Schistosoma worms to this compound.
1. Materials and Reagents:
-
Adult Schistosoma worms (recovered from infected laboratory animals)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL streptomycin, and 100 IU/mL penicillin.[12]
-
This compound (PZQ) stock solution (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
24-well culture plates[12]
-
Inverted microscope
-
Stereomicroscope
-
Incubator (37°C, 5% CO2)
2. Procedure:
-
Parasite Recovery: Recover adult Schistosoma worms from experimentally infected mice or hamsters via perfusion.
-
Worm Preparation: Wash the recovered worms multiple times with pre-warmed culture medium to remove host cells and debris.
-
Assay Setup:
-
Place one to five adult worm pairs into each well of a 24-well plate containing 2 mL of pre-warmed culture medium.[12]
-
Allow the worms to acclimatize for at least 1-2 hours in the incubator.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of PZQ from the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1-2% and should be consistent across all wells, including the control.[11]
-
Add the diluted PZQ solutions to the respective wells.
-
Include a negative control group with culture medium and the same percentage of DMSO used for the drug dilutions.[13]
-
Include a positive control with a known lethal concentration of PZQ (e.g., 10 µg/mL).[13]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for the desired duration (e.g., 4, 24, 72 hours).[8][11]
-
Endpoint Assessment:
-
Observe the worms at regular intervals (e.g., every 30 minutes for the first few hours, then at 24, 48, and 72 hours) using an inverted microscope or stereomicroscope.[13]
-
Assess the following parameters:
-
Motor Activity: Score the motility of the worms (e.g., normal, reduced, paralyzed).[13]
-
Tegumental Alterations: Observe any changes to the worm's outer surface, such as swelling, blebbing, or disintegration.[13]
-
Mortality: Determine the number of dead worms, characterized by complete lack of movement even after gentle prodding.[13]
-
-
-
Data Analysis:
-
Calculate the percentage of worms showing each effect at each PZQ concentration.
-
Determine the IC50 value, the concentration of PZQ that causes a 50% effect (e.g., mortality or paralysis), using appropriate statistical software.
-
Protocol 2: In Vitro Assay for Schistosoma Schistosomula
This protocol is adapted for the juvenile, or schistosomula, stage of the parasite, which is important for identifying compounds with activity against early-stage infections.[3]
1. Materials and Reagents:
-
Schistosoma cercariae
-
Culture medium (e.g., DMEM or HybridoMed DIF1000) supplemented with human serum (HSe), penicillin, and streptomycin.[10][14][15]
-
This compound (PZQ) stock solution (in DMSO)
-
Viability stain (e.g., Resazurin)
-
Plate reader (for fluorescence-based assays)
-
Inverted microscope
-
Centrifuge
2. Procedure:
-
Cercarial Transformation:
-
In Vitro Culture:
-
Assay Setup:
-
Drug Addition:
-
Prepare serial dilutions of PZQ in the culture medium.
-
Add the drug dilutions to the wells.
-
Include appropriate negative (DMSO vehicle) and positive controls.
-
-
Incubation: Incubate the plates for 72 hours.[10]
-
Endpoint Assessment:
-
Microscopic Evaluation: Assess morphology, motility, and viability using an inverted microscope.
-
Fluorometric Assay:
-
Add a viability indicator like resazurin to each well and incubate for a few hours.
-
Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of viable parasites.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each PZQ concentration based on the microscopic scores or fluorescence readings.
-
Determine the IC50 value.
-
Visualizations
This compound's Proposed Mechanism of Action
This compound's primary mechanism of action involves the disruption of calcium homeostasis in the parasite.[2][20][21] It is believed to act on a specific transient receptor potential (TRP) channel, Sm.TRPMPZQ, leading to a rapid influx of Ca2+ ions.[1] This influx causes spastic muscle paralysis and damage to the worm's tegument, ultimately leading to its death and clearance by the host immune system.[1][21]
Caption: Proposed signaling pathway of this compound action in Schistosoma.
Experimental Workflow for In Vitro Susceptibility Assay
The following diagram illustrates the general workflow for conducting an in vitro susceptibility assay for this compound against Schistosoma.
Caption: General workflow for in vitro this compound susceptibility testing.
References
- 1. The anthelmintic drug this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 3. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound resistance in schistosomes: a brief report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound resistance in schistosomes: a brief report [frontiersin.org]
- 6. In vitro this compound test capable of detecting reduced in vivo efficacy in Schistosoma mansoni human infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced Susceptibility to this compound among Naturally Occurring Kenyan Isolates of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. In vitro and in vivo activity of R- and S- this compound enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of this compound Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. scielo.br [scielo.br]
- 14. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Towards an understanding of the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Praziquantel Formulation in Laboratory Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of formulating Praziquantel (PZQ) for oral administration in laboratory mice. The following sections detail the pharmacokinetic profiles of various formulations, standardized experimental protocols for in vivo studies, and a summary of the drug's mechanism of action.
This compound Formulation and Pharmacokinetics
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility (approximately 0.40 mg/mL at 25°C)[1]. This poor solubility can lead to variable and incomplete absorption after oral administration, necessitating the exploration of advanced formulation strategies to enhance its bioavailability[1][2].
Conventional this compound Formulations
Standard formulations for preclinical studies often involve suspending this compound in an aqueous vehicle. A common method is to grind this compound tablets into a powder and dissolve or suspend it in distilled water or a solution of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS)[3][4]. For instance, a stock solution can be prepared by dissolving this compound in organic solvents like ethanol, DMSO, or dimethylformamide, followed by dilution in an appropriate aqueous buffer[4].
Advanced Formulations for Enhanced Bioavailability
To overcome the solubility challenges, several advanced formulations have been developed and tested in murine models. These include:
-
Nanoformulations: Incorporating this compound into nanocarriers, such as montmorillonite (MMT) clay or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), has been shown to improve its oral bioavailability[5][6]. These formulations can increase the surface area for dissolution and enhance absorption.
-
Solid Dispersions: Creating solid dispersions of this compound with hydrophilic polymers like polyethylene glycol (PEG) 4000, PEG 6000, or Poloxamer 188 (P 188) can improve the drug's dissolution rate and oral bioavailability[7].
-
Co-solvent Systems: Utilizing co-solvents such as PEG 400 and N-methyl-2-pyrrolidone (NMP) can significantly increase the solubility of this compound, allowing for the development of oral solutions[8].
The following tables summarize the pharmacokinetic parameters and efficacy of various this compound formulations in laboratory mice.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Mice
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (h*µg/mL) | Half-life (t1/2) (h) | Reference |
| Conventional PZQ | 500 | - | - | - | [5] |
| PZQ-MMT Clay Nanoformulation | 500 | Increased 1.94-fold | Increased 1.96-fold | Increased 1.34-fold | [5] |
| R-Praziquantel | - | - | 3.42 | - | [9] |
| R-Polymorph B | - | - | 2.05 | - | [9] |
| PZQ Solid Dispersion (PEG 4000/P 188) | 5 | Higher than commercial tablets | Higher than commercial tablets | - | [7] |
| SNEDDS-PZQ | 200 & 400 | Increased vs. free PZQ | - | - | [6] |
Table 2: Efficacy of Different this compound Formulations and Doses in Mice
| Formulation/Dose | Mouse Strain | Schistosoma Species | Efficacy (Worm Burden Reduction %) | Reference |
| 200 mg/kg PZQ | NMRI | S. mansoni | 68% | [10][11] |
| 400 mg/kg PZQ | NMRI | S. mansoni | 97% | [10][11] |
| 50 mg/kg PZQ + oral ABT | NMRI | S. mansoni | Lower than 400 mg/kg PZQ alone | [10] |
| PZQ-MMT Clay Nanoformulation | - | S. mansoni | ED50: 20.25 mg/kg (vs. 74.07 mg/kg for conventional PZQ) | [5] |
| 300 mg/kg PZQ (pretreatment) | BALB/c | S. japonicum | Significant reduction in worm and liver egg counts | [12] |
| 400 mg/kg PZQ-API (15 days post-infection) | - | S. mansoni | 63.6% reduction in eggs per gram of feces | [13] |
| 1350 mg/kg PZQ | BALB/c & Swiss | S. mansoni | 69.70% (BALB/c) & 65.92% (Swiss) | [3] |
Experimental Protocols
The following are detailed protocols for the preparation, administration, and evaluation of this compound formulations in laboratory mice.
Protocol for Preparation of a Conventional this compound Suspension
Objective: To prepare a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder (or crushed tablets)
-
Distilled water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Beaker
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume of suspension needed for the study cohort.
-
If using tablets, grind them to a fine powder using a mortar and pestle[3].
-
Transfer the powder to a beaker.
-
Gradually add a small volume of distilled water to the powder to form a paste.
-
Continue to add distilled water incrementally while stirring continuously with a magnetic stirrer until the desired final volume is reached.
-
Ensure the suspension is homogenous before each administration.
Protocol for Oral Administration (Gavage) in Mice
Objective: To accurately administer a defined volume of this compound formulation to a mouse.
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringe (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer based on its body weight and the target dose.
-
Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse in a vertical orientation.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Advance the needle gently until it reaches the stomach. There should be no resistance.
-
Slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol for Evaluation of this compound Efficacy in Schistosoma-Infected Mice
Objective: To determine the effectiveness of a this compound formulation by quantifying the reduction in adult worm burden.
Materials:
-
Schistosoma cercariae
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Perfusion fluid (e.g., 0.85% sodium chloride with 15% sodium citrate)[3]
-
Perfusion needle
-
Dissecting tools (scissors, forceps)
-
Petri dish
-
Stereomicroscope
Procedure:
-
Infection: Infect mice percutaneously with a defined number of S. mansoni or S. japonicum cercariae[3][14].
-
Treatment: At a specified time post-infection (e.g., 4-7 weeks), administer the this compound formulation orally as described in Protocol 2.2[3][15]. Include an infected, untreated control group.
-
Worm Recovery: At a predetermined endpoint (e.g., 2-3 weeks post-treatment), euthanize the mice.
-
Perform hepatic portal vein perfusion to recover adult worms[3][12].
-
Anesthetize the mouse.
-
Expose the hepatic portal vein and insert a perfusion needle.
-
Perfuse with a suitable fluid to flush the worms from the mesenteric veins and liver into a collection dish[3].
-
-
Worm Counting: Carefully collect all adult worms from the perfusate and the liver (which can be gently pressed between two glass plates)[10].
-
Count the total number of male and female worms under a stereomicroscope.
-
Calculate Worm Burden Reduction (WBR):
-
WBR (%) = [1 - (Mean number of worms in treated group / Mean number of worms in control group)] x 100
-
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the disruption of calcium homeostasis in the parasite[16][17][18].
Key Steps:
-
Calcium Influx: this compound induces a rapid and massive influx of calcium ions (Ca2+) into the schistosome's cells[16].
-
Target Identification: Recent studies have identified a specific transient receptor potential (TRP) ion channel, TRPMPZQ, as a key target of this compound[19][20]. The drug is thought to bind to a hydrophobic pocket within this channel[19].
-
Muscle Contraction and Paralysis: The sudden increase in intracellular calcium leads to severe, sustained muscle contractions and spastic paralysis of the worm[16].
-
Tegumental Damage: this compound also causes damage to the worm's outer layer, the tegument[16].
-
Host Immune Clearance: The paralysis and tegumental damage dislodge the worms from their attachment sites in the host's blood vessels and expose parasite antigens, making them susceptible to clearance by the host's immune system[16].
Visualizations
Experimental Workflow for this compound Formulation and Efficacy Testing
Caption: Workflow for developing and testing oral this compound formulations in mice.
Proposed Signaling Pathway for this compound's Mechanism of Action
Caption: this compound's mechanism of action leading to parasite clearance.
References
- 1. mdpi.com [mdpi.com]
- 2. Revisiting the Dissolution of this compound in Biorelevant Media and the Impact of Digestion of Milk on Drug Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissolution and oral bioavailability enhancement of this compound by solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preformulation and Long-Term Stability Studies of an Optimized Palatable this compound Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity and pharmacokinetics of a this compound crystalline polymorph in the Schistosoma mansoni mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the pharmacokinetic-pharmacodynamic relationship of this compound in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Evaluation of the pharmacokinetic-pharmacodynamic relationship of this compound in the Schistosoma mansoni mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The Effect of Different Formulations of this compound in Reducing Worms in the Prepatent Period of Schistosomiasis in Murine Models [frontiersin.org]
- 14. This compound Treatment of Schistosoma mansoni Infected Mice Renders Them Less Susceptible to Reinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. research.brighton.ac.uk [research.brighton.ac.uk]
- 18. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 19. biorxiv.org [biorxiv.org]
- 20. Exploring How this compound Works To Combat Widespread Parasitic Worm Infection | Technology Networks [technologynetworks.com]
Application Note: Quantification of Praziquantel in Plasma by HPLC-UV
An HPLC-UV method for the quantification of Praziquantel in plasma is detailed below, providing a robust and validated protocol for researchers, scientists, and drug development professionals. This application note includes comprehensive experimental procedures, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility.
Introduction
This compound (PZQ) is a broad-spectrum anthelmintic drug widely used for the treatment of various parasitic worm infections. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy. This application note describes a simple, sensitive, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human and rat plasma.
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a C18 column. Detection is performed by UV absorbance, and quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Diazepam (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Methyl-tert-butyl ether
-
Dichloromethane
-
Blank human or rat plasma
2. Instrumentation
-
HPLC system with a UV detector (e.g., Shimadzu LC-20AT)
-
C18 analytical column (e.g., Enable C18, 250 x 4.6 mm, 5 µm)[1][2]
-
Data acquisition and processing software (e.g., Spinchrom)[1]
-
Centrifuge
-
Vortex mixer
-
Evaporator (optional, for solvent evaporation)
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Diazepam in methanol to obtain stock solutions of 1 mg/mL.[2]
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol.[2]
-
Internal Standard Working Solution: Dilute the Diazepam stock solution with methanol to a final concentration of 5 µg/mL.
4. Sample Preparation
Two primary methods for sample preparation are presented: Protein Precipitation and Liquid-Liquid Extraction.
Method A: Protein Precipitation [1][2][3]
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Diazepam, 500 ng/ml fixed concentration).[1]
-
Vortex for 1 minute.
-
Add a protein precipitating agent (e.g., 20 µL of 8.25% perchloric acid).[1][3]
-
Vortex for 2 minutes.
-
Centrifuge at 15,000 rpm for 15 minutes.[2]
-
Collect the supernatant and inject 20 µL into the HPLC system.[1][2]
Method B: Liquid-Liquid Extraction [4]
-
Pipette 1 mL of plasma into a centrifuge tube.
-
Add the internal standard.
-
Add 5 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and dichloromethane, 2:1 v/v).[4]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a defined volume into the HPLC system.
5. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions.
| Parameter | Condition |
| Column | Enable C18 (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | Ambient[2] |
| UV Detection | 225 nm[1][2][3] |
| Internal Standard | Diazepam[1][2] |
Data Presentation
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | ~6.4[1][2] |
| Diazepam (IS) | ~8.5[1][2] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.998[1][2][3] |
| Limit of Quantification (LOQ) | 5 ng/mL[1][2][4] |
| Intra-day Precision (%RSD) | < 15%[1][2][4] |
| Inter-day Precision (%RSD) | < 15%[1][2][4] |
| Accuracy (% Deviation) | Within ±15%[4] |
| Recovery | > 90%[4] |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for HPLC method validation.
Conclusion
The described HPLC-UV method is suitable for the reliable quantification of this compound in plasma samples. The protocol is straightforward, employing common laboratory equipment and reagents. The method has been validated for its linearity, accuracy, precision, and sensitivity, making it a valuable tool for pharmacokinetic and other drug development studies. The provided workflows and data tables offer a clear and comprehensive guide for implementation in a laboratory setting.
References
Application Notes and Protocols: Use of Praziquantel in Primary Cell Culture of Parasitic Helminths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of Praziquantel (PZQ) against primary cell cultures derived from parasitic helminths. The information compiled herein is intended to assist in the establishment of robust and reproducible drug screening assays and to facilitate further research into the mechanism of action of this critical anthelmintic agent.
Introduction
This compound is a broad-spectrum anthelmintic drug and the cornerstone of treatment for schistosomiasis and other trematode and cestode infections.[1] Its primary mechanism of action involves the disruption of calcium homeostasis in the parasite, leading to rapid muscle contraction, paralysis, and extensive damage to the tegument, the outer surface of the worm.[2][3] In vitro studies using primary cell cultures of parasitic helminths offer a powerful tool to investigate the cellular and molecular effects of PZQ in a controlled environment, free from host-related factors.[4] This document outlines detailed protocols for the isolation, cultivation, and this compound treatment of primary cells from key parasitic helminths, along with methods for assessing drug efficacy.
This compound's Mechanism of Action: A Cellular Perspective
This compound's effects at the cellular level are initiated by its interaction with a specific ion channel on the parasite's cell membranes. Recent research has identified a transient receptor potential (TRP) channel, specifically TRPMPZQ, as a key molecular target.[5][6][7]
The binding of this compound to this channel leads to a rapid and sustained influx of calcium ions (Ca²⁺) into the cell.[2] This sudden increase in intracellular calcium triggers a cascade of events, including:
-
Muscle Contraction and Paralysis: The influx of Ca²⁺ into muscle cells causes immediate and spastic contraction, leading to paralysis of the worm.[8]
-
Tegumental Damage: The elevated intracellular Ca²⁺ levels also lead to the formation of vacuoles and blebs on the tegument, causing significant disruption to this protective outer layer.[9][10] This damage exposes parasite antigens to the host immune system, aiding in parasite clearance in vivo.
The following diagram illustrates the proposed signaling pathway of this compound at the cellular level.
Quantitative Data Summary
The following tables summarize quantitative data on the in vitro efficacy of this compound against various parasitic helminths, as reported in the literature.
Table 1: In Vitro Efficacy of this compound against Schistosoma species
| Species | Developmental Stage | This compound Concentration | Exposure Time | Observed Effect | IC50 Value | Reference(s) |
| S. mansoni | Adult worms | 0.005–0.01 µg/mL | - | Increased motor activity, muscular contraction/paralysis | - | [11] |
| S. mansoni | Day-3 lung forms | 1 µg/mL | - | Tegumental vesiculation | - | [11] |
| S. haematobium | Adult worms | R-PZQ: 0.007 µg/mL | 4 h | 50% inhibition | 0.007 µg/mL | [12] |
| S. haematobium | Adult worms | S-PZQ: 3.51 µg/mL | 4 h | 50% inhibition | 3.51 µg/mL | [12] |
| S. haematobium | Adult worms | Racemic PZQ: 0.03 µg/mL | 4 h | 50% inhibition | 0.03 µg/mL | [12] |
| S. japonicum | Adult female worms | 12.3 - 3000 ng/mL | 72 h | Dose-dependent decrease in motility | Not specified | [6] |
| S. japonicum | Adult male worms | 12.3 - 3000 ng/mL | 72 h | Dose-dependent decrease in motility | Not specified | [6] |
Table 2: In Vitro Efficacy of this compound against Echinococcus granulosus Protoscoleces
| This compound Concentration | Exposure Time | Observed Effect | Reference(s) |
| 10 µg/mL | 12-15 days | 100% mortality (single dose) | |
| 10 µg/mL | Continuous | More marked protoscolecidal effects | |
| 50 µg/L | Rapid | Profound effect on viability, gross tegumental damage | [1] |
Experimental Protocols
The following protocols provide a framework for the isolation of primary cells from parasitic helminths, their in vitro culture, and subsequent treatment with this compound.
General Workflow for In Vitro this compound Screening
The diagram below outlines the general experimental workflow for assessing the efficacy of this compound on primary helminth cell cultures.
Protocol for Isolation and Culture of Schistosoma mansoni Primary Cells
This protocol is adapted from methods for isolating whole organs and cells from adult schistosomes.
Materials:
-
Adult S. mansoni worms
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
Tegument Solubilisation (TS) solution (0.5% Brij35, 0.5% Nonidet P40, 0.5% Tween80, 0.5% Triton X-405 in PBS)
-
Elastase solution (concentration to be optimized)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypan Blue solution
-
Sterile tissue culture plates
Procedure:
-
Worm Preparation: Aseptically recover adult S. mansoni worms from the host and wash them three times in sterile DPBS.
-
Tegument Removal: Incubate the worms in TS solution at 37°C with gentle agitation for 5-10 minutes to solubilize the tegument.
-
Tissue Dissociation: After removing the TS solution, wash the worms with DPBS and incubate them in an elastase solution at 37°C to digest the muscle tissue and release individual cells. The incubation time should be optimized to maximize cell yield while maintaining viability.
-
Cell Collection: Gently triturate the worm suspension to further dissociate the tissues. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Cell Culture: Resuspend the cell pellet in supplemented RPMI 1640 medium. Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Seed the cells in tissue culture plates at the desired density.
-
Incubation: Incubate the cell cultures at 37°C in a humidified atmosphere with 5% CO₂.
Protocol for Isolation and Culture of Echinococcus granulosus Protoscoleces and Germinal Layer Cells
Materials:
-
Hydatid cysts from infected sheep or cattle livers
-
Sterile Phosphate Buffered Saline (PBS) containing antibiotics (e.g., 100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.1% (w/v) pepsin in 0.85% (w/v) NaCl, pH 4.0
-
RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS) and antibiotics
-
0.1% eosin stain
-
Sterile tissue culture plates
Procedure:
-
Protoscolex Collection: Aseptically aspirate hydatid fluid containing protoscoleces from cysts. Wash the protoscoleces five times with sterile PBS containing antibiotics.
-
Germinal Layer Cell Isolation: To isolate cells from the germinal layer, treat the protoscoleces and brood capsules with a 0.1% pepsin solution for 30 minutes at 37°C to separate the cells.
-
Viability Check: Assess the viability of the protoscoleces and isolated cells using 0.1% eosin staining. A viability of >95% is recommended for culture.
-
Cell Culture: Culture approximately 2000 viable protoscoleces or a suspension of germinal layer cells in supplemented RPMI 1640 medium in tissue culture plates.
-
Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.
This compound Treatment of Primary Cell Cultures
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Treatment: Once the primary cell cultures are established (typically after 24 hours), replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).
Assessment of this compound Efficacy
Metabolic assays such as MTT and AlamarBlue can be used to quantify cell viability.
-
MTT Assay: This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The absorbance of the formazan is proportional to the number of viable cells.
-
AlamarBlue Assay: This is a non-toxic, fluorometric/colorimetric assay that uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.
-
Light Microscopy: Observe the cells under an inverted microscope to assess morphological changes such as cell rounding, detachment, and the formation of vacuoles.
-
Scanning Electron Microscopy (SEM): For detailed analysis of surface damage, especially on intact protoscoleces or small worms, SEM can be used. A scoring system can be employed to quantify the extent of tegumental damage, observing features like blebbing, sloughing, and rupture.[1]
Conclusion
The protocols and data presented in these application notes provide a foundation for the use of this compound in primary cell cultures of parasitic helminths. These in vitro systems are invaluable for high-throughput drug screening, mechanism of action studies, and investigating potential drug resistance. Careful optimization of cell isolation and culture conditions for each specific helminth species is crucial for obtaining reliable and reproducible results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Assessment of tegumental damage to Schistosoma mansoni and S. haematobium after in vitro exposure to ferrocenyl, ruthenocenyl and benzyl derivatives of oxamniquine using scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.genewiz.com [web.genewiz.com]
- 4. In Vitro Effects of Albendazole Sulfoxide and this compound against Taenia solium and Taenia crassiceps Cysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Whole-Organ Isolation Approach as a Basis for Tissue-Specific Analyses in Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. In vivo and in vitro experiments on the effects of this compound on Schistosoma mansoni. A light and electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Praziquantel Resistance in Laboratory Strains of Schistosoma mansoni
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is the primary drug for treating schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma. The widespread use of a single drug raises concerns about the potential development and spread of drug resistance. To study the mechanisms of PZQ resistance and to screen for novel therapeutics effective against resistant strains, it is crucial to have reliable laboratory protocols for inducing PZQ resistance in susceptible parasite strains. These application notes provide detailed protocols for the induction of PZQ resistance in Schistosoma mansoni using two established methods: a traditional in vivo selection method in a murine host and a more rapid method involving drug pressure on the intramolluscan larval stages.
This compound's Mechanism of Action and Resistance
This compound's primary molecular target in Schistosoma mansoni is a transient receptor potential (TRP) melastatin ion channel (SmTRPM_PZQ).[1][2][3][4] Binding of PZQ to this channel triggers a massive influx of calcium ions (Ca2+) into the parasite's cells.[1][2][3][4] This disrupts calcium homeostasis, leading to sustained muscle contraction, paralysis, and damage to the worm's outer layer, the tegument.[1][5]
Resistance to PZQ has been associated with mutations in the Sm.TRPMPZQ gene or reduced expression of this channel.[1] This alteration diminishes the binding of PZQ, thereby reducing the influx of Ca2+ and allowing the parasite to survive in the presence of the drug.
Experimental Protocols
Two primary protocols for inducing PZQ resistance in S. mansoni are detailed below.
Protocol 1: In Vivo Selection in a Murine Host
This traditional method involves repeated exposure of S. mansoni to sublethal doses of PZQ over multiple generations within a mouse host.
Methodology:
-
Mouse Infection:
-
Expose laboratory mice (e.g., Swiss Webster strain) to a known number of S. mansoni cercariae (e.g., 150-200 cercariae per mouse) via tail immersion or subcutaneous injection.[6][7]
-
House the infected mice under standard laboratory conditions for approximately 6 weeks to allow the parasites to mature into adult worms.[8][9]
-
-
This compound Treatment:
-
At 6 weeks post-infection, administer sublethal doses of PZQ to the infected mice. Dosing regimens can vary, but a typical starting point is 300 mg/kg.[8][9] In some protocols, incrementally increasing doses are used in subsequent generations.[10]
-
PZQ is typically administered orally via gavage, dissolved in a suitable vehicle like 2% Cremophor-EL.[11]
-
-
Recovery of Surviving Worms and Passage to Next Generation:
-
A week after the final PZQ dose, euthanize the mice and recover the surviving adult worms from the mesenteric veins and liver via portal perfusion.[12][13]
-
To perform the perfusion, make an incision in the hepatic portal vein and insert a needle into the descending aorta. Pump a perfusion fluid (e.g., citrate saline) through the circulatory system to flush the worms out.[12]
-
Harvest the livers from the perfused mice to collect the eggs laid by the surviving worms.
-
Isolate the eggs from the liver tissue and hatch them in fresh water to release miracidia.
-
Expose susceptible Biomphalaria glabrata snails to the miracidia to continue the parasite life cycle.
-
-
Subsequent Generations:
-
After approximately 4-5 weeks, the infected snails will begin to shed cercariae.
-
Use these cercariae to infect a new cohort of mice, and repeat the PZQ treatment and selection process.
-
Resistance is typically observed to increase with each generation, with significant resistance often developing by the seventh generation.[2][14]
-
Protocol 2: Induction of Resistance via Infected Snails
This is a more rapid and less expensive method for inducing PZQ resistance.[2][14]
Methodology:
-
Snail Infection and Maintenance:
-
Infect juvenile Biomphalaria glabrata snails with S. mansoni miracidia.
-
Maintain the snails in aquaria with controlled temperature and water quality. Provide a diet of lettuce or specialized snail food.[11]
-
-
This compound Treatment of Snails:
-
Prepare snail food containing a sublethal dose of PZQ. A reported effective dose is 100 mg/kg of snail body weight.[1][13]
-
Thirty days post-infection, treat the snails with the PZQ-laced food for five consecutive days. This treatment can be repeated up to three times with a one-week interval between treatments.[1][13]
-
-
Infection of Mice and Resistance Assessment:
-
After the treatment period, induce the snails to shed cercariae.
-
Infect mice with the cercariae shed from the PZQ-treated snails (the experimental group) and from untreated infected snails (the control group).
-
After 45 days, treat both groups of mice with varying doses of PZQ (e.g., 200, 400, and 800 mg/kg).[1][11]
-
Thirty days post-treatment, recover the adult worms from both groups via portal perfusion and compare the worm burdens. A significantly higher worm recovery in the experimental group indicates induced resistance.[1][13]
-
Data Presentation
The following tables summarize quantitative data from studies that have successfully induced PZQ resistance in S. mansoni.
Table 1: In Vivo Worm Burden Reduction in Mice Infected with Susceptible vs. Resistant S. mansoni Strains
| S. mansoni Strain | PZQ Dose (mg/kg) | Mean Worm Burden | Worm Burden Reduction (%) | Reference |
| Susceptible | 0 | 50 | - | [1] |
| Susceptible | 200 | 12 | 76% | [1] |
| Susceptible | 400 | 5 | 90% | [1] |
| Resistant (Snail-Selected) | 0 | 48 | - | [1] |
| Resistant (Snail-Selected) | 200 | 35 | 27% | [1] |
| Resistant (Snail-Selected) | 400 | 20 | 58% | [1] |
Table 2: Effective Dose (ED50) Values for PZQ-Susceptible and Resistant S. mansoni Isolates
| S. mansoni Isolate | Selection Method | ED50 (mg/kg) | Fold Increase in Resistance | Reference |
| Susceptible (LE Strain) | None | 68 | - | [1][13] |
| Resistant (LE-PZQ Isolate) | Snail Selection | 362 | 5.3 | [1][13] |
| Putatively Susceptible (4 isolates) | None | 70 (mean) | - | [3][15] |
| Putatively Resistant (5 isolates) | Lab Selection/Field | 209 (mean) | ~3.0 | [3][15] |
Conclusion
The protocols outlined provide robust methods for inducing this compound resistance in Schistosoma mansoni in a laboratory setting. The choice of protocol may depend on the specific research question, available resources, and desired timeline. The in vivo mouse selection method is the traditional standard but is time-consuming. The snail-based method offers a more rapid alternative. The successful generation of PZQ-resistant schistosomes is a critical tool for understanding the molecular basis of resistance, for the development of diagnostic tools to monitor for resistance in the field, and for the discovery of new anthelmintic drugs.
References
- 1. Genetic analysis of this compound response in schistosome parasites implicates a Transient Receptor Potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress interrogating TRPMPZQ as the target of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound resistance in schistosomes: a brief report [frontiersin.org]
- 4. This compound resistance in schistosomes: a brief report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. afbr-bri.org [afbr-bri.org]
- 8. researchgate.net [researchgate.net]
- 9. Rearing and Maintenance of Biomphalaria glabrata (Say, 1818): Adults and Embryos under Laboratory Conditions [jscimedcentral.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Laboratory Rearing of Biomphalaria glabrata Snails and Maintenance of Larval Schistosomes In Vivo and In Vitro | Semantic Scholar [semanticscholar.org]
- 12. afbr-bri.org [afbr-bri.org]
- 13. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni [bio-protocol.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Snail husbandry for maintaining the Schistosoma mansoni life cycle [protocols.io]
Application of Praziquantel in veterinary parasitology research.
Application of Praziquantel in Veterinary Parasitology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PZQ) is a broad-spectrum anthelmintic agent that is widely used in veterinary medicine to treat parasitic infections caused by trematodes (flukes) and cestodes (tapeworms) in a variety of animal species, including livestock and companion animals.[1][2] Developed in the 1970s, it remains a cornerstone for the control of many important veterinary parasites.[3] this compound is a synthetic isoquinoline derivative and is effective against various stages of parasite development, although its efficacy can vary between larval and adult stages.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in veterinary parasitology research.
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of calcium ion homeostasis in susceptible parasites.[4][5] this compound induces a rapid and sustained contraction of the parasite's musculature, leading to spastic paralysis.[1][4] This effect is mediated by the influx of calcium ions into the parasite's cells.[1][4]
Recent research has identified a specific transient receptor potential (TRP) channel, Sm.TRPMPZQ, in Schistosoma mansoni as a key target of this compound.[6][7] Binding of this compound to this channel leads to its activation and a subsequent influx of Ca2+.[6][7] This influx disrupts the parasite's calcium balance, causing muscle contraction and damage to the tegument (the outer surface of the worm).[1][4] The damaged tegument exposes parasite antigens to the host's immune system, further contributing to the parasite's elimination.[5]
The (R)-enantiomer of this compound is the more active form, while the (S)-enantiomer shows reduced activity.[1]
Signaling Pathway of this compound Action
References
- 1. Ca2+ channels and this compound: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Responses of In Vivo this compound Exposure in Schistosomes Identifies a Functional Role for Calcium Signalling Pathway Member CamKII | PLOS Pathogens [journals.plos.org]
- 3. The efficacy of this compound for the treatment of cestode and metacestode infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature | Parasitology | Cambridge Core [cambridge.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound resistance in schistosomes: a brief report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound resistance in schistosomes: a brief report [frontiersin.org]
Application Notes & Protocols: Determining Appropriate Praziquantel Dosage for In Vivo Studies
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic drug, widely recognized as the treatment of choice for infections caused by various species of flatworms (platyhelminths), particularly trematodes and cestodes.[1] It is a pyrazinoisoquinoline derivative that exerts its effect by increasing the permeability of the parasite's cell membranes to calcium ions, resulting in severe muscle spasms, paralysis, and eventual death of the worm.[2][3] In research and preclinical settings, establishing an appropriate and effective dosage of this compound is critical for obtaining reliable and reproducible results in in vivo animal models. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on calculating and applying this compound dosages in preclinical studies.
Factors Influencing Dosage Calculation
Several key factors must be considered when determining the this compound dosage for in vivo studies:
-
Animal Model: The species, strain, and even sex of the host animal can influence drug metabolism and efficacy. For instance, Swiss mice have been noted as a more permissive host for Schistosoma mansoni compared to BALB/c mice, which can affect experimental outcomes.[4][5]
-
Parasite Species and Strain: Different helminth species exhibit varying sensitivities to this compound. For example, Fasciola spp. are known to be an exception to the broad-spectrum activity of PZQ.[1] Furthermore, the potential for drug-resistant strains must be considered.
-
Stage of Infection: this compound's efficacy is highest against adult worms and mature eggs.[4] It has limited activity against the immature larval stages (schistosomula) of schistosomes. Therefore, treatment is typically administered after the prepatent period when the worms have matured.
-
Route of Administration: The most common route for this compound administration in laboratory animals is oral gavage.[4][6] However, other routes, such as rectal administration, have also been explored and shown to be effective.[7][8]
-
Desired Outcome: The experimental endpoint, whether it's complete parasite clearance (cure rate), a significant reduction in worm burden, or a decrease in egg production (egg reduction rate), will influence the dosage regimen.
Quantitative Data Summary
The following tables summarize this compound dosages used in various in vivo studies. It is crucial to note that these are examples, and the optimal dose for a specific study should be determined empirically.
Table 1: this compound Dosages for Schistosomiasis in Rodent Models
| Animal Model | Parasite Species | Dosage (mg/kg) | Administration Route | Key Findings & Efficacy | Reference |
| BALB/c & Swiss Mice | Schistosoma mansoni | 450, 900, 1350 | Oral | A dose of 1350 mg/kg resulted in the highest worm reduction (69.7% in BALB/c, 65.9% in Swiss mice) and reduced granuloma formation.[4][5] | [4][5] |
| C57BL/6 Mice | Schistosoma mansoni | 400 (twice in one week) | Oral Gavage | Used to effectively treat a primary infection before a secondary challenge infection.[6] | [6] |
| Mice | Schistosoma japonicum | 100, 200, 400 | Rectal | A 200 mg/kg dose yielded a worm reduction rate of 57.63%.[7][8] | [7][8] |
| Mice | Schistosoma japonicum | 300-500 (repeated 2-3 times) | Oral Gavage | Treatment initiated 21 days post-infection and repeated every 1-2 weeks was highly effective at killing female worms.[9] | [9] |
| Mice | Schistosoma japonicum | 300 (pretreatment) | Oral | Pretreatment 15-16 days before infection significantly reduced worm burdens (by 59.3%) and liver egg counts.[10] | [10] |
Table 2: this compound Dosages for Other Helminths and Animal Models
| Animal Model | Parasite Species | Dosage (mg/kg) | Administration Route | Key Findings & Efficacy | Reference |
| Cats | Opisthorchis viverrini | 25 | Oral | Achieved a 100% cure rate and egg reduction rate in cats with low to high egg counts.[1] | [1] |
| Cats | Opisthorchis viverrini | 40 | Oral | Achieved a 100% cure rate and egg reduction rate in all treated cats.[1] | [1] |
Table 3: Toxicity Data for this compound
| Animal Model | Administration Route | Acute Toxicity (LD50) | Chronic Toxicity (Tolerated Dose) | Reference |
| Mouse | Oral | 2454 mg/kg | N/A | [1] |
| Rat | Oral | 2249 mg/kg | 1000 mg/kg daily for 4 weeks | [1][11][12] |
| Dog | Oral | N/A | 180 mg/kg daily for 13 weeks | [11][12] |
This compound has been shown to have low acute toxicity and does not demonstrate teratogenic, mutagenic, or carcinogenic potential in extensive studies on mice, rats, and hamsters.[11][12]
Experimental Protocols
Protocol 1: General In Vivo Efficacy Testing of this compound against Schistosoma spp. in Mice
1. Animal Model and Infection: a. Select an appropriate mouse strain (e.g., BALB/c, Swiss, C57BL/6).[4][5] b. Acclimatize animals for at least one week before infection. c. Infect mice percutaneously with a defined number of viable cercariae (e.g., 35-40 cercariae per mouse).[6][7] This can be achieved by shaving the abdomen and placing a metal ring or coverslip with the cercarial suspension onto the skin for approximately 30 minutes.[4]
2. Drug Preparation and Administration: a. This compound tablets should be ground into a fine powder.[4][5] b. Suspend the powder in a suitable vehicle, such as distilled water or 2% cremophore-E1.[5] c. Calculate the required dose based on the mean body weight of the mice in each group. d. Administer the calculated dose to the mice via oral gavage. Treatment is typically initiated 4 to 6 weeks post-infection to target adult worms.[4][6]
3. Efficacy Assessment: a. Euthanize mice at a predetermined time point post-treatment (e.g., 2 weeks). b. Perform hepatic and porto-mesenteric perfusion to recover adult worms. c. Count the number of male, female, and total worms for each mouse. d. Calculate the Worm Reduction Rate (WRR) using the following formula: WRR (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100 e. To assess the Egg Reduction Rate (ERR), a portion of the liver can be digested (e.g., in 4% KOH), and the eggs per gram of tissue can be counted.
4. Pathological and Immunological Assessment (Optional): a. Collect liver tissue for histopathological examination to assess granuloma size and liver damage.[4] b. Collect blood via cardiac puncture to obtain serum for immunological assays, such as ELISA, to measure parasite-specific antibody responses.[4]
Visualizations
Workflow for In Vivo Efficacy Determination
Caption: Workflow for determining the effective dose of this compound in vivo.
Factors Influencing Dosage Selection
Caption: Logical diagram of factors influencing this compound dosage selection.
References
- 1. Efficacious and Safe Dose of this compound for the Successful Treatment of Feline Reservoir Hosts with Opisthorchiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toltrazurilshop.com [toltrazurilshop.com]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Treatment of Schistosoma mansoni Infected Mice Renders Them Less Susceptible to Reinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Experiment of this compound rectal administration in treatment of schistosomiasis in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experiment of this compound rectal administration in treatment of schistosomiasis in mice [zgxfzz.com]
- 9. Early treatment of schistosomal infection with this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Pretreatment Reduces Schistosoma japonicum Infection in Mice by Targeting Immature Worm Stages [mdpi.com]
- 11. Toxicological profile of this compound, a new drug against cestode and schistosome infections, as compared to some other schistosomicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results of toxicological studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Praziquantel Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Praziquantel is a broad-spectrum anthelmintic agent effective against various flatworms, including schistosomes and cestodes. Its therapeutic efficacy is well-established; however, its poor aqueous solubility presents a significant challenge for in vitro and in vivo experimental studies.[1][2][3] this compound is classified as a BCS Class II drug, characterized by high permeability but low solubility.[3] Proper preparation and storage of stock solutions are therefore critical to ensure accurate and reproducible experimental results. This document provides detailed protocols and data for preparing and storing this compound solutions for research use.
This compound Properties
This compound is typically supplied as a crystalline solid.[4] Key chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂O₂ | [4] |
| Molecular Weight | 312.4 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| CAS Number | 55268-74-1 | [4] |
Solubility Data
This compound is highly hydrophobic and sparingly soluble in aqueous solutions, but shows good solubility in several organic solvents.[3][4]
Table 1: Solubility in Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 | [4] |
| 63 | [5] | |
| Ethanol | ~10 | [4] |
| 63 | [5] | |
| 97 | [6] | |
| Dimethylformamide (DMF) | ~30 | [4] |
| Chloroform | 567 | [3] |
| N-methyl-2-pyrrolidone (NMP) | 146 | |
| Polyethylene glycol 400 (PEG 400) | 17 | [2] |
| Propylene glycol (PPG) | 12 | [2] |
Note: The solubility of this compound in DMSO can be reduced if the solvent has absorbed moisture. It is recommended to use fresh, anhydrous DMSO for best results.[5]
Table 2: Solubility in Aqueous and Co-Solvent Systems
| Solvent System | Solubility | Reference |
| Water (25 °C) | 0.40 mg/mL | [3] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [4] |
| Phosphate Buffer (pH 7.4) | 70.0 µg/mL | [6][7] |
| 0.1 N HCl | 112.4 µg/mL | [6][7] |
| 0.2% Tween 80 in Phosphate Buffer (pH 7.4) | 100.6 µg/mL | [6][7] |
| 0.2% Sodium Lauryl Sulfate (SLS) in Water | 370.29 µg/mL | [6][7] |
| 0.2% SLS in 0.1 N HCl | 278.7 µg/mL | [6][7] |
Experimental Protocols
4.1 Protocol 1: Preparation of High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated this compound stock solution in DMSO, a commonly used solvent for this purpose.
Materials:
-
This compound powder (≥98% purity)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tube (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Serological pipettes or micropipettes
-
Vortex mixer and/or sonicator
-
Sterile, cryogenic vials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Determine Required Mass: Calculate the mass of this compound needed for your desired stock concentration and volume.
-
Example: To prepare 10 mL of a 20 mg/mL stock solution, you need: 10 mL * 20 mg/mL = 200 mg of this compound.
-
-
Weigh this compound: Tare a sterile conical tube on the analytical balance. Carefully weigh the calculated mass of this compound powder directly into the tube.
-
Add Solvent: Add the desired volume of DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex vigorously. If the powder does not dissolve completely, use a bath sonicator to aid dissolution. The solution should be clear and free of particulates.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use volumes in sterile cryogenic vials. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots as recommended in Section 5.0.
4.2 Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This compound is sparingly soluble in aqueous buffers.[4] For cell-based assays or other experiments requiring an aqueous environment, the stock solution in organic solvent must be diluted. The following method is recommended for maximum solubility.[4]
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS pH 7.2, cell culture medium)
-
Sterile conical tubes
-
Micropipettes
Procedure:
-
Prepare Dilution Buffer: Have the final volume of your aqueous buffer ready in a sterile tube.
-
Dilute Stock Solution: Add the required volume of the this compound-DMSO stock solution to the aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.
-
Example: To prepare 10 mL of a 0.2 mg/mL this compound solution in PBS from a 20 mg/mL DMSO stock.
-
First, determine the total volume of stock needed: (0.2 mg/mL * 10 mL) / 20 mg/mL = 0.1 mL (or 100 µL).
-
Add 100 µL of the 20 mg/mL this compound-DMSO stock to 9.9 mL of PBS.
-
-
-
Mix Gently: Immediately after adding the stock, mix the solution by inverting the tube or gentle vortexing. Do not shake vigorously to avoid precipitation.
-
Use Immediately: Aqueous solutions of this compound are not stable and should be prepared freshly for each experiment. It is not recommended to store the aqueous solution for more than one day.[4]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and its solutions.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [4] |
| Cool, dry, well-ventilated | Manufacturer's recommendation | [8][9] | |
| Solution in Solvent | -80°C | 1 year | [5] |
| -20°C | 1 month | [5] | |
| Aqueous Solution | N/A | Not recommended for storage; use within one day. | [4] |
Note: To avoid degradation, solutions should be stored in tightly sealed containers, protected from light. Repeated freeze-thaw cycles should be avoided.[5]
Safety Precautions
This compound should be handled as a hazardous material.[4]
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[8][9]
-
Handle the powder in a well-ventilated area to avoid generating dust.[8][9]
-
Avoid contact with skin and eyes, and do not ingest or inhale.[4][8]
-
Review the full Safety Data Sheet (SDS) provided by the manufacturer before use.[4]
Visualized Workflows
Caption: Workflow for this compound stock and working solution preparation.
Caption: Decision guide for solvent selection and solution preparation.
References
- 1. Revisiting the Dissolution of this compound in Biorelevant Media and the Impact of Digestion of Milk on Drug Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preformulation and Long-Term Stability Studies of an Optimized Palatable this compound Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medjpps.com [medjpps.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols for Praziquantel Efficacy Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma. Efficacy studies in rodent models are crucial for understanding its mechanism of action, optimizing dosing regimens, and evaluating new drug candidates or combination therapies. These application notes provide detailed protocols for conducting PZQ efficacy studies in rodents, focusing on Schistosoma mansoni infection in mice.
The primary mechanism of action for this compound involves the disruption of calcium ion homeostasis within the parasite.[1][2] This leads to a rapid influx of calcium ions, causing severe muscle contractions, paralysis, and damage to the worm's outer layer, the tegument.[1][3] This damage exposes parasite antigens to the host immune system, aiding in their clearance.[4] Recent studies have identified a specific transient receptor potential (TRP) ion channel, TRPM_PZQ, as a key molecular target of PZQ in schistosomes.[5]
Experimental Protocols
Protocol 1: Rodent Model and Schistosoma mansoni Infection
This protocol details the procedure for establishing a Schistosoma mansoni infection in mice, a widely used model for studying schistosomiasis.
Materials:
-
Rodents: Female BALB/c or Swiss mice, 6-8 weeks old.
-
Schistosoma mansoni cercariae: Obtained from infected Biomphalaria glabrata snails.
-
Cercariae counting equipment (microscope, counting chamber).
-
Infection rings or coverslips.
-
Shaved mouse abdominal skin area.
-
Water bath (28°C).
Procedure:
-
Cercariae Preparation: Expose infected snails to light in dechlorinated water at 28°C to induce shedding of cercariae.
-
Quantification: Collect the cercariae and count them under a microscope to prepare an inoculum of the desired concentration (e.g., 80-150 cercariae per mouse).
-
Infection:
-
Anesthetize the mice.
-
Place an infection ring or coverslip containing the cercarial suspension onto the shaved abdomen of the mouse.
-
Allow 30-60 minutes for the cercariae to penetrate the skin.
-
After the exposure time, carefully remove the ring/coverslip and dry the area.
-
-
Post-infection Monitoring: House the infected mice under standard laboratory conditions with access to food and water ad libitum. Monitor their health regularly.
Protocol 2: this compound Administration
This protocol describes the oral administration of this compound to infected mice. Treatment timing is a critical parameter, as PZQ has limited efficacy against juvenile worms.[6][7]
Materials:
-
This compound (PZQ) powder.
-
Vehicle for suspension (e.g., 2% Cremophor EL in distilled water).
-
Oral gavage needles.
-
Syringes.
-
Animal balance.
Procedure:
-
PZQ Preparation: Prepare a homogenous suspension of PZQ in the vehicle at the desired concentration (e.g., 400 mg/kg).
-
Dosing:
-
Weigh each mouse to calculate the exact volume of PZQ suspension to be administered.
-
Administer the PZQ suspension orally using a gavage needle.
-
-
Treatment Schedule:
Protocol 3: Assessment of Worm Burden
The primary endpoint for efficacy is the reduction in the number of adult worms. This is determined by perfusing the hepatic portal system and mesenteric veins.
Materials:
-
Heparinized saline.
-
Perfusion pump or syringe.
-
Dissection tools.
-
Petri dishes.
-
Microscope.
Procedure:
-
Euthanasia: Euthanize the mice at the study endpoint (e.g., 2 weeks post-treatment).
-
Perfusion:
-
Expose the hepatic portal vein and inferior vena cava.
-
Cannulate the portal vein and perfuse with heparinized saline to flush the worms from the mesenteric veins and liver into a collection beaker.
-
-
Worm Collection and Counting:
-
Collect the worms from the perfusate.
-
Manually collect any remaining worms from the mesenteric veins and liver under a dissecting microscope.
-
Count the total number of adult male and female worms.[9]
-
-
Worm Burden Reduction (WBR) Calculation:
-
WBR (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100.
-
Protocol 4: Quantification of Tissue Egg Load
The pathology of schistosomiasis is primarily due to the host's immune response to eggs trapped in tissues. Quantifying the egg load in the liver and intestines is a key secondary endpoint.
Materials:
-
Liver and intestinal tissue from infected mice.
-
Potassium hydroxide (KOH) solution (4%).
-
Incubator or water bath (37°C).
-
Microscope slides and coverslips.
-
Microscope.
Procedure:
-
Tissue Digestion:
-
Weigh a portion of the liver and a section of the small intestine.
-
Digest the tissues in 4% KOH solution overnight at 37°C until the tissue is fully digested.
-
-
Egg Counting:
-
Take a known volume of the digested tissue suspension and place it on a microscope slide.
-
Count the number of eggs under a microscope.
-
-
Calculation: Calculate the number of eggs per gram of tissue.
-
Egg Load Reduction Calculation:
-
Egg Load Reduction (%) = [(Mean egg count in control group - Mean egg count in treated group) / Mean egg count in control group] x 100.
-
Protocol 5: Histopathological Analysis
Histopathology of the liver is performed to assess the size and cellular composition of egg-induced granulomas, providing insight into the immunopathological response.
Materials:
-
Liver tissue samples.
-
10% neutral buffered formalin.
-
Paraffin wax.
-
Microtome.
-
Hematoxylin and eosin (H&E) stains.
-
Microscope with imaging software.
Procedure:
-
Tissue Fixation and Processing:
-
Fix liver samples in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of graded alcohols and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) using a microtome.
-
Mount the sections on microscope slides and stain with H&E.
-
-
Granuloma Measurement:
-
Under a microscope, identify and measure the diameter of circumoval granulomas (granulomas surrounding a single egg).
-
Use imaging software to quantify the granuloma area.
-
-
Pathological Scoring: Assess other pathological changes, such as inflammation and fibrosis.
Data Presentation
Quantitative data from PZQ efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Worm Burden in S. mansoni Infected Mice
| Treatment Group | Dose (mg/kg) | Time of Treatment (weeks post-infection) | Mean Worm Burden (± SD) | Worm Burden Reduction (%) |
| Infected Control | Vehicle | 6 | 45.2 ± 8.5 | - |
| PZQ | 400 | 6 | 4.1 ± 2.3 | 90.9 |
| PZQ | 200 | 6 | 14.9 ± 5.1 | 67.0 |
| PZQ | 400 | 3 | 30.5 ± 7.2 | 32.5 |
Table 2: Effect of this compound on Tissue Egg Load in S. mansoni Infected Mice
| Treatment Group | Dose (mg/kg) | Mean Liver Egg Load (eggs/g ± SD) | Liver Egg Load Reduction (%) | Mean Intestinal Egg Load (eggs/g ± SD) | Intestinal Egg Load Reduction (%) |
| Infected Control | Vehicle | 35,600 ± 7,800 | - | 42,100 ± 9,200 | - |
| PZQ | 400 | 5,200 ± 1,500 | 85.4 | 8,300 ± 2,100 | 80.3 |
| PZQ | 200 | 18,900 ± 4,300 | 46.9 | 25,700 ± 6,500 | 38.9 |
Table 3: Effect of this compound on Liver Granuloma Size in S. mansoni Infected Mice
| Treatment Group | Dose (mg/kg) | Mean Granuloma Diameter (µm ± SD) | Reduction in Granuloma Size (%) |
| Infected Control | Vehicle | 250.6 ± 45.2 | - |
| PZQ | 400 | 112.8 ± 28.9 | 55.0 |
| PZQ | 200 | 185.4 ± 35.7 | 26.0 |
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed signaling pathway for this compound's mechanism of action in schistosomes.
Experimental Workflow for PZQ Efficacy Study
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 3. Molecular and cellular basis of this compound action in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Perspective on Schistosomiasis Drug Discovery: Highlights from a Schistosomiasis Drug Discovery Workshop at Wellcome Collection, London, September 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy of candidate antischistosomal drugs in a murine model of schistosomiasis mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Praziquantel Solubility for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Praziquantel (PZQ) for in vitro assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise when preparing and using this compound solutions for in vitro experiments.
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | - Incorrect solvent selection.- Insufficient solvent volume.- Low temperature. | - this compound is practically insoluble in water[1]. Use an appropriate organic solvent for the initial stock solution, such as DMSO, ethanol, or dimethylformamide (DMF)[2].- Ensure you are using a sufficient volume of solvent to achieve the desired concentration. Refer to the solubility data table below.- Gentle warming and vortexing can aid dissolution. |
| A precipitate forms after adding the this compound stock solution to the aqueous culture medium. | - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound solubility in the aqueous medium.- The final this compound concentration exceeds its solubility limit in the final medium. | - For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer[2].- Keep the final concentration of the organic solvent in the culture medium as high as is tolerable for your specific assay, typically below 0.5% to avoid solvent-induced artifacts.- Perform serial dilutions of the stock solution in the culture medium to reach the final desired concentration, ensuring rapid mixing at each step. |
| Inconsistent results are observed across different experiments. | - Incomplete dissolution of this compound.- Degradation of the this compound stock solution.- Variability in solution preparation. | - Visually inspect the stock solution to ensure there are no undissolved particles before use.- Aqueous solutions of this compound are not recommended for storage for more than one day[2]. Prepare fresh dilutions in aqueous media for each experiment from a stock solution stored at -20°C[2].- Standardize the protocol for solution preparation, including solvent type, concentration, and mixing procedures. |
| The observed biological effect is lower than expected. | - The actual concentration of soluble this compound is lower than the calculated concentration due to precipitation. | - After preparing the final working solution, centrifuge the solution and measure the this compound concentration in the supernatant using a validated analytical method like HPLC to confirm the soluble concentration[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents. For preparing a stock solution, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used[2]. DMSO is often preferred as it allows for the preparation of a more concentrated stock solution that can then be diluted into your aqueous culture medium[2].
Q2: What is the maximum concentration of DMSO I can use in my cell culture?
A2: The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of exposure. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to minimize solvent-induced toxicity or off-target effects. However, you should always perform a vehicle control experiment to determine the tolerance of your specific experimental system.
Q3: My this compound precipitated when I added it to my aqueous buffer. What should I do?
A3: Precipitation upon addition to aqueous media is a common issue due to the low aqueous solubility of this compound[1]. To avoid this, first dissolve the this compound in a suitable organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer or culture medium with vigorous mixing to achieve the final desired concentration[2]. It is crucial that the final concentration does not exceed the solubility limit of this compound in the final solvent mixture.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in an organic solvent like DMSO can be stored at -20°C for at least four years[2]. It is not recommended to store aqueous solutions of this compound for more than one day[2].
Q5: Are there any alternative methods to improve the aqueous solubility of this compound?
A5: Yes, several methods have been explored to enhance the aqueous solubility of this compound. These include the use of co-solvents, surfactants, and complexation with cyclodextrins[1][3]. For example, the addition of surfactants like sodium lauryl sulfate (SLS) or Tween 80 has been shown to increase this compound's solubility in aqueous media[1]. Complexation with β-cyclodextrins can also improve its dissolution[3]. However, the suitability of these additives must be evaluated for your specific in vitro assay to ensure they do not interfere with the experimental outcomes.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [2] |
| Ethanol (97.0 mg/mL) | 97.0 mg/mL | [1][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Chloroform | 567 mg/mL | [4] |
| Aqueous Solutions | ||
| Water (25°C) | 0.40 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [2] |
| Phosphate Buffer (pH 7.4) | 70.0 ± 2.0 µg/mL | [1] |
| 0.1 N HCl (pH 2) | 112.40 µg/mL | [1] |
| With Solubilizing Agents | ||
| 0.2% Tween 80 in Phosphate Buffer (pH 7.4) | 100.6 ± 2.0 µg/mL | [1] |
| 30% Methanol in Phosphate Buffer (pH 7.4) | 124.3 ± 2.0 µg/mL | [1] |
| 0.2% Sodium Lauryl Sulfate (SLS) in Water | 370.29 µg/mL | [1] |
| 0.2% SLS in 0.1 N HCl (pH 2) | 278.70 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated balance and place it into a sterile vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous culture medium or buffer
-
Sterile pipette tips and tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your assay.
-
Perform serial dilutions if a large dilution factor is required. For example, first, dilute the stock solution 1:10 in the culture medium, and then use this intermediate dilution to prepare the final working concentration.
-
Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed culture medium. Crucially, add the this compound solution to the medium while vortexing or vigorously mixing the medium to ensure rapid dispersion and prevent precipitation.
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the culture medium.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions of this compound.
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A flowchart for troubleshooting common this compound solubility issues.
Proposed Mechanism of Action of this compound in Schistosomes
Caption: The proposed mechanism of this compound action on schistosomes.[5][6]
References
- 1. medjpps.com [medjpps.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Improvement of the in vitro dissolution of this compound by complexation with alpha-, beta- and gamma-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. cris.brighton.ac.uk [cris.brighton.ac.uk]
Technical Support Center: Overcoming Praziquantel Resistance in Schistosomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mechanisms of Praziquantel (PZQ) resistance in schistosomes.
Troubleshooting Guides
This section addresses common issues encountered during experimental workflows.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in in-vitro PZQ sensitivity assays (e.g., motility scoring, lactate assay). | 1. Variation in worm age or developmental stage. 2. Differences in worm handling and recovery post-perfusion. 3. Inconsistent drug concentration or solvent effects. 4. Subjectivity in manual motility scoring. 5. Fluctuation in incubator conditions (temperature, CO2). | 1. Use adult worms of a consistent age (e.g., 7-8 weeks post-infection) for all experiments. Juvenile worms are naturally less susceptible to PZQ.[1] 2. Standardize the perfusion and worm washing protocol to minimize stress and mechanical damage. Allow worms to acclimate in culture medium for a defined period before drug exposure. 3. Prepare fresh drug stocks for each experiment. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <1%). 4. For motility, use a standardized scoring system and have multiple blinded observers score the worms.[2] Consider automated tracking systems if available. For a more objective measure, use a viability assay like the lactate release assay.[3] 5. Regularly calibrate and monitor incubator temperature and CO2 levels. |
| High variability in gene expression analysis (qRT-PCR) of ABC transporters. | 1. Poor RNA quality or quantity. 2. Inefficient cDNA synthesis. 3. Suboptimal primer design. 4. Variation in the number or sex of worms used for RNA extraction. | 1. Extract RNA from freshly recovered or properly stored (e.g., in RNAlater) worms. Assess RNA integrity (e.g., using a Bioanalyzer). 2. Use a high-quality reverse transcriptase and ensure consistent amounts of starting RNA for cDNA synthesis. 3. Design and validate primers for specificity and efficiency. Use published and validated primer sequences where possible. 4. Pool RNA from multiple worms of the same sex to normalize for individual variation. Note that female schistosomes can have naturally lower expression of some relevant genes.[4][5] |
| Failure to detect mutations in the Sm.TRPM_PZQ gene in PZQ-resistant schistosome isolates. | 1. The resistance mechanism in the isolate may not involve mutations in Sm.TRPM_PZQ. 2. Low frequency of the mutation within the parasite population. 3. Technical issues with PCR amplification or sequencing. | 1. Consider other resistance mechanisms, such as overexpression of ABC transporters or altered drug metabolism. Analyze the expression levels of Sm.TRPM_PZQ; reduced expression can also confer resistance.[4][5][6] 2. Use a sensitive sequencing method (e.g., deep sequencing) to detect low-frequency alleles. 3. Optimize PCR conditions (annealing temperature, MgCl2 concentration) for the target region. Ensure high-quality genomic DNA is used. |
| Difficulty in establishing a stable PZQ-resistant schistosome line in the laboratory. | 1. Insufficient drug pressure. 2. Fitness cost associated with the resistance mechanism. 3. Loss of the resistant phenotype over time without continuous selection. | 1. Gradually increase the concentration of PZQ over multiple generations of the parasite in the laboratory host.[7] 2. Monitor the reproductive fitness of the selected parasites (e.g., egg output). Some resistance mechanisms may come with a biological cost. 3. Maintain a subset of the parasite population under continuous PZQ pressure to retain the resistant phenotype. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary known mechanisms of this compound (PZQ) resistance in schistosomes?
A1: The primary mechanisms of PZQ resistance in schistosomes that have been identified include:
-
Alterations in the drug target: The main molecular target of PZQ is a transient receptor potential (TRP) ion channel, specifically Sm.TRPM_PZQ.[4] Mutations in the gene encoding this channel can reduce the binding affinity of PZQ, leading to decreased drug efficacy.[5] Additionally, reduced expression of Sm.TRPM_PZQ has been linked to a resistant phenotype.[4][5][6]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp) and multidrug resistance-associated proteins (MRPs), can actively pump PZQ out of the parasite's cells, thereby reducing its intracellular concentration and effect.[5] SmMDR2 is a specific ABC transporter implicated in this process.[5]
-
Drug metabolism: While less characterized, it is hypothesized that resistant worms may have an enhanced ability to metabolize and detoxify PZQ.
Q2: Is PZQ resistance a significant problem in clinical settings?
A2: While PZQ resistance can be readily induced in laboratory settings, widespread clinical resistance has not yet been definitively established in human populations.[7] However, there are reports of reduced cure rates in some endemic areas with a history of mass drug administration, suggesting that parasites with reduced susceptibility may be emerging.[7] Continuous monitoring is crucial.
Experimental Design and Interpretation
Q3: How do I choose the most appropriate assay to measure PZQ sensitivity in my schistosome isolates?
A3: The choice of assay depends on your specific research question and available resources:
-
In vivo ED50 determination: This is the gold standard for assessing the overall efficacy of a drug in a living host, but it is resource-intensive and involves animal work.[8][9][10]
-
In vitro adult worm motility assay: This is a relatively simple and rapid method to assess the direct effect of PZQ on adult worms. However, scoring can be subjective.[2]
-
In vitro lactate assay: This provides a more quantitative and objective measure of worm viability by measuring a metabolic byproduct.[3]
-
In vitro miracidial sensitivity assay: This assay uses the larval stage of the parasite and can be a good indicator of heritable resistance traits.[11][12]
-
Gene expression analysis (qRT-PCR): This is useful for investigating specific mechanisms, such as the upregulation of ABC transporters.[13][14]
-
Gene sequencing: This is essential for identifying mutations in target genes like Sm.TRPM_PZQ.
Q4: What are the key controls to include in my PZQ resistance experiments?
A4: Key controls include:
-
A known PZQ-susceptible schistosome strain: This provides a baseline for comparison.
-
A known PZQ-resistant schistosome strain (if available): This serves as a positive control for your resistance-detection assays.
-
Vehicle control: Worms treated with the solvent used to dissolve PZQ (e.g., DMSO) to ensure the solvent itself is not affecting the parasites.
-
No-treatment control: Worms maintained in culture medium alone to assess baseline viability.
-
For qRT-PCR: Housekeeping genes (e.g., GAPDH) for normalization of gene expression data.[13][14]
Q5: My results show a statistically significant but small (e.g., 2-3 fold) increase in the IC50 for PZQ in my test isolate compared to the susceptible control. Can I classify this isolate as "resistant"?
A5: A 2-3 fold increase in IC50 or ED50 is often described as "reduced susceptibility" rather than full-blown resistance.[5] While statistically significant, this level of change may not always translate to complete treatment failure in a clinical context. It is important to consider this in the interpretation of your data and to potentially correlate your in vitro findings with in vivo efficacy data if possible.
Data Presentation
Quantitative Data on PZQ Susceptibility
| Parameter | PZQ-Susceptible Strain(s) | PZQ-Resistant Strain(s) | Reference(s) |
| In vivo ED50 (mg/kg) | Mean: 70 (SD ±7) | Mean: 209 (SD ±48) | [8][9][10] |
| In vitro IC50 (µg/mL) - Adult Worms | 0.86 (±0.14) | 12.75 (±4.49) | [4] |
| In vitro IC50 (µM) - Adult Worms | ~0.234 | - | [15] |
Gene Expression Changes in PZQ-Resistant Schistosomes
| Gene | Fold Change in Resistant vs. Susceptible Strain | Parasite Stage | Reference(s) |
| Sm.TRPM_PZQ | 2.25-fold decrease | Adult Male | [4][5][6] |
| SmMDR2 (an ABC transporter) | Increased expression | Adult Male | [5] |
| ABCB1-1, B8, C1-1, C1-2, G1, G2 | Significant increase upon PZQ treatment | Juvenile | [13][14] |
Experimental Protocols
In Vitro Adult Worm Motility Assay
Objective: To assess the effect of PZQ on the motility of adult S. mansoni.
Materials:
-
Adult S. mansoni worms (7-8 weeks post-infection)
-
RPMI 1640 medium supplemented with HEPES, antibiotics, and fetal bovine serum
-
24-well culture plates
-
PZQ stock solution (in DMSO)
-
Inverted microscope
Procedure:
-
Perfuse adult worms from infected mice and wash them several times in pre-warmed culture medium.
-
Place one or two worm pairs into each well of a 24-well plate containing 2 ml of culture medium.
-
Allow the worms to acclimate for at least 2 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of PZQ in culture medium. Add the drug solutions to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Observe and score worm motility at specific time points (e.g., 24, 48, 72 hours) using a 0-3 scale (3 = normal activity, 0 = no movement).[2]
-
Calculate the IC50 value, which is the concentration of PZQ that inhibits motility by 50%.
Lactate Assay for Worm Viability
Objective: To quantitatively determine worm viability by measuring lactate release into the culture medium.
Materials:
-
Adult S. mansoni worms
-
Culture medium and plates (as above)
-
PZQ stock solution
-
Commercial lactate assay kit (e.g., Lactate-Glo™ Assay)
-
Plate reader capable of luminescence detection
Procedure:
-
Set up the worm culture and drug treatment as described in the motility assay protocol.
-
After the desired incubation period (e.g., 72 hours), carefully collect the culture supernatant from each well without disturbing the worms.
-
Process a small aliquot of the supernatant using the lactate assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Relate the lactate levels to worm viability. Higher lactate levels generally correlate with higher viability.
qRT-PCR for ABC Transporter Gene Expression
Objective: To quantify the expression of ABC transporter genes in PZQ-treated and untreated schistosomes.
Materials:
-
Adult S. mansoni worms
-
RNAlater or Trizol reagent
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Validated primers for target ABC transporter genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Expose worms to PZQ or vehicle control as described in the motility assay.
-
After the incubation period, collect the worms and immediately homogenize them in Trizol or store them in RNAlater.
-
Extract total RNA using a commercial kit, including a DNase treatment step.
-
Synthesize cDNA from a standardized amount of total RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and a suitable master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups, normalized to the housekeeping gene.
Visualizations
Signaling Pathways and Workflows
Caption: PZQ action in susceptible schistosomes and mechanisms of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of this compound Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Genetic analysis of this compound response in schistosome parasites implicates a Transient Receptor Potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review of the genetic determinants of this compound resistance in Schistosoma mansoni: Is this compound and intestinal schistosomiasis a perfect match? [frontiersin.org]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. Reduced Susceptibility to this compound among Naturally Occurring Kenyan Isolates of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Determination of ED50 values for this compound in this compound-resistant and -susceptible Schistosoma mansoni isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptomic analysis of reduced sensitivity to this compound in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro this compound Test Capable of Detecting Reduced In Vivo Efficacy in Schistosoma mansoni Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on the differential expression of mouse hepatic genes and parasite ATP binding cassette transporter gene family members during Schistosoma mansoni infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. Effect of this compound on the differential expression of mouse hepatic genes and parasite ATP binding cassette transporter gene family members during Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing Praziquantel bioavailability in experimental animal models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the bioavailability of Praziquantel (PZQ) in experimental animal models.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of PZQ Across Animals in the Same Treatment Group
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound within the same experimental group. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common challenge with PZQ due to its poor solubility and extensive first-pass metabolism.[1][2] Here are potential causes and troubleshooting steps:
-
Inconsistent Dosing: Ensure accurate and consistent oral gavage technique. The volume administered should be precise for each animal's body weight. For suspension formulations, ensure the mixture is homogenous before drawing each dose.
-
Food Effects: The bioavailability of PZQ can be significantly influenced by food.[3] A high-carbohydrate or fatty diet can increase its absorption.[3]
-
Recommendation: Standardize the fasting period for all animals before dosing (e.g., overnight fasting). If the experimental design requires feeding, ensure the diet composition and feeding times are consistent across all animals.
-
-
Formulation Instability: If you are using a novel formulation (e.g., nanosuspension), ensure it is stable and does not aggregate or precipitate before administration.
-
Recommendation: Characterize your formulation for particle size and stability just before dosing. Use appropriate vehicles, such as a 2% Cremophor solution, to prevent particle agglomeration.[4]
-
-
Gastrointestinal pH and Transit Time: Individual differences in gastric pH and intestinal transit time can affect the dissolution and absorption of a poorly soluble drug like PZQ. While difficult to control, maintaining a consistent experimental environment (e.g., minimizing stress) can help reduce physiological variability.
-
Issue 2: Lower Than Expected Bioavailability with a Novel Formulation
-
Question: We developed a new PZQ formulation (e.g., solid dispersion, nanoparticles) but the in vivo results show only a marginal improvement in bioavailability compared to the control group. What could be the issue?
-
Answer: This indicates that the formulation may not be performing as expected in the in vivo environment. Consider the following:
-
In Vitro-In Vivo Correlation (IVIVC): Did your in vitro dissolution studies predict a significant improvement?
-
If yes: The formulation might be degrading in the gastrointestinal tract, or the drug is not being effectively absorbed across the intestinal mucosa. The choice of polymers or lipids in your formulation is critical. For instance, some lipid-based systems can enhance lymphatic uptake, bypassing the first-pass effect.[5]
-
If no: The formulation itself needs to be re-optimized. The drug may not have been successfully converted to an amorphous state (in solid dispersions) or the particle size reduction was insufficient.[6][7]
-
-
First-Pass Metabolism: PZQ undergoes extensive first-pass metabolism in the liver, primarily by Cytochrome P450 enzymes (like CYP3A4).[2][8] Even if your formulation improves dissolution, the drug may be rapidly metabolized before reaching systemic circulation.
-
Recommendation: Consider co-administration with a safe CYP450 inhibitor (in preclinical studies) to assess the impact of metabolism. For example, studies have used 1-aminobenzotriazole (ABT) to inhibit CYP enzymes in mouse models, which dramatically increased PZQ plasma exposure.[9] This can help determine if metabolism is the primary barrier.
-
-
Animal Model Selection: The metabolic rate and gastrointestinal physiology can differ between animal models (e.g., mice vs. rats).[8][10] Ensure the chosen model is appropriate for your study.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's low bioavailability?
A1: this compound's low bioavailability is primarily due to two factors: its very low aqueous solubility (it is a Biopharmaceutics Classification System - BCS Class II drug) and its extensive first-pass metabolism in the liver, where a large fraction of the absorbed drug is converted to inactive metabolites before it can reach systemic circulation.[1][2][11][12]
Q2: Which formulation strategies are most effective at increasing PZQ bioavailability?
A2: Several strategies have proven effective:
-
Solid Dispersions: This technique involves dispersing PZQ in a hydrophilic polymer matrix (like PEG 4000, PEG 6000, or PVP) to create an amorphous form of the drug, which enhances solubility and dissolution.[6][13] Studies have shown this method can increase bioavailability by approximately two-fold or more.[7][14]
-
Nanoparticle-Based Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanocrystals and nanostructured lipid carriers (NLCs) or solid lipid nanoparticles (SLNs).[11][15][16] Nanocrystal formulations have increased bioavailability by 1.68-fold in dogs.[17]
-
Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and lipid nanocapsules can improve PZQ solubility and may also enhance absorption via the lymphatic system, partially avoiding first-pass metabolism.[5][18][19]
-
Cyclodextrin Complexation: Encapsulating PZQ within cyclodextrin molecules (like HP-β-CD) forms an inclusion complex that significantly increases its aqueous solubility.[12][20][21] This strategy has been shown to increase Cmax by over 9-fold and AUC by 4.75-fold in dogs.[21]
Q3: What are the key pharmacokinetic parameters to measure in an animal bioavailability study for PZQ?
A3: The key parameters are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for assessing bioavailability.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half. The half-life of the parent drug is typically 0.8 to 1.5 hours in animals and humans.[1][2]
Q4: Does the enantiomeric form of this compound matter for bioavailability and efficacy studies?
A4: Yes, it is critical. This compound is a racemic mixture of two enantiomers: (R)-PZQ and (S)-PZQ. The anthelmintic activity resides almost exclusively in the (R)-enantiomer, also known as levothis compound.[8][9] The (S)-enantiomer is inactive but contributes to the bitter taste and potential side effects.[8][18] Therefore, pharmacokinetic studies should ideally use an enantioselective analytical method to measure the concentrations of (R)-PZQ specifically.[9]
Data Presentation: Pharmacokinetic Parameters of Enhanced PZQ Formulations
Table 1: Comparison of Pharmacokinetic Parameters for Different PZQ Formulations in Rodent Models.
| Formulation Type | Animal Model | Dose (mg/kg) | Fold Increase in Cmax (vs. Control) | Fold Increase in AUC (vs. Control) | Reference(s) |
| Solid Dispersion (PVP) | S. mansoni-infected Mice | 500 | 1.25 | 1.3 | [13] |
| Solid Dispersion (PEG/P188) | Rats | 5 | ~2.0 | ~2.4 | [6][7] |
| Clay Nanoformulation (MMT) | S. mansoni-infected Mice | 500 | 1.94 | 1.96 | [22] |
| PMMA-co-DEAEMA Microparticles | Rats | 60 | ~2.3 | Not Reported | [4] |
Control is typically pure/unformulated PZQ or a commercial tablet.
Table 2: Comparison of Pharmacokinetic Parameters for Different PZQ Formulations in Dog Models.
| Formulation Type | Animal Model | Dose | Fold Increase in Cmax (vs. Control) | Fold Increase in AUC (vs. Control) | Reference(s) |
| Nanocrystals | Beagle Dogs | Not Specified | 1.65 | 1.68 | [17] |
| Inclusion Complex (HP-β-CD) | Dogs | Not Specified | 9.45 | 4.75 | [21] |
Control is typically pure/unformulated PZQ or a commercial tablet.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare a solid dispersion of PZQ with hydrophilic polymers to enhance its solubility and dissolution rate.[6]
-
Materials:
-
This compound (PZQ)
-
Polyethylene Glycol 4000 (PEG 4000)
-
Poloxamer 188 (P 188)
-
Ethanol (or other suitable solvent)
-
-
Procedure:
-
Dissolve PZQ and the chosen polymer(s) (e.g., PEG 4000 and P 188) in a suitable volume of ethanol at specific weight ratios (e.g., 1:1, 1:3, 1:5 of drug to polymer).
-
Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Characterize the formulation using techniques like X-ray diffraction (XRD) to confirm the amorphous state of PZQ and Fourier-transform infrared spectroscopy (FTIR) to check for drug-polymer interactions.[6][7]
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
-
Objective: To determine and compare the pharmacokinetic profiles of a novel PZQ formulation and a control formulation.
-
Materials:
-
Male Wistar rats (or other appropriate strain), weight-matched.
-
Test formulation (e.g., PZQ solid dispersion).
-
Control formulation (e.g., PZQ suspension in 0.5% carboxymethyl cellulose).
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Anesthetic (if required for blood collection).
-
-
Procedure:
-
Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.
-
Divide the animals into groups (e.g., Control group, Test Formulation group; n=6 per group).
-
Accurately weigh each animal and calculate the dose volume.
-
Administer the respective formulations via oral gavage at a defined dose (e.g., 5 mg/kg).[6]
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[9]
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of PZQ (preferably the R-enantiomer) using a validated analytical method, such as LC-MS/MS.[9]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
References
- 1. medicine.com [medicine.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Release and In Vivo Pharmacokinetics of this compound Loaded in Different Polymer Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound–lipid nanocapsules: an oral nanotherapeutic with potential Schistosoma mansoni tegumental targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissolution and oral bioavailability enhancement of this compound by solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug metabolism and pharmacokinetics of this compound: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the pharmacokinetic-pharmacodynamic relationship of this compound in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. This compound – Rat Guide [ratguide.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability and in vivo efficacy of a this compound-polyvinylpyrrolidone solid dispersion in Schistosoma mansoni-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of nanoparticles on the therapeutic efficacy of this compound against Schistosoma mansoni infection in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scienceopen.com [scienceopen.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of inclusion complex of this compound with 2-hydroxypropyl-β-cyclodextrin and pharmacokinetic property improvement - Arabian Journal of Chemistry [arabjchem.org]
- 22. This compound in a Clay Nanoformulation Shows More Bioavailability and Higher Efficacy against Murine Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Praziquantel degradation and stability in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Praziquantel (PZQ) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in an aqueous solution?
A1: this compound in aqueous solutions is susceptible to degradation through several mechanisms, primarily hydrolysis, photolysis, and oxidation.[1][2][3] The rate and extent of degradation are significantly influenced by pH, temperature, and exposure to light.[4][5]
-
Hydrolysis: PZQ is highly sensitive to acidic and alkaline conditions, leading to hydrolytic degradation.[3][6] Degradation is more pronounced in alkaline solutions compared to acidic or neutral conditions.[3][6]
-
Photodegradation: Exposure to sunlight or UV radiation can cause significant degradation.[2][4][5] Photolytic degradation is more rapid in aqueous media compared to the solid form.[4]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation of PZQ.[2][6]
Q2: My this compound solution is showing unexpected degradation. What could be the cause?
A2: Unexpected degradation of your PZQ solution could stem from several factors. Use the following troubleshooting guide to identify the potential cause:
-
Check the pH of your solution: this compound is more susceptible to degradation in alkaline and acidic environments.[3][6] Ensure your solution's pH is within a stable range, ideally close to neutral if possible, unless your experimental protocol requires otherwise.
-
Protect your solution from light: PZQ is photolabile, especially in aqueous solutions.[4][5] Store your solutions in amber vials or protect them from light to prevent photodegradation.
-
Control the temperature: Higher temperatures can accelerate degradation.[4] Store your solutions at recommended temperatures, such as refrigerated (4°C) or room temperature (25°C), and avoid excessive heat.[7]
-
Consider the impact of excipients: Some pharmaceutical excipients can either enhance or inhibit PZQ degradation.[4][8] For instance, cyclodextrins have been shown to promote new degradation pathways.[9] Conversely, excipients like methylparaben and Tween 80 have been found to decrease the rate of thermal decomposition.[4][10]
-
Evaluate for microbial contamination: Although not as commonly cited for PZQ, microbial growth in aqueous solutions can alter the chemical environment and potentially contribute to degradation.
Q3: What are the known degradation products of this compound?
A3: Several degradation products of this compound have been identified through various analytical techniques like UPLC-MS and GC-MS.[8] These products are formed through hydrolysis, oxidation, and photodegradation pathways. Some of the identified degradation products include hydroxylated derivatives, dehydrogenated products, and products resulting from the cleavage of the amide bond.[2][11] Under acidic conditions, major degradation products denoted as DP1 and DP2 have been observed, while in alkaline conditions, DP1 and DP3 are prominent.[3] Oxidative conditions can lead to the formation of DP4.[3]
Q4: How can I improve the solubility of this compound in my aqueous solution?
A4: this compound is a poorly water-soluble drug, which can be a challenge for formulation.[12][13][14] Several strategies can be employed to enhance its aqueous solubility:
-
Co-solvents: The use of co-solvent systems, such as mixtures of polyethylene glycol 400 (PEG 400), propylene glycol (PPG), and water, can significantly increase PZQ solubility.[12][15]
-
Surfactants: The addition of surfactants like Tween 80 and sodium lauryl sulfate (SLS) has been shown to improve the solubility of PZQ.[16][17]
-
Complexation: The formation of inclusion complexes with cyclodextrins can enhance solubility.[9]
-
pH Adjustment: While PZQ's solubility is not highly pH-dependent between pH 1.0 and 7.5, careful pH adjustment can be considered as part of a broader formulation strategy.[16][17]
Troubleshooting Guides
Guide 1: Investigating Unexpected this compound Degradation
This guide provides a systematic approach to troubleshooting unexpected degradation of this compound in aqueous solutions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound degradation.
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Observation | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1 N HCl, Reflux | Significant degradation (~4.5%) | DP1 (~2.8%), DP2 (~1.7%) | [3] |
| Alkaline Hydrolysis | 1 N NaOH, Reflux | Significant degradation (~10%) | DP1 (~7.5%), DP3 (~2.04%) | [3] |
| Neutral Hydrolysis | Water | Slight degradation | DP4 (~1.2%) | [3] |
| Oxidative | 30% H₂O₂, Reflux | Slight degradation | DP4 (~0.3%) | [3] |
| Photolytic | UV Radiation (185/254 nm) | Rapid degradation (half-life of 3.13 min) | m/z 273, 269, 189, 147, 132 | [2] |
| Thermal | 60°C | No significant degradation in solid form | - | [3][6] |
Table 2: Solubility of this compound in Various Media
| Solvent/Medium | Additive | Solubility (µg/mL) | Reference |
| Water | - | 400 | [16][17] |
| Phosphate Buffer (pH 7.4) | - | 70.0 ± 2.0 | [16][17] |
| 0.1 N HCl (pH 2) | - | 112.40 | [16][17] |
| Water | 0.2% SLS | 370.29 | [16][17] |
| 0.1 N HCl (pH 2) | 0.2% SLS | 278.70 | [16][17] |
| Phosphate Buffer (pH 7.4) | 0.2% Tween 80 | 100.6 ± 2.0 | [16][17] |
| Phosphate Buffer | 30.0% Methanol | 124.3 ± 2.0 | [16][17] |
| Phosphate Buffer | 0.5% Propylene Glycol | 90.3 ± 2.0 | [16][17] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[18]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound (pure drug)
-
Hydrochloric acid (1 N)
-
Sodium hydroxide (1 N)
-
Hydrogen peroxide (30%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Reflux apparatus
-
UV chamber
-
Oven
-
HPLC system with a UV detector
Procedure:
-
Acidic Degradation:
-
Dissolve a known amount of this compound in a mixture of acetonitrile and water.
-
Add an equal volume of 1 N HCl.
-
Reflux the solution for a specified period (e.g., 4 hours).
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC.[6]
-
-
Alkaline Degradation:
-
Dissolve this compound in a mixture of acetonitrile and water.
-
Add an equal volume of 1 N NaOH.
-
Reflux the solution for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with 1 N HCl.
-
Dilute and analyze by HPLC.[6]
-
-
Oxidative Degradation:
-
Dissolve this compound in a mixture of acetonitrile and water.
-
Add an equal volume of 30% H₂O₂.
-
Reflux the solution for a specified period (e.g., 6 hours).
-
Dilute and analyze by HPLC.[6]
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[6]
-
Dissolve the sample in the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the this compound solution to UV radiation in a photostability chamber for a specified duration.[6]
-
Analyze the sample by HPLC.
-
Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study of this compound.
Protocol 2: HPLC Method for this compound Stability Testing
This protocol provides a general reversed-phase HPLC method for the quantitative determination of this compound and its degradation products.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 column (e.g., Shimpack Velox, SP-C18, 100 x 2.1 mm, 1.8 µm) is commonly used.[3][18]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 70:30 v/v) is often effective.[3][18]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.[9]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
Sample Preparation: Prepare the samples from the forced degradation study as described in Protocol 1, ensuring the final concentration is within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Calculate the concentration of this compound and its degradation products in the samples using the calibration curve.
This compound Degradation Pathways
Caption: Major degradation pathways for this compound in aqueous solutions.
References
- 1. veeprho.com [veeprho.com]
- 2. Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. First Step into this compound Raw Material Color Change Investigation: The Role of Thermal, Spectroscopic, and Microscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid stability indicating LC-method for determination of this compound in presence of its pharmacopoeial impurities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Preformulation and Long-Term Stability Studies of an Optimized Palatable this compound Ethanol-Free Solution for Pediatric Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of degradation products of this compound during the mechanochemical activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PHOTO -THERMAL STABILITY OF this compound | Semantic Scholar [semanticscholar.org]
- 11. cest2015.gnest.org [cest2015.gnest.org]
- 12. researchgate.net [researchgate.net]
- 13. Preformulation and Long-Term Stability Studies of an Optimized Palatable this compound Ethanol-Free Solution for Pediatr… [ouci.dntb.gov.ua]
- 14. This compound–Clays as Accelerated Release Systems to Enhance the Low Solubility of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. medjpps.com [medjpps.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Praziquantel Efficacy Against Juvenile Schistosomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low efficacy of Praziquantel (PZQ) against juvenile schistosomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments aimed at evaluating novel compounds or combination therapies against juvenile schistosomes.
In Vitro Assay Troubleshooting
Problem 1: High variability in schistosomula viability and growth in control wells.
-
Possible Cause 1: Inconsistent cercarial transformation. The method of transforming cercariae into schistosomula can significantly impact their viability.
-
Solution: Utilize a standardized mechanical transformation method, such as vortexing, which has been shown to yield high transformation rates. Ensure consistent parameters like vortexing duration and speed.
-
-
Possible Cause 2: Suboptimal culture medium. The composition of the culture medium is critical for maintaining schistosomula health and development.
-
Solution: For short-term cultures, use a serum-free medium like Medium 199. For long-term culture and development into juvenile stages, supplement the medium with human serum. Be aware that batch-to-batch variability in serum can be a source of inconsistency.
-
-
Possible Cause 3: Contamination. Bacterial or fungal contamination can rapidly kill schistosomula.
-
Solution: Maintain strict aseptic techniques throughout the experimental process. Include penicillin and streptomycin in the culture medium to inhibit bacterial growth.
-
Problem 2: Test compound precipitates in the culture medium.
-
Possible Cause 1: Poor compound solubility. Many experimental compounds have low aqueous solubility.
-
Solution: Prepare stock solutions in an appropriate solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in the culture medium is low (typically <1%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.
-
-
Possible Cause 2: Interaction with medium components. The compound may interact with proteins or other components in the serum-supplemented medium.
-
Solution: Evaluate compound solubility in the base medium before adding serum. If precipitation occurs only in the presence of serum, consider using a serum-free medium for initial screening if the assay duration allows.
-
Problem 3: Inconsistent or no dose-response relationship observed.
-
Possible Cause 1: Incorrect assessment of viability. Visual assessment of schistosomula viability can be subjective.
-
Solution: Employ a quantitative viability assay, such as one based on the metabolic reduction of resazurin. This provides an objective measure of cell health. However, be aware that metabolic assays may not detect compounds that cause paralysis without immediate cell death.[1]
-
-
Possible Cause 2: Stage-specific drug insensitivity. The juvenile schistosomes may be inherently resistant to the compound being tested at the developmental stage used.
In Vivo Assay Troubleshooting
Problem 1: High mortality in the control group of infected mice.
-
Possible Cause 1: Overwhelming parasite burden. A high number of cercariae used for infection can lead to severe pathology and death of the host.
-
Solution: Optimize the number of cercariae used for infection to a level that establishes a robust infection without causing premature host mortality. This number may vary depending on the mouse and schistosome strain.
-
-
Possible Cause 2: Improper gavage technique. Oral administration of compounds can cause esophageal or stomach injury if not performed correctly.
-
Solution: Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needles with a ball tip to minimize tissue damage.
-
Problem 2: No significant reduction in worm burden with a compound that was active in vitro.
-
Possible Cause 1: Poor pharmacokinetic properties of the compound. The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the site of the juvenile worms.
-
Solution: Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consider formulation strategies, such as the use of nanoformulations, to improve bioavailability.
-
-
Possible Cause 2: Host metabolism inactivates the compound. The host's liver enzymes may rapidly metabolize the compound into an inactive form.
-
Solution: Analyze the metabolic stability of the compound using liver microsomes. If rapid metabolism is observed, medicinal chemistry efforts may be needed to design more stable analogs.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound less effective against juvenile schistosomes?
A1: The precise mechanism for the reduced efficacy of PZQ against juvenile schistosomes (schistosomula) is not fully elucidated, but several factors are thought to contribute. Juvenile worms have a higher expression of ATP-binding cassette (ABC) transporters, which are involved in drug efflux, potentially pumping PZQ out of their cells more efficiently than adult worms.[2][4] Additionally, the primary molecular target of PZQ, a transient receptor potential (TRP) ion channel (Sm.TRPMPZQ), may have different properties or expression levels in juvenile stages, rendering them less susceptible.[2][3] The development of the worm's outer surface (tegument) and the host's immune response at the early stage of infection might also play a role.[5]
Q2: What are the most promising strategies to overcome the low efficacy of PZQ against juvenile schistosomes?
A2: Two main strategies are being actively pursued:
-
Combination Therapy: Combining PZQ with a drug that is effective against juvenile stages is a promising approach. Artemisinin derivatives, such as artemether and artesunate, have shown significant activity against schistosomula.[6][7][8] This combination targets both adult and juvenile worms, potentially leading to higher cure rates and reduced transmission.[8]
-
Development of Novel Drugs: There is an urgent need for new schistosomicidal drugs with pan-stage activity, meaning they are effective against all developmental stages of the parasite, including juveniles. Research is focused on identifying novel drug targets and developing new chemical entities, such as oxamniquine derivatives, that demonstrate efficacy against both juvenile and adult schistosomes.[9][10]
Q3: At what age are juvenile schistosomes most resistant to this compound?
A3: Studies have shown that schistosomes in the early stages of development, particularly the lung-stage (around 3 days post-infection), exhibit the highest resistance to PZQ in vitro.[11] In vivo, infections of a few days to a couple of weeks old are generally less responsive to PZQ treatment compared to mature adult worm infections.[11]
Q4: Can the host's immune system influence the efficacy of this compound against juvenile worms?
A4: Yes, the host's immune response can play a synergistic role with PZQ. Studies have suggested that the efficacy of PZQ is enhanced in the presence of an established host immune response against the parasite.[5] Since the immune response is still developing during the early stages of infection when juvenile worms are present, this may contribute to the lower efficacy of PZQ at this stage.
Data Presentation
Table 1: Comparative Efficacy of this compound (PZQ) and Combination Therapies against Different Stages of Schistosoma spp. in Animal Models.
| Treatment Regimen | Schistosome Stage | Host Animal | Worm Burden Reduction (%) | Reference |
| PZQ (single dose) | Adult | Hamster | Low | [6][7] |
| Artemether (single dose) | Juvenile & Adult | Hamster | Moderate | [6][7] |
| PZQ + Artemether (simultaneous) | Juvenile & Adult | Hamster | Significantly higher than monotherapy | [6][7] |
| PZQ + Artemether (spaced 1 day apart) | Juvenile & Adult | Rabbit | 82% | [7] |
| PZQ (50 mg/kg) + Artemether (15 mg/kg) | Mixed (Juvenile & Adult) | Rabbit | 82% | [7] |
| PZQ (100 mg/kg) + Artemether (300 mg/kg) | Juvenile & Adult | Hamster | >90% | [6][7] |
Table 2: In Vitro Efficacy of Selected Compounds against Schistosoma japonicum.
| Compound | Stage | Concentration (µg/mL) | Observation | Reference |
| This compound | 14-day old schistosomula | 1-30 | Spasmodic contraction, no death | [12] |
| Mefloquine | Adult | 10 | 56.3% mortality within 24-72h | [12] |
| Mefloquine | Adult | 20-30 | 100% mortality within 4-24h | [12] |
| 10-hydroxy this compound | Juvenile & Adult | Not specified | Active against both stages | [13] |
| Curcumin | Juvenile | 60 µM | 100% mortality after 72h | [14] |
| A485 (HAT inhibitor) | Juvenile | Up to 50 µM | Low reduction in viability | [14] |
| C646 (HAT inhibitor) | Juvenile | Up to 50 µM | Low reduction in viability | [14] |
Experimental Protocols
Protocol 1: In Vitro Culture and Drug Screening of Juvenile Schistosoma mansoni
Objective: To assess the in vitro efficacy of test compounds against juvenile schistosomes.
Materials:
-
Schistosoma mansoni cercariae
-
DMEM or HybridoMed DIF1000 medium
-
Human serum (HSe)
-
Penicillin/Streptomycin solution
-
96-well flat-bottom plates
-
Test compounds and this compound (as control)
-
DMSO (for compound dissolution)
-
Inverted microscope
-
Resazurin-based viability assay kit
Methodology:
-
Cercarial Transformation: Transform S. mansoni cercariae into newly transformed schistosomula (NTS) using a mechanical vortexing method.
-
Culture Initiation: Plate 30-50 NTS per well in a 96-well plate containing 100 µL of DMEM or HybridoMed medium supplemented with 20% HSe and Penicillin/Streptomycin.[15]
-
Incubation for Juvenile Development: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 21-28 days to allow the NTS to develop into juvenile worms.[15]
-
Compound Preparation: Prepare serial dilutions of the test compounds and PZQ in the culture medium. The final DMSO concentration should not exceed 1%.
-
Drug Exposure: After the incubation period, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known schistosomicidal drug).
-
Viability Assessment:
-
Microscopic Evaluation: At 24, 48, and 72 hours post-exposure, visually assess the viability of the worms based on motility, morphology, and tegumental integrity under an inverted microscope.
-
Fluorometric Assay: At the final time point, add the resazurin reagent to each well according to the manufacturer's instructions. Measure the fluorescence to quantify the metabolic activity, which correlates with viability.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound based on the viability data.
Protocol 2: In Vivo Efficacy Testing in a Mouse Model of Schistosomiasis
Objective: To evaluate the in vivo efficacy of test compounds against a pre-patent (juvenile) Schistosoma mansoni infection in mice.
Materials:
-
Female Swiss mice (3 weeks old)
-
Schistosoma mansoni cercariae
-
Test compounds and this compound
-
Vehicle for oral gavage (e.g., 2% Cremophor EL)
-
Oral gavage needles
-
Dissection tools
-
Perfusion solution (e.g., saline with heparin)
Methodology:
-
Infection: Infect mice subcutaneously with approximately 80 S. mansoni cercariae each.[10]
-
Pre-patent Period: House the infected mice under standard conditions for 21 days to allow the parasites to develop into the juvenile (pre-patent) stage in the liver.[10]
-
Treatment: On day 21 post-infection, randomly divide the mice into treatment and control groups (n=5 per group). Administer the test compounds and PZQ orally at the desired doses. The control group receives the vehicle only.[10]
-
Worm Recovery: On day 56 post-infection, euthanize the mice and perfuse the hepatic portal system and mesenteric veins to recover the adult worms.[10]
-
Worm Burden Quantification: Count the number of male and female worms recovered from each mouse.
-
Data Analysis: Calculate the percentage of worm burden reduction for each treatment group compared to the vehicle control group. Statistical significance can be determined using appropriate statistical tests (e.g., Mann-Whitney U test).
Mandatory Visualizations
Signaling Pathways and Drug Action Mechanisms
Caption: Proposed mechanism of this compound action in adult schistosomes.
Caption: TGF-β signaling pathway in Schistosoma mansoni.[6][8][16][17][18]
Caption: MAPK/ERK signaling pathway in Schistosoma mansoni.[7][15][19][20][21]
Experimental Workflow
Caption: Drug discovery workflow for novel anti-schistosomal agents.
References
- 1. Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound resistance in schistosomes: a brief report [frontiersin.org]
- 3. Frontiers | A review of the genetic determinants of this compound resistance in Schistosoma mansoni: Is this compound and intestinal schistosomiasis a perfect match? [frontiersin.org]
- 4. This compound resistance in schistosomes: a brief report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and immunological effects of this compound against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schistosoma mansoni: TGF-β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Schistosoma mansoni Development and Reproduction by the Mitogen-Activated Protein Kinase Signaling Pathway | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Schistosoma mansoni: TGF-beta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Novel Compound Effective Against Juvenile, Adult, and Drug-Resistant Schistosoma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on different developmental stages of Schistosoma mansoni in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in vitro effect of mefloquine and this compound against juvenile and adult Schistosoma japonicum [pubmed.ncbi.nlm.nih.gov]
- 13. This compound analogs with activity against juvenile Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schistosomicidal effects of histone acetyltransferase inhibitors against Schistosoma japonicum juveniles and adult worms in vitro | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Schistosoma mansoni TGF-β Receptor II: Role in Host Ligand-Induced Regulation of a Schistosome Target Gene | PLOS Pathogens [journals.plos.org]
- 18. journals.plos.org [journals.plos.org]
- 19. Regulation of Schistosoma mansoni Development and Reproduction by the Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Smp38 MAP Kinase Regulation in Schistosoma mansoni: Roles in Survival, Oviposition, and Protection Against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Praziquantel-Induced Muscle Contractions in In Vitro Worm Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Praziquantel (PZQ)-induced muscle contractions in in vitro worm cultures.
Troubleshooting Guide
This guide addresses common issues related to the spastic paralysis of worms upon PZQ application in vitro, offering potential solutions and experimental adjustments.
| Problem | Potential Cause | Suggested Solution |
| Immediate and sustained worm contraction upon PZQ application, hindering further analysis. | PZQ rapidly increases the permeability of worm cell membranes to calcium ions, causing uncontrolled muscle contraction.[1][2] | 1. Modify the culture medium's ionic composition: Increase the Magnesium-to-Calcium (Mg²⁺:Ca²⁺) ratio. A higher Mg²⁺ concentration can convert the sustained tonic contraction into a brief phasic one or induce a reversible flaccid paralysis.[3][4][5] 2. Utilize a Ca²⁺-free medium: Incubating worms in a calcium-free environment can inhibit PZQ-induced muscle contractions and tegumental damage.[1] This can help determine the Ca²⁺ dependency of the experimental observations. 3. Washout Procedure: The contractile effect of PZQ can be reversible. After the desired exposure time, washing the worms with a drug-free medium may allow them to return to a more relaxed state for further study.[6] |
| Inability to study non-contractile effects of PZQ due to severe worm paralysis. | The dominant contractile phenotype masks other cellular and physiological responses to the drug. | 1. Employ a specific antagonist: The recently identified TRPMPZQ antagonist, ANT1, has been shown to inhibit PZQ-evoked neuronal currents and subsequent worm contraction.[2] 2. Use of Calcium Channel Blockers (with caution): While some classical L-type calcium channel blockers like verapamil, nifedipine, and nicardipine have been tested, their effects can be limited or paradoxical.[7][8] Their use should be considered exploratory, and results interpreted with care. |
| Variability in the intensity of muscle contraction between experiments. | Factors such as the developmental stage of the worm, the specific worm strain, and minor variations in media composition can influence the response to PZQ. | 1. Standardize worm developmental stage: Immature worms can show different sensitivities to PZQ compared to adults.[7][9] Ensure consistency in the age of the worms used. 2. Control for worm strain: Different isolates of schistosomes may exhibit varying levels of sensitivity to PZQ.[10] 3. Prepare fresh media for each experiment: Ensure consistent ionic concentrations, particularly of Ca²⁺ and Mg²⁺. |
| Contractions are still observed even in low-calcium media. | PZQ may also mobilize intracellular calcium stores from the sarcoplasmic reticulum. | 1. Investigate intracellular calcium stores: While the primary mechanism is influx of extracellular calcium, consider experimental designs to investigate the role of intracellular calcium release. 2. Combine approaches: A combination of a higher Mg²⁺:Ca²⁺ ratio and a partial reduction in extracellular Ca²⁺ may be more effective than either approach alone. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced muscle contraction?
A1: this compound's primary mechanism of action involves increasing the permeability of the schistosome cell membrane to calcium ions (Ca²⁺).[1][11] This leads to a rapid and uncontrolled influx of Ca²⁺ into the muscle cells, causing spastic paralysis.[2][4] Recent studies have identified a specific transient receptor potential (TRP) channel, TRPMPZQ, as a key molecular target of PZQ.[2]
Q2: How can I reduce the intensity of PZQ-induced muscle contractions without completely abolishing the drug's other effects?
A2: Modifying the Mg²⁺:Ca²⁺ ratio in your culture medium is an effective strategy. Increasing the concentration of Mg²⁺ relative to Ca²⁺ can convert the sustained tonic contraction into a more manageable phasic contraction.[3][5] This allows for the observation of other PZQ-induced phenomena.
Q3: Are commercially available muscle relaxants effective in countering PZQ-induced contractions in worms?
A3: The use of classical vertebrate muscle relaxants is not well-documented for this specific application in schistosome cultures. A more targeted and effective approach is to manipulate the ionic environment (e.g., Mg²⁺:Ca²⁺ ratio) or use specific antagonists like ANT1 that target the PZQ-activated ion channel.[2][3]
Q4: Is the contractile effect of PZQ reversible?
A4: Yes, in some cases, the spastic paralysis induced by PZQ can be reversed by washing the worms and placing them in a drug-free culture medium.[6] The degree of recovery may depend on the concentration of PZQ used and the duration of exposure.
Q5: Do calcium channel blockers prevent PZQ-induced muscle contractions?
A5: The effect of classical calcium channel blockers is not straightforward. Some studies have shown that drugs like verapamil, nifedipine, and nicardipine do not effectively inhibit PZQ-induced contractions, and in some instances, may even cause tegumental damage on their own.[1][7][8] This suggests that the Ca²⁺ influx initiated by PZQ may not be exclusively through the same voltage-gated calcium channels targeted by these blockers in vertebrates.
Experimental Protocols
Protocol 1: Modulating PZQ-Induced Muscle Contraction using a High Magnesium Medium
Objective: To reduce the severity of PZQ-induced tonic muscle contraction to a phasic contraction for easier handling and observation of worms.
Materials:
-
In vitro worm culture medium (e.g., RPMI-1640)
-
This compound (PZQ) stock solution
-
Magnesium chloride (MgCl₂) solution
-
Cultured adult worms (e.g., Schistosoma mansoni)
-
Culture plates and appropriate incubation conditions (37°C, 5% CO₂)
-
Microscope for observation
Procedure:
-
Prepare the standard in vitro culture medium.
-
Create a series of experimental media with varying Mg²⁺:Ca²⁺ ratios. A common starting point is a 7.5:1 ratio of Mg²⁺ to Ca²⁺.[3] This can be achieved by adding calculated amounts of MgCl₂ to the standard medium.
-
Transfer adult worms to the experimental media and allow them to acclimate for a short period (e.g., 30 minutes).
-
Introduce PZQ at the desired experimental concentration to the worms in the high Mg²⁺ medium.
-
Observe the worms' motor activity under a microscope. Compare the contractile response in the high Mg²⁺ medium to that in the standard medium.
-
Record observations, noting the difference between tonic (sustained) and phasic (brief) contractions.
Protocol 2: Assessing the Calcium Dependency of PZQ Effects using a Ca²⁺-Free Medium
Objective: To determine the extent to which PZQ-induced effects (muscle contraction, tegumental damage) are dependent on extracellular calcium.
Materials:
-
Ca²⁺-free in vitro worm culture medium
-
Standard in vitro worm culture medium (as a control)
-
This compound (PZQ) stock solution
-
Cultured adult worms
-
Culture plates and appropriate incubation conditions
-
Microscope for observation
Procedure:
-
Wash worms gently in the Ca²⁺-free medium to remove residual calcium from the standard medium.
-
Transfer a group of worms to the Ca²⁺-free medium and a control group to the standard medium. Allow for a brief acclimation period.
-
Add PZQ at the desired concentration to both groups.
-
Observe and compare the responses in both media over a set time course.
-
Record the degree of muscle contraction and any observable tegumental changes in both the experimental (Ca²⁺-free) and control groups.
Visualizations
Caption: this compound-induced muscle contraction signaling pathway.
Caption: Troubleshooting workflow for PZQ experiments.
Caption: Interventions to manage PZQ-induced contractions.
References
- 1. Ca2+ channels and this compound: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 3. This compound: physiological evidence for its site(s) of action in magnesium-paralysed Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and immunological effects of this compound against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound treatment of muscle Taenia solium cysticercosis. 4. Reversible in vitro effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schistosoma mansoni: lack of correlation between this compound-induced intra-worm calcium influx and parasite death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time course of the effect of this compound on Schistosoma mansoni attachment in vitro: comparison with its effects on worm length and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on different developmental stages of Schistosoma mansoni in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of sensitivity to this compound using Schistosoma mansoni worm muscle tension and Ca2+-uptake as possible in vitro correlates to in vivo ED50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schistosoma mansoni: new method for recording motor activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance Praziquantel's permeability across the parasite tegument.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding strategies to enhance the permeability of Praziquantel (PZQ) across the parasite tegument, a critical step in improving its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting this compound's permeability and efficacy?
A1: this compound's efficacy is primarily hampered by two main factors. First, its low aqueous solubility and high lipophilicity (Biopharmaceutics Classification System Class II) lead to poor bioavailability after oral administration.[1][2] Second, once it reaches the parasite, it must cross the tegument, a complex syncytial outer layer. Furthermore, parasitic flatworms possess ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp) homologues, which function as efflux pumps that can actively transport PZQ out of the parasite, reducing its intracellular concentration and therapeutic effect.[3][4][5]
Q2: What are the leading strategies to overcome these permeability barriers?
A2: Current research focuses on two principal strategies:
-
Nanoformulations: Encapsulating PZQ in nanocarriers like solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), and self-nanoemulsifying drug delivery systems (SNEDDS) can significantly improve its solubility, dissolution rate, and oral bioavailability.[1][6][7][8] These formulations can protect PZQ from first-pass metabolism and facilitate its transport across biological membranes.[2]
-
Inhibition of Efflux Pumps: Co-administration of PZQ with inhibitors of P-glycoprotein efflux pumps, such as verapamil, has been shown to reverse resistance phenotypes in Schistosoma mansoni.[3][9] By blocking these pumps, more PZQ is retained within the parasite, enhancing its activity. PZQ itself has been identified as both a substrate and an inhibitor of the schistosome efflux transporter SMDR2.[10]
Q3: How can I assess the success of my permeability enhancement strategy in vitro?
A3: Several in vitro methods are crucial. A standard approach involves incubating cultured parasites (adult worms or schistosomula) with your test formulation and a control (free PZQ).[11][12] Efficacy can be measured by:
-
Phenotypic Scoring: Observing parasite motility, tegumental damage (e.g., blebbing, erosion), and survival over time using microscopy.[13][14]
-
Calculating EC50: Determining the effective concentration that produces 50% of the maximum response (e.g., parasite death or immobilization). A lower EC50 for your formulation compared to free PZQ indicates enhanced efficacy.[15]
-
Direct Permeability Assays: Using fluorescently-labeled PZQ analogs or radiolabeled PZQ to quantify its accumulation inside the parasite over time via fluorescence microscopy or scintillation counting.
Troubleshooting Guides
Problem: My PZQ nanoformulation shows high encapsulation efficiency but no significant improvement in anti-schistosomal activity in vitro.
| Possible Cause | Troubleshooting Step |
| Slow Drug Release: The nanoparticle matrix may not be releasing the drug effectively in the culture medium. | Action: Perform an in vitro drug release study using conditions that mimic your parasite culture (e.g., pH, temperature). If release is below 50% within 24-48 hours, consider modifying the nanoparticle composition (e.g., using a different lipid or polymer) to achieve a more favorable release profile.[7] |
| Particle Instability: Nanoparticles may be aggregating or degrading in the culture medium, preventing effective interaction with the parasite. | Action: Characterize the size and zeta potential of your nanoparticles in the culture medium over the experiment's duration using Dynamic Light Scattering (DLS). If aggregation occurs, consider modifying the nanoparticle's surface coating or stabilizer.[7] |
| Assay Duration Too Short: The time required for drug release and tegument penetration may exceed your experimental endpoint. | Action: Extend the incubation period of your in vitro assay to 72 hours, with observation points at 24, 48, and 72 hours to capture delayed effects. |
Problem: I am observing inconsistent results in my in vivo murine schistosomiasis model after oral administration of my PZQ formulation.
| Possible Cause | Troubleshooting Step |
| Variable Oral Bioavailability: The formulation may be unstable in the gastrointestinal tract or its absorption may be highly variable between animals. | Action: Conduct a pharmacokinetic study.[2][6] Administer the formulation to uninfected mice and measure PZQ plasma concentrations at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). A low or highly variable Area Under the Curve (AUC) indicates a bioavailability issue that needs to be addressed by redesigning the formulation.[16] |
| Incorrect Dosing Time: PZQ is known to have lower efficacy against juvenile worm stages.[17][18] | Action: Ensure you are administering the treatment at the correct time post-infection to target the desired worm stage. For standard efficacy testing against adult worms, treatment is typically given 6-7 weeks post-infection. |
| Parasite Resistance: If using a lab-passaged strain for an extended period, reduced susceptibility may develop. | Action: Test your formulation against a known PZQ-susceptible strain. You can also perform a baseline in vitro susceptibility test on your parasite strain to confirm its phenotype.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various PZQ formulations.
Table 1: Characteristics of this compound Nanoformulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| SLN | Compritol ATO 888, Lecithin | ~300 | 92.31% | - | [19] |
| SLN | Compritol, Lecithin, PF127 | - | 71.63% | 11.46% | [7] |
| PLGA NP | Poly(D,L-lactide-co-glycolide) | - | 79.82% (w/ Methylene Chloride) | - | [20] |
| SNEDDS | Self-nanoemulsified system | ~200 | - | - | [15] |
Table 2: Efficacy and Pharmacokinetic Improvements of PZQ Formulations
| Formulation | Model | Key Finding | Quantitative Improvement | Reference |
| SNEDDS-PZQ | In vitro S. mansoni | Lower EC50 vs. Free PZQ | 0.2 µM vs. 0.7 µM | [15] |
| SNEDDS-PZQ | Murine Model | Higher parasite load reduction | >95% reduction with 200/400 mg/kg dose | [6] |
| PZQ-MMT Clay | Murine Model | Increased bioavailability | 1.96-fold increase in AUC (infected mice) | [16][21] |
| PZQ-MMT Clay | Murine Model | Reduced effective dose | >3-fold reduction in ED50 (20.25 mg/kg vs. 74.07 mg/kg) | [16][21] |
Experimental Protocols & Visualizations
Protocol 1: General Method for In Vitro Drug Susceptibility Assay
This protocol describes a typical method for assessing the effect of PZQ formulations on adult S. mansoni.
-
Parasite Recovery: Perfuse adult worms from mice infected 7 weeks prior using a sterile perfusion medium (e.g., RPMI-1640).
-
Washing: Wash recovered worms multiple times in fresh, warm medium supplemented with antibiotics (e.g., penicillin/streptomycin) to remove host cells.
-
Plating: Place 3-5 adult worm pairs into each well of a 24-well plate containing 2 mL of culture medium.
-
Drug Addition: Add the PZQ formulation and controls (free PZQ, vehicle control, negative control) to the wells at desired final concentrations.
-
Incubation: Incubate plates at 37°C in a 5% CO₂ atmosphere.
-
Microscopic Evaluation: At 24, 48, and 72 hours, evaluate worms under an inverted microscope. Score them based on motility (0=no movement, 4=normal movement), tegumental damage, and survival.[13]
Protocol 2: General Method for Nanoparticle Preparation (Emulsion-Solvent Evaporation)
This protocol outlines a common method for preparing polymeric nanoparticles, such as those made from PLGA.[20]
-
Organic Phase Preparation: Dissolve PZQ and the polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., methylene chloride).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under high-speed homogenization or sonication. This forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion under magnetic stirring at room temperature for several hours to allow the organic solvent to evaporate. This causes the polymer to precipitate, forming solid nanoparticles that encapsulate the drug.
-
Collection and Washing: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant and wash the nanoparticles several times with deionized water to remove excess surfactant.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a stable, dry powder that can be stored and reconstituted for experiments.
Mechanism: Overcoming Efflux Pump-Mediated Resistance
Drug efflux pumps are a key mechanism of resistance. They actively transport PZQ out of the parasite cell, lowering its concentration at the target site. This can be countered by efflux pump inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A novel this compound solid lipid nanoparticle formulation shows enhanced bioavailability and antischistosomal efficacy against murine S. mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Efflux Pumps in Schistosoma mansoni this compound Resistant Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Efflux Pumps in Schistosoma mansoni this compound Resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review of the genetic determinants of this compound resistance in Schistosoma mansoni: Is this compound and intestinal schistosomiasis a perfect match? [frontiersin.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. In Vivo Evaluation of this compound-Loaded Solid Lipid Nanoparticles against S. mansoni Infection in Preclinical Murine Models [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of a Schistosoma mansoni multidrug transporter by the antischistosomal drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro this compound test capable of detecting reduced in vivo efficacy in Schistosoma mansoni human infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro this compound Test Capable of Detecting Reduced In Vivo Efficacy in Schistosoma mansoni Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impedance-based detection of Schistosoma mansoni larvae viability for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced tegumental damage in vitro is diminished in schistosomes derived from this compound-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound in a Clay Nanoformulation Shows More Bioavailability and Higher Efficacy against Murine Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound as the preferred treatment for schistosomiasis | Condeng | International Maritime Health [journals.viamedica.pl]
- 18. This compound for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound-loaded PLGA nanoparticles: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound in a clay nanoformulation shows more bioavailability and higher efficacy against murine Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-UV Detection of Praziquantel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of low concentrations of Praziquantel (PZQ) using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC-UV analysis of this compound, particularly at low concentrations.
Q1: What is the optimal UV wavelength for detecting low concentrations of this compound?
A1: The optimal UV wavelength for this compound detection can vary depending on the sample matrix and potential interfering compounds. While the USP pharmacopeia suggests 210 nm, excipients in formulations can also absorb at this wavelength.[1] For enhanced selectivity, especially in the presence of formulation excipients, 262 nm has been shown to be effective.[1] Other studies have successfully used wavelengths such as 220 nm, 223 nm, and 225 nm.[2][3][4] It is recommended to perform a UV scan of a this compound standard in your mobile phase to determine the wavelength of maximum absorbance (λmax) for your specific conditions.[5][6]
Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?
A2: Peak tailing in HPLC can be caused by several factors. A common issue is secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica-based column.[7] To address this, consider the following:
-
Mobile Phase pH Adjustment: Adjusting the mobile phase pH can help suppress the ionization of silanol groups. For basic compounds like this compound, a slightly acidic mobile phase or a well-buffered mobile phase can improve peak shape.
-
Column Choice: Using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) can minimize secondary interactions.[3][8]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[7]
-
Column Contamination: A contaminated guard or analytical column can also cause peak shape issues. Flush the column with a strong solvent or replace the guard column.[7]
Q3: I am observing a noisy or drifting baseline, which is affecting my ability to detect low concentrations of this compound. How can I troubleshoot this?
A3: A noisy or drifting baseline can significantly impact the limit of detection. Potential causes and solutions include:
-
Mobile Phase Issues: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.[9] Use high-purity solvents and freshly prepared mobile phase. Inconsistent mixing of mobile phase components can also lead to a drifting baseline.[9]
-
Detector Lamp: An aging or failing UV lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.[10]
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline disturbances. Flush the flow cell with a strong, appropriate solvent.[9]
-
Temperature Fluctuations: Ensure the column and mobile phase are at a stable temperature, as fluctuations can affect the refractive index of the mobile phase and cause baseline drift.[9]
Q4: My retention time for this compound is shifting between injections. What could be the cause?
A4: Retention time shifts can compromise the reliability of your analysis. Common causes include:
-
Inconsistent Mobile Phase Composition: If you are mixing solvents online, ensure the pump is functioning correctly and delivering a consistent mobile phase composition.[11] Premixing the mobile phase manually can help diagnose this issue.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially after a gradient elution or when changing mobile phases.[9]
-
Pump Malfunction: Leaks in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[9]
-
Temperature Changes: As with baseline drift, temperature fluctuations can affect retention times. Using a column oven is highly recommended for stable retention.[11]
Q5: I am not achieving the desired sensitivity for low-concentration this compound samples. How can I improve my limit of detection (LOD)?
A5: Improving the limit of detection is crucial when working with low-concentration samples. Consider the following strategies:
-
Wavelength Selection: As mentioned in Q1, ensure you are using the optimal wavelength for this compound detection. Wavelengths around 210-225 nm generally offer higher sensitivity.[2][12][13]
-
Sample Preparation: A clean sample is essential for low-level detection. Optimize your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner extract than simple protein precipitation.[13]
-
Injection Volume: Increasing the injection volume can increase the signal intensity. However, be mindful of potential peak broadening or distortion if the injection solvent is stronger than the mobile phase.
-
Mobile Phase Optimization: Adjusting the mobile phase composition can sometimes improve peak shape and height, leading to better sensitivity.
-
Detector Settings: Ensure your detector settings (e.g., bandwidth, response time) are optimized for detecting low-level signals.
Data Presentation
Table 1: Summary of HPLC-UV Methods for this compound Detection
| Parameter | Method 1[2][14] | Method 2[1] | Method 3[15] | Method 4[16] | Method 5[4] |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 | Spherisorb ODS 2 (250 x 4.6 mm, 5 µm) | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) | Cosmosil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Methanol:Water (36:10:54 v/v/v) | Phosphate buffer (pH 4.0):Acetonitrile:Methanol (20:70:10 v/v/v) | Methanol:Water (80:20 v/v) with o-phosphoric acid (pH 3) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| UV Wavelength | 225 nm | 262 nm | 217 nm | 221 nm | 223 nm |
| LOD | Not Reported | 53.37 ng/mL | 12.25 ng/mL | Not Reported | Not Reported |
| LOQ | 5 ng/mL | 161.75 ng/mL | 100 ng/mL | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: this compound Analysis in Rat Plasma[2][14]
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 50 ng/mL to 10000 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
Take 200 µL of rat plasma in a micro-centrifuge tube.
-
Spike with the appropriate this compound working standard solution.
-
Add 45 µL of 8.25% perchloric acid to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 15 minutes.
-
Collect the clear supernatant.
3. HPLC-UV Analysis:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 225 nm
-
Run Time: Sufficient to allow for the elution of this compound and any internal standard.
Protocol 2: this compound Analysis in Tablets[1]
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound standard (500 µg/mL) in the mobile phase (Acetonitrile:Water 60:40 v/v).
-
Prepare working solutions by diluting the stock solution with the mobile phase.
2. Sample Preparation:
-
Weigh and powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to 150 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL.
-
Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.
3. HPLC-UV Analysis:
-
Column: C18
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 ± 1 °C
-
UV Detection: 262 nm
Visualizations
Caption: A troubleshooting workflow for common HPLC-UV issues.
Caption: Workflow for this compound sample preparation from plasma.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, this compound, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ijfans.org [ijfans.org]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. veterinaria.org [veterinaria.org]
- 7. agilent.com [agilent.com]
- 8. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, this compound, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase | Semantic Scholar [semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. provost.utsa.edu [provost.utsa.edu]
- 13. High-performance liquid chromatography determination of this compound enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Praziquantel bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Praziquantel (PZQ) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action involves the disruption of calcium ion homeostasis in susceptible parasites.[1][2] It induces a rapid influx of calcium ions into the parasite's cells, leading to severe muscle contractions, paralysis, and damage to the worm's surface tegument.[1][3] This makes the parasite vulnerable to the host's immune system. Recent studies have identified a specific ion channel, a transient receptor potential melastatin channel (TRPMPZQ), as a key target of PZQ in schistosomes.[4]
Q2: Which enantiomer of this compound is more active?
A2: this compound is administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-PZQ enantiomer is responsible for the majority of the anthelmintic activity, causing rapid muscle contraction and tegumental damage.[5][6] The (S)-PZQ enantiomer is significantly less effective.[6]
Q3: Why do I observe different PZQ susceptibility between different parasite life stages?
A3: this compound's efficacy varies across the parasite's life cycle. It is highly effective against adult worms and cercariae but shows reduced activity against juvenile stages (schistosomula).[7][8] This is why follow-up treatment is often recommended 4 to 6 weeks after the initial dose, to target the worms that were immature during the first treatment.[6] Mature eggs are also more susceptible to PZQ than immature eggs.[9]
Q4: Can parasites develop resistance to this compound?
A4: While widespread clinical resistance is not yet a major issue, reduced susceptibility and reports of treatment failure have been documented.[8][10] Laboratory studies have shown that it is possible to select for PZQ-resistant strains of Schistosoma mansoni.[10][11] Continuous monitoring of drug efficacy in mass drug administration programs is crucial.[9][12]
Troubleshooting Guide
Issue 1: High variability in IC50/EC50 values between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Parasite Age/Stage | Ensure that parasites used in each assay are of a consistent age and developmental stage. Juvenile worms are known to be less susceptible to PZQ than adult worms.[7][8] |
| Solvent Effects | Use a consistent, low concentration of the solvent (e.g., DMSO) for both control and experimental wells. High solvent concentrations can affect worm motility and viability. The final DMSO concentration should typically not exceed 1-2%.[6] |
| Analyst-to-Analyst Variation | Standardize the assay protocol and ensure all analysts are trained on the same procedures for handling parasites, preparing drug dilutions, and assessing viability.[13] |
| Day-to-Day Variation | Include a standard reference compound with a known IC50 in every assay to monitor for and normalize day-to-day variability.[13] |
| Reagent Lot Variation | Qualify new lots of critical reagents (e.g., media, serum) to ensure they do not adversely affect parasite viability or drug activity.[13] |
Issue 2: Poor or no dose-response curve observed.
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration Range | The concentration range of PZQ may be too high or too low. Conduct a preliminary range-finding experiment to determine the appropriate concentrations to generate a full dose-response curve. |
| Drug Instability | Prepare fresh drug dilutions for each experiment. This compound can degrade over time, especially when in solution. |
| Insoluble Drug | This compound has low aqueous solubility.[14] Ensure the drug is fully dissolved in the initial stock solution (e.g., in DMSO) before further dilution in the assay medium. Visually inspect for any precipitation. |
| Resistant Parasite Strain | If consistently poor responses are observed, consider the possibility that the parasite strain being used has reduced susceptibility to PZQ.[10] Test a known susceptible strain as a positive control. |
Issue 3: Control worms show low viability or abnormal behavior.
| Potential Cause | Recommended Solution |
| Suboptimal Culture Conditions | Ensure the culture medium (e.g., RPMI-1640), temperature (37°C), and gas environment are optimal for maintaining parasite viability for the duration of the assay.[15] |
| Mechanical Stress | Handle parasites gently during transfer and washing steps to avoid physical damage. |
| Solvent Toxicity | As mentioned above, ensure the final concentration of the drug solvent in the control wells is not toxic to the parasites. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and its Enantiomers against S. mansoni
| Compound | Parasite Stage | IC50 (µg/mL) |
| Racemic PZQ | Adult Worms | 0.05 |
| (R)-PZQ | Adult Worms | 0.02 |
| (S)-PZQ | Adult Worms | > 1 |
| Racemic PZQ | Newly Transformed Schistosomula | > 10 |
| (R)-PZQ | Newly Transformed Schistosomula | > 10 |
| (S)-PZQ | Newly Transformed Schistosomula | > 100 |
Data adapted from in vitro studies.[6] IC50 values can vary based on experimental conditions.
Table 2: Recommended Human Dosages of this compound for Schistosomiasis
| Schistosoma Species | Recommended Dosage |
| S. haematobium, S. mansoni, S. intercalatum | 40 mg/kg as a single dose, or two doses of 20 mg/kg given 4 hours apart.[16][17] |
| S. japonicum, S. mekongi | 60 mg/kg given in two doses of 30 mg/kg or three doses of 20 mg/kg, with each dose separated by 4 hours.[16][17] |
Experimental Protocols
Protocol 1: In Vitro Assay for Adult Schistosoma mansoni
-
Parasite Recovery: Aseptically recover adult S. mansoni worms from infected mice (e.g., 7-8 weeks post-infection).
-
Washing: Wash the worms several times in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) to remove host cells and debris.
-
Drug Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., ≤ 2%).[6]
-
Assay Setup: Dispense 4-6 worms of both sexes into each well of a 24-well plate containing the drug dilutions or control medium.[6]
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment: Observe the worms microscopically at defined time points (e.g., 4, 24, 48, 72 hours).[6][15] Assess worm motility, tegumental damage, and survival based on a predefined scoring system (e.g., a scale from 3 for normal activity to 0 for dead).[6]
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that causes a 50% reduction in parasite viability, using appropriate statistical software.
Visualizations
Caption: Workflow for an in vitro this compound bioassay on adult schistosomes.
Caption: Simplified signaling pathway of this compound's effect on schistosomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 3. scielo.br [scielo.br]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular and cellular basis of this compound action in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of this compound Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards an understanding of the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comparative Proteomic Analysis of this compound-Susceptible and this compound-Resistant Schistosoma mansoni Reveals Distinct Response Between Male and Female Animals [frontiersin.org]
- 9. In Vitro this compound Test Capable of Detecting Reduced In Vivo Efficacy in Schistosoma mansoni Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomic analysis of reduced sensitivity to this compound in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratory induced resistance to this compound in experimental schistosomiasis. | Semantic Scholar [semanticscholar.org]
- 12. In vitro this compound test capable of detecting reduced in vivo efficacy in Schistosoma mansoni human infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. This compound–Clays as Accelerated Release Systems to Enhance the Low Solubility of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 17. emedicine.medscape.com [emedicine.medscape.com]
Validation & Comparative
Comparative efficacy of Praziquantel versus novel anthelmintic compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Praziquantel (PZQ), the current standard of care for schistosomiasis, against a selection of novel anthelmintic compounds in development. The following sections present quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of mechanisms of action and experimental workflows.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and novel anthelmintic compounds against various helminth species, primarily Schistosoma mansoni.
Table 1: In Vitro Efficacy against Schistosoma mansoni
| Compound | Assay Type | Target Stage | Concentration/EC50 | Key Findings | Reference(s) |
| This compound | Adult Worm Motility & Viability | Adult | Maximal effect ≤3.2 µM | Rapid induction of muscle contraction and paralysis. | [1] |
| Ozonide (OZ772) | NTS Viability | Newly Transformed Schistosomula (NTS) | EC50 < 5 µM at 72h | Potent against juvenile stages. | [2] |
| Ozonide (General) | Adult Worm Viability | Adult | EC50: 31–72 μM (24h) | Fast and consistent activity against adult worms. | [2] |
| Polygodial | Adult Worm Viability | Adult (Male & Female) | EC50 ≈ 10 µM | Significant antischistosomal activity. | [3] |
| Artemether | Adult Worm Viability | Adult | No toxic effects < 100 µg/ml | Modest in vitro activity against adult worms. | [4] |
| P96 (PZQ Derivative) | Adult & Juvenile Viability | Adult & Juvenile | 96.7% viability reduction (males), 80% (females), 93.3% (juveniles) at 50 µM | Higher activity than PZQ at lower concentrations. | [5] |
Table 2: In Vivo Efficacy in Murine Models (S. mansoni)
| Compound | Dosing Regimen | Target Stage | Worm Burden Reduction (%) | Key Findings | Reference(s) |
| This compound | 400 mg/kg (single dose) | Adult | 88.2% - 96% | High efficacy against adult worms, but lower against juvenile stages. | [6][7] |
| Ozonide (OZ780) | 35 ± 2.4 mg/kg (ED50) | Adult | 50% (at ED50) | Highly effective against adult worms. | [2] |
| Ozonide (OZ780) | 29 ± 2.4 mg/kg (ED50) | Juvenile | 50% (at ED50) | More effective than PZQ against juvenile stages. | [2] |
| Polygodial | 400 mg/kg (single dose) | Adult | 44.0% | Moderate reduction in worm burden. | [3][8] |
| Artemether | 200 mg/kg/day (6 doses) | Adult | 39% | Modest activity against adult worms. | [4] |
| Artemether | Not specified | Juvenile (14-21 days) | 83% - 98% | Highly effective against juvenile worms. | [4] |
| Amiodarone + PZQ | 200-400 mg/kg each | Prepatent | 60% - 70% | Synergistic effect, offering potential for treating early-stage infections. | [9] |
| P96 (PZQ Derivative) | 200 mg/kg | Juvenile (7-14 days) | 43.5% - 58.2% | Significantly higher efficacy against juvenile worms compared to PZQ (9.0–27.5%). | [5] |
| Acetylene Acetogenin (HMB) | 400 mg/kg (single dose) | Adult | 92.9% | Surpassed the efficacy of this compound in the same study (88.2%). | [6] |
Experimental Protocols
In Vivo Murine Model of Schistosomiasis
This protocol outlines a standard method for assessing the in vivo efficacy of anthelmintic compounds using a Schistosoma mansoni-infected mouse model.[9][10][11][12][13]
Materials:
-
Female NMRI or Swiss Webster mice (3-4 weeks old)
-
S. mansoni cercariae
-
Test compound and vehicle
-
This compound (positive control)
-
Saline solution (negative control)
-
Oral gavage needles
-
Perfusion solution (e.g., citrate saline)
-
Dissection tools
-
Microscope
Procedure:
-
Infection: Mice are subcutaneously infected with approximately 80-150 S. mansoni cercariae.[9][10]
-
Acclimatization and Treatment Groups: Infected mice are housed for a pre-determined period to allow the parasite to reach the target developmental stage (e.g., 21 days for juvenile worms, 49-56 days for adult worms).[2][9] Animals are then randomly assigned to treatment groups:
-
Vehicle Control (oral gavage with vehicle solution)
-
Positive Control (e.g., oral this compound at a standard dose)
-
Test Compound Group(s) (oral gavage with the novel compound at various doses)
-
-
Drug Administration: The test compound, this compound, or vehicle is administered orally for a specified number of consecutive days (typically 1-5 days).[9]
-
Worm Recovery and Quantification: Approximately 1-2 weeks post-treatment, mice are euthanized. The mesenteric veins and liver are perfused to recover adult worms. The total number of worms, as well as the number of male and female worms, are counted under a microscope.[11][13]
-
Efficacy Calculation: The worm burden reduction is calculated for each treatment group relative to the vehicle control group.
-
Egg Burden Quantification (Optional): The liver and intestines can be digested to recover and count the number of eggs, providing another measure of efficacy.[11][13]
In Vitro Anthelmintic Screening
This protocol describes a general workflow for the primary in vitro screening of compounds for anthelmintic activity.[4][14][15][16]
Materials:
-
Adult Schistosoma mansoni worms (or other target helminth)
-
Culture medium (e.g., RPMI-1640) supplemented with antibiotics and serum
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
This compound (positive control)
-
Solvent control (negative control)
-
24- or 96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope or automated motility reader
Procedure:
-
Worm Preparation: Adult worms are recovered from infected mice and washed in culture medium.
-
Assay Setup: Individual or pairs of adult worms are placed in the wells of a culture plate containing fresh medium.
-
Compound Addition: The test compounds, this compound, and solvent control are added to the wells at various concentrations.
-
Incubation: The plates are incubated under standard conditions (37°C, 5% CO2).
-
Phenotypic Assessment: The viability and motility of the worms are observed at regular intervals (e.g., 24, 48, 72 hours) using a microscope. Phenotypic changes such as paralysis, tegumental damage, and death are recorded. Alternatively, automated systems can be used to quantify worm motility in real-time.[4][16]
-
Data Analysis: The concentration at which 50% of the worms are killed or immobilized (EC50) is determined for each compound.
Visualizations: Signaling Pathways and Workflows
Mechanism of Action & Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for this compound and novel anthelmintics, as well as a typical experimental workflow for efficacy testing.
Caption: Proposed mechanism of action for this compound.
Caption: Hypothesized mechanisms for novel anthelmintics.
Caption: In vivo anthelmintic efficacy testing workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of the Antischistosomal Activity of Polygodial and 9-Deoxymuzigadial Isolated from Drimys brasiliensis Branches | MDPI [mdpi.com]
- 4. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure—Activity Relationship of Antischistosomal Ozonide Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Activity of Aryl Ozonides against Schistosoma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluation of the Antischistosomal Activity of Polygodial and 9-Deoxymuzigadial Isolated from Drimys brasiliensis Branches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using Eggs from Schistosoma mansoni as an In vivo Model of Helminth-induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni [bio-protocol.org]
- 12. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni [en.bio-protocol.org]
- 13. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
Validating the Molecular Target of Praziquantel: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Praziquantel (PZQ) has been the cornerstone of schistosomiasis treatment for decades, yet a complete understanding of its molecular mechanism has remained elusive until recently. The identification of a schistosome-specific transient receptor potential (TRP) ion channel, TRPM_PZQ, as the primary target of PZQ has opened new avenues for understanding its anthelmintic action and for the development of novel therapeutics. This guide provides a comparative overview of cutting-edge and established techniques for validating TRPM_PZQ as the molecular target of this compound, with a focus on the revolutionary CRISPR/Cas9 gene-editing technology.
Executive Summary
This guide compares three primary methodologies for validating the molecular target of this compound: CRISPR/Cas9-mediated knockout, RNA interference (RNAi), and pharmacological modulation. While CRISPR/Cas9 offers the potential for complete and permanent target ablation, its application in Schistosoma mansoni is still emerging. RNAi provides a more established method for transient gene knockdown, and pharmacological approaches using specific activators and inhibitors offer real-time insights into target function. Each method presents distinct advantages and limitations in terms of efficiency, specificity, and the nature of the resulting data.
Comparative Analysis of Target Validation Methods
The following table summarizes the key characteristics and performance metrics of each validation method.
| Feature | CRISPR/Cas9 | RNA Interference (RNAi) | Pharmacological Modulation |
| Principle | Permanent gene knockout via DNA double-strand breaks and error-prone repair. | Transient gene knockdown by targeting mRNA for degradation. | Direct activation or inhibition of the target protein with specific small molecules. |
| Target Modification | DNA (permanent) | mRNA (transient) | Protein (reversible) |
| Efficiency in S. mansoni | Emerging, with variable efficiency depending on the target and delivery method.[1] | Established, with knockdown efficiencies ranging from 40% to over 75%.[2] | High, dependent on compound potency and cell permeability. |
| Specificity | High, with potential for off-target effects that need to be assessed. | Can have off-target effects; requires careful design of dsRNA. | Specificity depends on the compound; potential for off-target binding. |
| Phenotypic Readout | Loss-of-function phenotype, complete resistance to PZQ expected. | Partial loss-of-function, reduced sensitivity to PZQ. | Mimics or blocks the physiological effects of PZQ. |
| Key Advantage | Definitive genetic evidence of target function. | Relatively straightforward and established methodology in schistosomes. | Allows for real-time analysis of target function and dose-response relationships. |
| Key Limitation | Technically challenging in schistosomes; stable transgenesis is not yet routine.[3] | Incomplete knockdown can lead to ambiguous results; transient effect. | Potential for off-target effects of chemical compounds. |
Quantitative Data Comparison
The table below presents a summary of expected or reported quantitative data from each validation method.
| Parameter | CRISPR/Cas9 (Expected) | RNA Interference (Reported) | Pharmacological Modulation (Reported) |
| Target Expression Reduction | >90% (complete knockout) | 40-75% knockdown of target mRNA.[2] | Not applicable |
| Effect on Parasite Viability | Dependent on the essentiality of TRPM_PZQ. | May lead to reduced viability or developmental defects. | Activators mimic PZQ's paralytic effect; inhibitors can rescue worms from PZQ. |
| PZQ EC50 Shift | Complete resistance (EC50 not determinable) | Significant increase in EC50, indicating reduced sensitivity. | Not applicable |
| Calcium Influx upon PZQ Treatment | Abolished | Significantly reduced | Activators induce Ca2+ influx; inhibitors block PZQ-induced Ca2+ influx.[4] |
| Muscle Contraction upon PZQ Treatment | No contraction | Reduced and delayed contraction | Activators induce contraction; inhibitors prevent PZQ-induced contraction.[3] |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of TRPM_PZQ in S. mansoni
While a specific protocol for TRPM_PZQ knockout is not yet published, the following methodology is based on successful gene editing of other genes in S. mansoni.[1][5][6]
-
gRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting conserved exons of the SmTRPM_PZQ gene. Synthesize sgRNAs in vitro.
-
Cas9-RNP Formulation: Complex the synthesized sgRNAs with recombinant Cas9 protein to form ribonucleoprotein (RNP) complexes.
-
Delivery to Schistosome Eggs: Introduce the Cas9 RNPs into freshly laid S. mansoni eggs via electroporation.
-
Culture and Development: Culture the electroporated eggs to allow for development into miracidia and subsequent infection of the snail intermediate host to generate cercariae.
-
Infection of Mammalian Host: Infect mice with the cercariae derived from the edited parasite line.
-
Genotypic Analysis: After recovery of adult worms from the mammalian host, perform PCR and sequencing to confirm the presence of indel mutations in the SmTRPM_PZQ gene.
-
Phenotypic Analysis: Assess the phenotype of the knockout worms, including their viability, motility, and response to PZQ treatment using in vitro muscle contraction assays and calcium imaging.
RNA Interference (RNAi) for TRPM_PZQ Knockdown in S. mansoni
This protocol is adapted from established RNAi methods in schistosomes.[2][7][8]
-
dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a unique region of the SmTRPM_PZQ mRNA.
-
Parasite Preparation: Collect adult S. mansoni worms from infected mice.
-
dsRNA Delivery: Deliver the dsRNA to the adult worms by soaking them in a culture medium containing the dsRNA or via electroporation.
-
Incubation: Incubate the worms for several days to allow for the degradation of the target mRNA.
-
Quantitative PCR (qPCR): Extract RNA from the treated worms and perform qPCR to quantify the level of SmTRPM_PZQ mRNA knockdown.
-
Phenotypic Analysis: Evaluate the effect of gene knockdown on the worms' response to PZQ through motility assays and calcium imaging.
Pharmacological Validation of TRPM_PZQ
This approach utilizes specific chemical tools to probe the function of the TRPM_PZQ channel.
-
Compound Preparation: Prepare solutions of a specific TRPM_PZQ activator (e.g., PZQ) and an inhibitor.
-
Electrophysiology:
-
Calcium Imaging:
-
Load adult worms or cultured schistosome cells with a calcium-sensitive fluorescent dye.
-
Image the changes in intracellular calcium concentration upon the addition of the activator and inhibitor.
-
-
Muscle Contraction Assay:
-
Isolate adult worms and record their muscle contractions using a force transducer.
-
Measure the contractile response to the activator and the inhibitory effect of the antagonist on PZQ-induced contractions.[3]
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound Signaling Pathway in Schistosomes.
Caption: CRISPR/Cas9 Validation Workflow for TRPM_PZQ.
Caption: Logical Comparison of Target Validation Methods.
Conclusion
References
- 1. Lentiviral Transduction-based CRISPR/Cas9 Editing of Schistosoma mansoni Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Interference in Schistosoma mansoni Schistosomula: Selectivity, Sensitivity and Operation for Larger-Scale Screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Frontiers | this compound activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 4. The anthelmintic drug this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clustered Regularly Interspaced Short Palindromic Repeats/ CRISPR associated protein 9-mediated editing of Schistosoma mansoni genes: Identifying genes for immunologically potent drug and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplexed CRISPR-Cas9 protocol for large transgene integration into the Schistosoma mansoni genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA interference in schistosomes: machinery and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiological characterization of a schistosome transient receptor potential channel activated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological characterization of a schistosome transient receptor potential channel activated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
R-Praziquantel vs. S-Praziquantel: A Comparative Analysis of Anthelmintic Activity
A deep dive into the enantioselective effects of praziquantel on Schistosoma parasites, supported by experimental evidence.
This compound (PZQ) has long been the cornerstone of treatment for schistosomiasis, a debilitating parasitic disease affecting millions globally.[1] Administered as a racemic mixture of two enantiomers, R-praziquantel (R-PZQ) and S-praziquantel (S-PZQ), the therapeutic activity has been largely attributed to the R-isomer. This guide provides a comprehensive comparison of the bioactivity of R-PZQ and S-PZQ, presenting key experimental data, detailed methodologies, and a visualization of the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Enantiomer Activity
The following tables summarize the in vitro and in vivo activities of R-PZQ and S-PZQ against different Schistosoma species.
Table 1: In Vitro Activity against Schistosoma mansoni Adult Worms
| Compound | IC50 (µg/mL) at 4h | IC50 (µg/mL) at 72h |
| R-Praziquantel | 0.04 | Not Reported |
| S-Praziquantel | >100 | >100 |
| Racemic PZQ | Not Reported | Higher than R-PZQ |
Table 2: In Vitro Activity against Schistosoma haematobium Adult Worms
| Compound | IC50 (µg/mL) at 4h | IC50 (µg/mL) at 72h |
| R-Praziquantel | 0.007 | 0.01 |
| S-Praziquantel | 3.51 | 3.40 |
| Racemic PZQ | 0.03 | 0.03 |
Table 3: In Vivo Activity against Schistosoma mansoni in Mice
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) |
| R-Praziquantel | 100 | 52 |
| R-Praziquantel | 200 | >98 |
| R-Praziquantel | 400 | >98 |
| S-Praziquantel | 800 | 19.6 |
| Racemic PZQ | 400 | 94.1 |
Table 4: In Vivo Activity against Schistosoma haematobium in Hamsters
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) |
| R-Praziquantel | 31.0 | 73.3 |
| R-Praziquantel | 62.5 | 75.6 |
| R-Praziquantel | 125.0 | 98.5 |
| S-Praziquantel | 125.0 | 46.7 |
| S-Praziquantel | 250.0 | 83.0 |
| S-Praziquantel | 500.0 | 94.1 |
| Racemic PZQ | 250.0 | 99.3 |
Experimental Protocols
The data presented above is derived from rigorous in vitro and in vivo experimental protocols designed to assess the anthelmintic efficacy of this compound enantiomers.
In Vitro Activity Assays
The in vitro activity of R-PZQ and S-PZQ was determined by exposing adult Schistosoma worms to varying concentrations of the compounds.
-
Parasite Maintenance: Adult S. mansoni or S. haematobium worms were collected from infected mice or hamsters, respectively. The worms were then washed and maintained in a suitable culture medium, such as RPMI-1640, supplemented with antibiotics and fetal bovine serum.
-
Drug Incubation: The worms were placed in 24-well plates containing the culture medium. R-PZQ, S-PZQ, and racemic PZQ, dissolved in dimethyl sulfoxide (DMSO), were added to the wells at various concentrations. Control wells contained worms in media with DMSO only.
-
Endpoint Measurement: The viability and motor activity of the worms were observed at different time points (e.g., 4 and 72 hours) using a microscope. The 50% inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in worm viability or motility, was then calculated.
In Vivo Efficacy Studies
The in vivo efficacy was evaluated in animal models infected with Schistosoma parasites.
-
Animal Models: For S. mansoni studies, mice were used as the host, while golden Syrian hamsters were used for S. haematobium infections. The animals were infected with a defined number of cercariae.
-
Drug Administration: After the infection was established (typically several weeks post-infection), the animals were treated with a single oral dose of R-PZQ, S-PZQ, or racemic PZQ. The drugs were formulated in a vehicle such as 7% Tween 80 and 3% ethanol.
-
Worm Burden Reduction Calculation: Several weeks after treatment, the animals were euthanized, and the adult worms were recovered from the mesenteric veins and liver by perfusion. The number of worms in the treated groups was compared to the number of worms in an untreated control group to calculate the percentage of worm burden reduction (WBR).
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for in vivo efficacy testing.
Caption: Proposed signaling pathway of R- and S-Praziquantel in Schistosomes.
Caption: Experimental workflow for in vivo efficacy testing of this compound enantiomers.
Concluding Remarks
The presented data unequivocally demonstrates the superior anthelmintic activity of R-praziquantel over S-praziquantel.[2][3][4] In vitro studies consistently show that R-PZQ is significantly more potent in inhibiting the motility and viability of Schistosoma worms.[2][3][4] This is further substantiated by in vivo experiments where R-PZQ achieves high worm burden reductions at considerably lower doses compared to S-PZQ.[2][3] The mechanism of action is primarily driven by the potent activation of the TRPM_PZQ ion channel by R-PZQ, leading to a massive influx of calcium ions, which in turn causes spastic muscle paralysis and damage to the parasite's outer layer, the tegument.[2][5] S-PZQ, in contrast, is a weak activator of this channel and contributes minimally to the therapeutic effect.[2] These findings underscore the potential for developing enantiomerically pure R-praziquantel as a more efficient and potentially safer therapeutic agent for the treatment of schistosomiasis.
References
- 1. Schistosoma mansoni: this compound-induced tegumental lesion exposes actin of surface spines and allows binding of actin depolymerizing factor, gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anthelmintic drug this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. In vitro and in vivo activity of R- and S- this compound enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and immunological effects of this compound against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
Praziquantel's Impact on Parasite Tegument Integrity: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Praziquantel (PZQ) and its alternatives in disrupting the tegumental integrity of parasites, primarily focusing on Schistosoma species. The data presented is compiled from various experimental studies to offer an objective overview of drug performance, supported by detailed methodologies and visual representations of the underlying biological processes.
Comparative Efficacy in Compromising Tegument Integrity
This compound remains the frontline treatment for schistosomiasis, largely due to its rapid and profound impact on the parasite's tegument. In vivo studies consistently demonstrate that PZQ induces immediate muscular paralysis and severe damage to the worm's outer surface, leading to the exposure of parasite antigens to the host immune system.[1] This effect is a critical component of its schistosomicidal action.
Alternatives to PZQ, such as Oxamniquine and Artemether, also impact the parasite tegument, but the nature and timeline of the damage differ significantly. The following table summarizes the quantitative data from in vivo studies, primarily focusing on the reduction in worm burden as a key indicator of drug efficacy following tegumental disruption.
| Drug | Parasite Species | Animal Model | Dosage | Time Point | Worm Burden Reduction (%) | Key Tegumental Observations (via SEM) |
| This compound | S. mansoni | Mouse | 400 mg/kg | 56 days post-infection | 88% (total) | Severe and rapid (<1 hr) peeling, erosion, ulceration, and damage to suckers.[2] |
| S. mansoni | Mouse | 200 mg/kg (subcurative) | 1-4 hours post-treatment | Not curative | Dose-dependent surface blebbing, swellings, lesions, and vacuolization.[3] | |
| Oxamniquine | S. mansoni | Mouse | 100 mg/kg | 10 days post-treatment | 93% | Slower onset of damage (4-8 days), primarily affecting the suckers.[1][2] |
| Artemether | S. mansoni (21-day-old) | Mouse | 400 mg/kg | 24-72 hours post-treatment | High efficacy | Swelling, vesiculation, fusion of tegumental ridges, and peeling. |
| S. mansoni (adult) | Mouse | 400 mg/kg | 24-72 hours post-treatment | Moderate efficacy | Focal damage to tubercles, swelling, and fusion of tegumental ridges. | |
| Ivermectin | S. mansoni | Mouse | Not specified | 56 days post-infection | 37.5% (total) | Marked destruction of the tegumental surface.[2] |
Experimental Protocols
In Vivo Antischistosomal Drug Efficacy Study in a Murine Model
This protocol outlines the standardized procedure for evaluating the efficacy of antischistosomal drugs in mice infected with Schistosoma mansoni.
-
Animal Infection: Three-week-old Swiss mice are subcutaneously infected with approximately 80 S. mansoni cercariae. The infection is allowed to mature for 42-49 days (patent infection) or 21 days (prepatent infection).
-
Drug Administration: Animals are randomly assigned to treatment and control groups. The test compounds (e.g., this compound, Oxamniquine, Artemether) are typically administered as a single oral dose. The vehicle used for the drug solution (e.g., water, ethanol:PBS solution) is given to the control group.
-
Worm Recovery and Quantification: At a predetermined time point post-treatment (e.g., 56 days post-infection), the mice are euthanized. Adult worms are recovered from the hepatic portal system and mesenteric veins by perfusion. The recovered worms are then sexed and counted.
-
Efficacy Calculation: The percentage of worm burden reduction is calculated by comparing the mean number of worms in the treated groups to the mean number of worms in the untreated control group.
Scanning Electron Microscopy (SEM) of Schistosoma mansoni Tegument
This protocol details the preparation of adult S. mansoni for the visualization of their tegumental surface after in vivo drug treatment.
-
Worm Collection: Following the in vivo study, adult worms are collected by perfusion from the hepatic portal system and mesenteric veins of the euthanized mice.
-
Washing: The collected worms are thoroughly washed in a suitable buffer (e.g., RPMI 1640 medium) to remove any host blood and tissue debris.
-
Fixation: The worms are fixed in a 2.5% glutaraldehyde solution to preserve their structure.
-
Dehydration: The fixed specimens are dehydrated through a graded series of ethanol concentrations to remove all water.
-
Critical Point Drying: The dehydrated worms are subjected to critical point drying to prevent distortion of the delicate surface structures during drying.
-
Sputter Coating: The dried specimens are mounted on stubs and coated with a thin layer of gold in a sputter coater to make them electrically conductive.
-
Imaging: The coated worms are then examined under a high-resolution scanning electron microscope to observe the morphology of the tegument.
Visualizing the Mechanism of Action and Experimental Design
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's action on the parasite tegument and a typical experimental workflow for its in vivo validation.
References
- 1. Oxamniquine derivatives overcome this compound treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 2. Temporal differences in this compound- and oxamniquine-induced tegumental damage to adult Schistosoma mansoni: implications for drug-antibody synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schistosoma mansoni: structural damage and tegumental repair after in vivo treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Praziquantel Cross-Resistance: A Comparative Guide for Schistosomiasis Drug Development
For researchers, scientists, and drug development professionals, understanding the landscape of cross-resistance between praziquantel (PZQ), the cornerstone of schistosomiasis control, and other schistosomicidal agents is critical for the development of new and effective treatment strategies. This guide provides a comprehensive comparison of key schistosomicidal drugs, supported by experimental data, detailed methodologies, and visual representations of underlying mechanisms and experimental workflows.
Executive Summary
This compound's widespread use has raised concerns about the potential emergence of resistance. This guide examines the cross-resistance profiles of PZQ with oxamniquine (OX) and artemisinin derivatives. Experimental evidence strongly suggests that resistance to PZQ and OX is drug-specific, with distinct mechanisms of action and resistance, indicating a lack of cross-resistance.[1] This finding is crucial for therapeutic strategies, as OX or its derivatives could potentially be effective against PZQ-resistant schistosomes. Conversely, artemisinin derivatives, while not standalone cures, show synergistic effects when combined with PZQ, particularly against juvenile worms, and may help to delay the development of resistance. This guide synthesizes the available quantitative data, details the experimental protocols used to assess drug susceptibility, and illustrates the key molecular pathways and experimental procedures.
Comparative Analysis of Schistosomicidal Drugs
The following tables summarize the quantitative data from key studies investigating the efficacy and cross-resistance of this compound, Oxamniquine, and Artemisinin derivatives against Schistosoma species.
Table 1: In Vivo Efficacy and Cross-Resistance between this compound and Oxamniquine in S. mansoni
| Drug | Schistosome Strain | Dosing Regimen | Worm Burden Reduction (%) | Conclusion on Cross-Resistance | Reference |
| This compound | PZQ-Resistant (6th passage) | 3 x 300 mg/kg | 20% survival (80% reduction implied) | N/A | [1] |
| Oxamniquine | PZQ-Resistant (6th passage) | 3 x 200 mg/kg | 87% reduction | No cross-resistance observed. | [1] |
| Oxamniquine | OX-Resistant (6th passage) | 3 x 200 mg/kg | 0% (completely resistant) | N/A | [1] |
| This compound | OX-Resistant (6th passage) | 3 x 300 mg/kg | 74% reduction | No cross-resistance observed. | [1] |
| This compound | PZQ-Susceptible | 3 x 300 mg/kg | 89% reduction | N/A | [1] |
Table 2: In Vivo Efficacy (ED50) of this compound in Susceptible vs. Resistant S. mansoni Isolates
| Isolate Type | Number of Isolates | Mean ED50 (mg/kg) ± SD | Median ED50 (mg/kg) | Reference |
| This compound-Susceptible | 4 | 70 ± 7 | 68 | |
| This compound-Resistant | 5 | 209 ± 48 | 192 |
Table 3: Clinical Efficacy of this compound and Artemisinin-Based Combination Therapies against S. mansoni
| Treatment Arm | Cure Rate (%) | Egg Reduction Rate (%) | Reference |
| This compound alone | 82.5 | Not Reported | |
| This compound + Artesunate-Mefloquine | 88.7 | Not Reported | |
| This compound + Dihydroartemisinin-Piperaquine | 85.7 | Not Reported | |
| This compound alone | 63.9 (at 8 weeks) | 87.9 | |
| This compound + Dihydroartemisinin-Piperaquine | 81.9 (at 8 weeks) | 93.6 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies. The following are composite protocols based on methodologies cited in the literature.
In Vitro Drug Susceptibility Assay: Adult Worm Motility and Viability
This protocol assesses the direct effect of schistosomicidal compounds on adult worms.
-
Parasite Recovery: Adult Schistosoma worms are recovered from experimentally infected mice (e.g., Swiss Webster or C57BL/6) 6-8 weeks post-infection by portal perfusion.
-
Worm Culture: Recovered worms are washed in appropriate culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and placed in 24-well plates, with one worm pair per well.
-
Drug Preparation: Stock solutions of the test drugs (this compound, Oxamniquine, etc.) are prepared in a suitable solvent (e.g., DMSO) and then diluted to the final test concentrations in the culture medium.
-
Drug Exposure: The culture medium in the wells is replaced with medium containing the test compounds at various concentrations. Control wells receive medium with the solvent alone.
-
Motility and Viability Assessment: Worm motility and viability are scored at set time points (e.g., 24, 48, 72 hours) under an inverted microscope. A scoring system is typically used (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = dead). Tegumental alterations can also be noted.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated by plotting the percentage of dead or immobile worms against the drug concentration.
In Vivo Drug Susceptibility Assay: Mouse Model of Schistosomiasis
This protocol evaluates the efficacy of schistosomicidal drugs in a mammalian host.
-
Animal Infection: Laboratory mice are percutaneously infected with a defined number of Schistosoma cercariae.
-
Drug Administration: At 6-7 weeks post-infection, when the worms are mature adults, the mice are treated with the test drug(s) via oral gavage. The drug is typically formulated in a vehicle like 2% Cremophor EL.
-
Worm Recovery and Quantification: Two to three weeks after treatment, the mice are euthanized, and the surviving adult worms are recovered by portal perfusion. The worms are counted, and the sex of the worms is determined.
-
Calculation of Worm Burden Reduction: The number of worms recovered from the treated group is compared to the number of worms recovered from an untreated control group. The percentage of worm burden reduction is calculated as: [1 - (mean number of worms in treated group / mean number of worms in control group)] x 100.
-
ED50 Determination: To determine the ED50 (effective dose required to kill 50% of the worms), different doses of the drug are administered to separate groups of infected mice. The worm burden reduction for each dose is calculated, and the ED50 is determined by probit analysis.
Visualizing Mechanisms and Workflows
This compound's Mechanism of Action and Potential Resistance
This compound's primary mode of action involves the disruption of calcium homeostasis in the schistosome.[2][3][4][5][6][7][8] The drug is thought to bind to a specific subunit of a voltage-gated calcium channel, a transient receptor potential (TRP) channel, designated Sm.TRPMPZQ.[2][3][4][5][6][7][9] This binding leads to a rapid and sustained influx of calcium ions into the parasite's cells, causing muscular tetany, paralysis, and damage to the tegument (the outer surface of the worm).[5] Resistance to PZQ may arise from mutations in the gene encoding the TRP channel, which could alter the drug's binding affinity or the channel's function.[10]
Caption: this compound's proposed mechanism of action and potential resistance pathway.
Experimental Workflow for In Vivo Cross-Resistance Study
The following diagram illustrates a typical workflow for assessing cross-resistance between two schistosomicidal drugs in a mouse model.
Caption: Workflow for an in vivo cross-resistance study in a mouse model.
Conclusion and Future Directions
The available evidence indicates a lack of cross-resistance between this compound and oxamniquine, which presents a significant therapeutic advantage in the face of potential PZQ resistance. Combination therapy with artemisinin derivatives offers a promising approach to enhance the efficacy of PZQ, particularly against immature schistosomes, and may mitigate the selection pressure for resistance.
Future research should focus on:
-
Standardized Reporting: Encouraging the standardized reporting of IC50 and ED50 values in all drug susceptibility studies to facilitate more direct comparisons.
-
Molecular Basis of Resistance: Further elucidating the specific mutations in the Sm.TRPMPZQ gene and other potential targets that confer PZQ resistance.
-
Field Surveillance: Implementing robust surveillance programs in endemic areas to monitor for the emergence of PZQ resistance in clinical isolates.
-
Development of Novel Drugs: Continuing the development of new schistosomicidal drugs with novel mechanisms of action to ensure a pipeline of effective treatments.
By addressing these key areas, the research and drug development community can stay ahead of the threat of drug resistance and ensure the continued success of schistosomiasis control and elimination programs.
References
- 1. Drug-resistant schistosomiasis: resistance to this compound and oxamniquine induced in Schistosoma mansoni in mice is drug specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanism of this compound action at a parasitic flatworm ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of this compound action at a parasitic flatworm ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound resistance in schistosomes: a brief report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. Frontiers | A review of the genetic determinants of this compound resistance in Schistosoma mansoni: Is this compound and intestinal schistosomiasis a perfect match? [frontiersin.org]
Praziquantel in Combination: A Comparative Guide to Synergistic Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally.[1][2][3][4] However, concerns over its limited efficacy against juvenile worms and the potential for drug resistance have spurred research into combination therapies to enhance its effectiveness and broaden its spectrum of activity.[5][6][7][8] This guide provides a comparative analysis of this compound in combination with other therapeutic agents, supported by experimental data, to inform future research and drug development efforts.
This compound and Mefloquine: A Potent Partnership
The combination of this compound with the antimalarial drug mefloquine has demonstrated significant synergistic effects against Schistosoma species in preclinical studies.[9][10][11] Mefloquine exhibits activity against the schistosomula stage, complementing PZQ's primary action against adult worms.[9]
In Vivo Efficacy in a Murine Model of S. mansoni Infection
A study in a mouse model of S. mansoni infection revealed that the co-administration of PZQ and mefloquine resulted in substantially higher worm burden reductions compared to either drug alone.[10] Synergistic effects were observed when the drugs were given simultaneously or when mefloquine was administered prior to PZQ.[10]
Table 1: In Vivo Efficacy of this compound and Mefloquine Combination against S. mansoni in Mice [10]
| Treatment Group (Dose in mg/kg) | Total Worm Burden Reduction (%) | Female Worm Burden Reduction (%) | Combination Index (CI) at ED95 |
| This compound (100) | 49 | - | - |
| Mefloquine (100) | 54.7 | - | - |
| This compound (100) + Mefloquine (100) (Simultaneous) | 86.0 | 93.1 | < 0.8 |
| Mefloquine (100) then this compound (100) | 93.1 | - | < 0.8 |
ED95: Effective dose for 95% reduction. CI < 1 indicates synergy.
Experimental Protocol: In Vivo Murine Model of Schistosomiasis
The following provides a generalized workflow for assessing the in vivo efficacy of drug combinations against Schistosoma infection in a murine model, based on common parasitological techniques.
Caption: Workflow for in vivo drug efficacy testing in a mouse model of schistosomiasis.
This compound and Artemisinin Derivatives: Targeting Different Life Stages
Artemisinin derivatives, such as artesunate and artemether, are effective against the early larval stages of schistosomes, a life stage where this compound has limited activity.[2][3][8][12] This complementary action forms the basis for their synergistic use in combination therapy.[12]
Clinical Efficacy in Human S. haematobium and S. mansoni Infections
Meta-analyses of clinical trials have indicated that the combination of this compound and artemisinin derivatives can lead to higher cure rates compared to this compound monotherapy.[2][3]
Table 2: Cure Rates of this compound and Artemisinin Derivatives in Human Schistosomiasis [2][3]
| Treatment | Schistosoma Species | Cure Rate (PZQ Monotherapy) | Cure Rate (Combination Therapy) |
| This compound + Artemisinin | S. haematobium, S. japonicum, S. mansoni | - | Twice as high as PZQ alone |
| This compound + Artemether/Artesunate | Human schistosomiasis | - | 84% protection rate |
| This compound (40 mg/kg) | S. mansoni | 52% | - |
| This compound (60-100 mg/kg, multiple doses) | S. mansoni | 91% | - |
Proposed Mechanism of Synergistic Action
The synergy between this compound and artemisinin derivatives is largely attributed to their distinct activities on different developmental stages of the schistosome parasite.
Caption: Complementary action of this compound and Artemisinin derivatives on schistosome life stages.
This compound and Natural Products: Exploring Novel Combinations
Recent research has explored the synergistic potential of this compound with various natural products. These investigations offer promising avenues for the development of new, effective, and potentially safer treatment strategies.
Synergy with Piplartine and Epiisopiloturine
In vitro studies have demonstrated synergistic activity when this compound is combined with the natural compounds piplartine and epiisopiloturine against S. mansoni.[13] These combinations led to significant ultrastructural damage to the parasite's tegument.[13][14]
Table 3: In Vitro Synergistic Effects of this compound with Natural Compounds against S. mansoni [13]
| Combination | Combination Index (CI) |
| This compound + Piplartine | 0.42 |
| This compound + Epiisopiloturine | 0.86 |
| Epiisopiloturine + Piplartine | 0.61 |
CI < 1 indicates synergy.
Combination with Myrrh
Myrrh, an oleo-gum resin from Commiphora molmol, has shown antischistosomal properties.[4][15] Clinical studies in Egypt reported high cure rates in patients with schistosomiasis treated with a myrrh-derived product.[4] While direct synergistic studies with this compound are limited, the potential for combination therapy warrants further investigation, although some studies have shown low efficacy for myrrh alone.[16][17]
This compound and Statins: A Potential for Repurposing
While primarily known for their cholesterol-lowering effects, statins are being investigated for a variety of other therapeutic applications.[18][19][20][21][22] The potential synergistic interaction between this compound and statins in the context of parasitic diseases is an emerging area of interest that requires further dedicated research.
Conclusion
The combination of this compound with other therapeutic agents presents a promising strategy to overcome the limitations of monotherapy. The synergistic effects observed with mefloquine and artemisinin derivatives are well-documented and offer a strong rationale for further clinical development. Natural products also represent a rich source of potential combination partners for this compound. Future research should focus on elucidating the molecular mechanisms underlying these synergistic interactions to guide the rational design of novel and more effective treatment regimens for schistosomiasis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as the preferred treatment for schistosomiasis | Condeng | International Maritime Health [journals.viamedica.pl]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. A safe, effective, herbal antischistosomal therapy derived from myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traditional Kenyan herbal medicine: exploring natural products’ therapeutics against schistosomiasis | Journal of Helminthology | Cambridge Core [cambridge.org]
- 6. Botanical Products in the Treatment and Control of Schistosomiasis: Recent Studies and Distribution of Active Plant Resources According to Affected Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Natural Products in the Treatment of Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Pharmacodynamics of mefloquine and this compound combination therapy in mice harbouring juvenile and adult Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Drug metabolism and pharmacokinetics of this compound: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic effect of combination chemotherapy with this compound and DW-3-15 for Schistosoma japonicum in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Commiphora myrrh: a phytochemical and pharmacological update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myrrh | 858 Publications | 2999 Citations | Top Authors | Related Topics [scispace.com]
- 17. dovepress.com [dovepress.com]
- 18. Statin combination therapy and cardiovascular risk reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What combination therapy with a statin, if any, would you recommend? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Why Combination Lipid-Lowering Therapy Should be Considered Early in the Treatment of Elevated LDL-C For CV Risk Reduction - American College of Cardiology [acc.org]
- 21. Statins and Combination Pills | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 22. researchgate.net [researchgate.net]
Comparative analysis of Praziquantel's effectiveness against different Schistosoma species.
A definitive guide for researchers and drug development professionals on the performance of Praziquantel (PZQ) in the treatment of schistosomiasis. This report provides a comprehensive comparison of PZQ's effectiveness against Schistosoma haematobium, Schistosoma mansoni, and Schistosoma japonicum, supported by quantitative data from multiple studies, detailed experimental methodologies, and visual representations of key biological and procedural pathways.
This compound has been the cornerstone of schistosomiasis control for over four decades, utilized in mass drug administration programs worldwide.[1] Its broad-spectrum activity, affordability, and favorable safety profile have made it the drug of choice for treating infections caused by various Schistosoma species.[2][3] This guide offers an in-depth comparative analysis of its efficacy, drawing on a wide range of clinical and experimental data.
Quantitative Efficacy of this compound Across Schistosoma Species
The effectiveness of this compound is typically evaluated based on two primary metrics: the Cure Rate (CR), representing the percentage of subjects who become egg-negative after treatment, and the Egg Reduction Rate (ERR), which measures the percentage decrease in the number of eggs excreted by infected individuals.[4] A meta-analysis of numerous studies reveals variations in PZQ's efficacy against the three main human schistosome species.
A systematic review and meta-analysis of 55 clinical trials demonstrated that a standard 40 mg/kg dose of this compound achieved a cure rate of 94.7% for S. japonicum, 77.1% for S. haematobium, and 76.7% for S. mansoni.[5] The corresponding egg reduction rates were 95% for S. japonicum, 94.1% for S. haematobium, and 86.3% for S. mansoni.[5][6] These findings suggest that while PZQ is highly effective against all three species, it shows the highest efficacy against S. japonicum.
It is important to note that factors such as the intensity of infection and the number of treatment rounds can influence the observed efficacy.[7][8] For instance, cure rates are often higher in individuals with light infections.[9][10] Furthermore, repeated rounds of mass drug administration have been associated with a potential reduction in this compound efficacy against S. mansoni in some regions.[8]
| Schistosoma Species | This compound Dosage | Cure Rate (CR) (%) | Egg Reduction Rate (ERR) (%) | Key References |
| S. haematobium | 40 mg/kg | 77.1 - 93.6 | 85 - 98.2 | [5][9][10][11][12] |
| S. mansoni | 40 mg/kg | 76.7 - 89.2 | 78.3 - 93.5 | [4][5][11][13][14] |
| S. japonicum | 40 mg/kg - 60 mg/kg | 94.7 | 95 | [5][15][16] |
Experimental Protocols for Efficacy Assessment
The evaluation of this compound's efficacy relies on standardized parasitological techniques to quantify schistosome eggs in patient samples before and after treatment. The following are detailed methodologies for key experiments cited in the literature.
Diagnosis of Schistosoma mansoni and S. japonicum Infection (Kato-Katz Technique)
The Kato-Katz thick smear technique is the most commonly used method for detecting and quantifying S. mansoni and S. japonicum eggs in fecal samples.[4]
-
Sample Collection: A fresh stool sample is collected from the study participant.
-
Smear Preparation: A small amount of stool (typically 41.7 mg) is pressed through a fine mesh screen to remove large fibers.
-
Template Use: The sieved stool is then placed into a hole in a template on a microscope slide.
-
Clearing: The template is removed, and the stool sample is covered with a cellophane strip soaked in a glycerol-malachite green solution. The glycerol clears the fecal debris, while the malachite green stains the eggs, making them more visible.
-
Microscopy: After a clearing period of at least 30 minutes, the slide is examined under a microscope, and all Schistosoma eggs are counted.
-
Calculation: The egg count is multiplied by a factor (usually 24) to express the result as eggs per gram (EPG) of feces.[17]
Diagnosis of Schistosoma haematobium Infection (Urine Filtration Technique)
For the detection and quantification of S. haematobium eggs, which are excreted in the urine, the urine filtration technique is the standard method.[9][12]
-
Sample Collection: A urine sample (typically 10 ml) is collected from the study participant, ideally between 10 am and 2 pm when egg excretion is at its peak.
-
Filtration: The urine is passed through a polycarbonate or nylon filter with a pore size of 10-12 µm, which traps the schistosome eggs.
-
Staining (Optional): The filter can be stained with a solution like Lugol's iodine to enhance the visibility of the eggs.
-
Microscopy: The filter is placed on a microscope slide and examined under a microscope to count the number of S. haematobium eggs.
-
Calculation: The results are expressed as eggs per 10 ml of urine.
Assessment of Cure Rate and Egg Reduction Rate
-
Baseline Assessment: Prior to treatment, parasitological examinations (Kato-Katz for S. mansoni and S. japonicum, urine filtration for S. haematobium) are conducted to determine the initial infection status and intensity (egg count).[4]
-
Treatment Administration: Infected individuals are treated with a standard dose of this compound (typically a single oral dose of 40 mg/kg).[9][13]
-
Follow-up Assessment: A follow-up parasitological examination is performed at a predefined time point after treatment, usually between 4 and 8 weeks.[4][9][13] This waiting period is crucial to allow for the clearance of eggs that may have been released from tissues after the adult worms have been killed.[18]
-
Cure Rate Calculation: The cure rate is calculated as the proportion of individuals who were egg-positive at baseline and become egg-negative at the follow-up assessment.[4]
-
Egg Reduction Rate Calculation: The egg reduction rate is calculated using the formula: ERR = (1 - (Geometric mean egg count post-treatment / Geometric mean egg count pre-treatment)) x 100.[4]
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound's proposed mechanism of action in Schistosoma.
Conclusion
This compound remains a highly effective drug for the treatment of schistosomiasis caused by S. haematobium, S. mansoni, and S. japonicum. While efficacy can vary between species and in different epidemiological settings, the standard 40 mg/kg dose generally achieves high cure and egg reduction rates.[5] The highest efficacy is consistently observed against S. japonicum. The continued monitoring of PZQ's effectiveness through standardized experimental protocols is crucial, particularly in areas with long-term mass drug administration programs, to ensure its sustained role in the control and elimination of schistosomiasis.[1][8] The primary mechanism of action is understood to involve the disruption of calcium ion homeostasis in the parasite, leading to paralysis and death.[2][19] Further research into the molecular targets of this compound could pave the way for the development of new antischistosomal drugs.[2]
References
- 1. This compound: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 3. This compound as the preferred treatment for schistosomiasis | Condeng | International Maritime Health [journals.viamedica.pl]
- 4. This compound is an effective drug for the treatment of Schistosoma Mansoni infection among school-aged children in Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Efficacy and Tolerability of this compound for Intestinal and Urinary Schistosomiasis—A Meta-analysis of Comparative and Non-comparative Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy and Tolerability of this compound for Intestinal and Urinary Schistosomiasis—A Meta-analysis of Comparative and Non-comparative Clinical Trials [ideas.repec.org]
- 7. Efficacy of this compound against Schistosoma mansoni with particular consideration for intensity of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced Efficacy of this compound Against Schistosoma mansoni Is Associated With Multiple Rounds of Mass Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy and side effects of this compound treatment against Schistosoma haematobium infection among primary school children in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound for the Treatment of Human Schistosomiasis in Ethiopia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound on Schistosoma haematobium and re-infection rates among school-going children in the Ndumo area of uMkhanyakude district, KwaZulu-Natal, South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound against Schistosoma mansoni in northern Senegal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of prazequantel for the treatment of Schistosoma mansoni infection across different transmission settings in Amhara Regional State, northwest Ethiopia | PLOS One [journals.plos.org]
- 15. Efficacy and Safety of Different Dosages of this compound for the Treatment of Schistosoma Japonicum: A Systematic Review and Meta-Analysis [ircmj.com]
- 16. Efficacy and safety of different dosages of this compound for the treatment of schistosoma japonicum: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effect of Different Formulations of this compound in Reducing Worms in the Prepatent Period of Schistosomiasis in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound - Wikipedia [en.wikipedia.org]
Validating the Role of the Host Immune Response in Praziquantel's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Praziquantel's (PZQ) efficacy with and without a competent host immune response, and in relation to alternative schistosomiasis treatments. Experimental data is presented to objectively assess the performance of these therapeutic approaches, supported by detailed methodologies and visual representations of key biological pathways and experimental workflows.
The Crucial Synergy: this compound and the Host Immune System
This compound (PZQ) is the cornerstone of schistosomiasis treatment, yet its mechanism of action is not entirely elucidated.[1] Experimental evidence strongly indicates that PZQ's efficacy is not solely dependent on its direct effects on the parasite but relies heavily on a synergistic interplay with the host's immune system.[2] The primary hypothesis is that PZQ causes damage to the schistosome's outer layer, the tegument, leading to the exposure of parasite antigens.[3] This unmasking allows the host's immune system to recognize and attack the previously hidden parasite.
Several studies in murine models have demonstrated a significant reduction in PZQ's effectiveness in immunocompromised hosts, highlighting the critical role of the immune response in parasite clearance.
Comparative Efficacy of this compound: Immunocompetent vs. Immunodeficient Hosts
The following table summarizes the findings from key studies comparing the worm burden reduction rates of PZQ in mice with normal and compromised immune systems.
| Host Model | Immune Deficiency | PZQ Efficacy (Worm Burden Reduction) | Reference |
| C3H/HeN Mice | B-cell depleted (μ-suppressed) | Average of 20% as effective as in immunocompetent controls. In three of four experiments, PZQ failed to significantly reduce adult worm burdens. | [2] |
| CBA Mice | T-cell deprived | Fewer adult S. mansoni worms killed compared to immunologically intact controls. | [4] |
| Mice with 5-week-old infections | Sub-optimal immune response | Combination of PZQ and rabbit antiserum against adult worm antigens was more effective than PZQ alone. | [5] |
| Protein-undernourished Mice | Impaired immune function | Worm burden reduction was significantly lower (not substantially reduced) compared to a 78.95% reduction in well-nourished mice. | [6][7] |
These studies collectively underscore the dependence of PZQ's therapeutic effect on a robust host antibody response.
Alternative and Combination Therapies for Schistosomiasis
The reliance on a single drug, PZQ, raises concerns about the potential for drug resistance.[8] Research into alternative and combination therapies is crucial. The table below compares the efficacy of prominent alternatives to PZQ.
| Drug/Therapy | Target Schistosoma Species | Mechanism of Action | Reported Efficacy (Cure Rate/Egg Reduction Rate) | Reference |
| Oxamniquine | S. mansoni | Activated by a schistosome sulfotransferase enzyme, distinct from PZQ's mechanism. | Cure rates vary significantly based on evaluation method: 90.3% (stool examination) vs. 42.4% (oogram). Less effective than PZQ. | [3][9] |
| Metrifonate | S. haematobium | Organophosphorus compound that acts as a cholinesterase inhibitor. | Cure rates around 40-60% with egg reduction rates of 92-100%. | [10][11] |
| Artemisinin-based Combination Therapies (ACTs) | All species | Artemisinins are effective against juvenile schistosomes, complementing PZQ's action against adult worms. | Combination with PZQ shows higher cure rates than PZQ alone. For S. mansoni, PZQ + Artesunate-mefloquine had a cure rate of 88.7% vs. 82.5% for PZQ alone. | [12][13] |
Experimental Protocols
Determination of Worm Burden in Mice
This protocol outlines the standard procedure for recovering and quantifying adult schistosomes from experimentally infected mice to assess drug efficacy.
Materials:
-
Infected mice
-
Anesthetic (e.g., pentobarbital sodium)
-
Heparinized saline
-
Perfusion pump
-
Dissecting tools (scissors, forceps)
-
Petri dishes or collection trays
-
Dissecting microscope
Procedure:
-
Anesthetize the mouse according to approved animal care protocols.
-
Make a midline incision to expose the abdominal cavity.
-
Locate the hepatic portal vein and cannulate it with a needle connected to the perfusion pump.
-
Sever the inferior vena cava to allow for drainage.
-
Perfuse the circulatory system with heparinized saline at a constant flow rate to flush the worms from the mesenteric and hepatic veins.
-
Collect the perfusate containing the worms in a Petri dish or collection tray.
-
After perfusion, remove the liver and gently press it between two glass plates to dislodge any trapped worms.
-
Examine the mesenteries under a dissecting microscope for any remaining attached worms.
-
Count the number of male and female worms collected from each mouse.
-
Calculate the percentage of worm burden reduction by comparing the mean worm count in treated groups to the untreated control group.[14]
Measurement of Anti-Schistosome Antibody Levels (ELISA)
This protocol describes a common method for quantifying schistosome-specific antibodies in serum samples.
Materials:
-
Serum samples from experimental animals or patients
-
96-well microtiter plates coated with Schistosoma antigens (e.g., Soluble Egg Antigen - SEA, or Adult Worm Antigen - AWA)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the desired schistosome antigen and incubate overnight at 4°C.
-
Wash the plate with washing buffer to remove unbound antigen.
-
Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature to allow specific antibodies to bind to the antigen.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the substrate solution and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of specific antibody in the sample.[15][16][17]
Visualizing the Interactions
The following diagrams illustrate the proposed mechanism of PZQ's action in concert with the host immune system and a typical experimental workflow for evaluating its efficacy.
Caption: Proposed mechanism of this compound's synergistic action with the host immune system.
Caption: Experimental workflow for evaluating the efficacy of anti-schistosomal drugs.
Conclusion
The evidence strongly supports the hypothesis that the host's immune response, particularly the humoral arm, is a critical component of this compound's efficacy. The reduced effectiveness of PZQ in various immunocompromised models highlights the need to consider the host's immune status when administering treatment and when developing novel anti-schistosomal therapies. Alternative treatments and combination therapies offer promising avenues to overcome the limitations of PZQ, especially its reduced efficacy against juvenile worms and the looming threat of drug resistance. Further research into the precise molecular interactions between PZQ, the parasite, and the host immune system will be instrumental in designing the next generation of schistosomiasis control strategies.
References
- 1. policycommons.net [policycommons.net]
- 2. The chemotherapeutic effect of this compound against Schistosoma mansoni is dependent on host antibody response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielosp.org [scielosp.org]
- 4. Schistosoma mansoni: reduced efficacy of chemotherapy in infected T-cell-deprived mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for an immune-dependent action of this compound on Schistosoma mansoni in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Protein undernutrition reduces the efficacy of this compound in a murine model of Schistosoma mansoni infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. scilit.com [scilit.com]
- 9. Efficacy of oxamniquine and this compound in the treatment of Schistosoma mansoni infection: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Field trial of the efficacy of a simplified and standard metrifonate treatments of Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simplified dosage schedule of metrifonate in the treatment of Schistosoma haematobium infection in Somalia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound plus artemisinin-based combinations versus this compound in the treatment of Kenyan children with Schistosoma mansoni infection: open-label, randomized, head-to-head, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic Review and Meta-Analysis of Artemisinin Based Therapies for the Treatment and Prevention of Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. afbr-bri.org [afbr-bri.org]
- 15. Schistosoma – Serology | Public Health Ontario [publichealthontario.ca]
- 16. ibl-international.com [ibl-international.com]
- 17. BILHA - Overview: Schistosoma species Antibody, IgG, Serum [mayocliniclabs.com]
Praziquantel Formulations: A Comparative Pharmacokinetic Analysis for Enhanced Drug Delivery
A detailed examination of various Praziquantel (PZQ) formulations reveals significant differences in their pharmacokinetic profiles, offering crucial insights for researchers and drug development professionals. This guide synthesizes experimental data to compare the performance of novel formulations, such as nanocrystals and solid dispersions, against conventional tablets, highlighting key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and overall drug exposure (AUC).
This compound remains the cornerstone for the treatment of schistosomiasis and other trematode infections. However, its low aqueous solubility and extensive first-pass metabolism can lead to variable and often suboptimal bioavailability with conventional tablet formulations. To address these limitations, various advanced drug delivery strategies have been developed and evaluated. This comparative analysis delves into the pharmacokinetic data from several key studies to provide a clear overview of how different formulations impact the absorption and systemic exposure of this compound.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of different this compound formulations from various preclinical and clinical studies.
| Formulation | Subject | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Nanocrystals | Beagle Dogs | 16.67 mg/kg | 2.43 ± 0.51 | 1.17 ± 0.41 | 8.32 ± 1.63 | 183% (vs. Commercial Tablet) | [1] |
| Microcrystals | Beagle Dogs | 16.67 mg/kg | 1.47 ± 0.28 | 1.50 ± 0.50 | 4.96 ± 1.02 | 109% (vs. Commercial Tablet) | [1] |
| Commercial Tablet (KANGQING®) | Beagle Dogs | 16.67 mg/kg | 1.00 ± 0.21 | 1.67 ± 0.41 | 4.54 ± 0.87 | 100% | [1] |
| Orally Disintegrating/ Sustained-Release Tablet | Beagle Dogs | 5 mg/kg | 0.43 ± 0.01 | 4.00 ± 0.00 | 2.56 ± 0.17 | 184.48% (vs. Aipuruike®) | |
| Commercial Tablet (Aipuruike®) | Beagle Dogs | 5 mg/kg | 0.39 ± 0.28 | 1.17 ± 1.04 | 1.39 ± 0.50 | 100% | |
| Generic Tablet 1 | Healthy Volunteers | 40 mg/kg | 1.625 (mean) | 1.72 (mean) | - | 91.25% (vs. Original Brand) | [2] |
| Generic Tablet 2 | Healthy Volunteers | 40 mg/kg | 1.007 (mean) | 2.81 (mean) | - | 80.95% (vs. Original Brand) | [2] |
| Generic Tablet 3 | Healthy Volunteers | 40 mg/kg | - | - | - | 69.86% (vs. Original Brand) | [2] |
| Solid Dispersion (PZQ:PEG 4000/P 188) | - | 5 mg/kg | Higher than commercial tablet | - | Higher than commercial tablet | - | [3] |
Experimental Protocols
The methodologies employed in the cited studies follow standard pharmacokinetic principles. Below is a generalized summary of the experimental protocols.
1. Study Subjects and Design:
-
Preclinical Studies: Healthy adult male and female Beagle dogs or swine were used. The animals were typically fasted overnight before drug administration. A crossover study design was often employed, where each animal received different formulations with a washout period in between to avoid carry-over effects.
-
Clinical Studies: Healthy adult male volunteers were recruited. An open-label, randomized, crossover design was commonly used.
2. Drug Administration and Dosing:
-
Formulations were administered orally with a specified volume of water.
-
Doses varied depending on the study, for instance, 16.67 mg/kg for Beagle dogs in the nanocrystal study[1] and 40 mg/kg for human volunteers in the generic tablet comparison[2].
3. Blood Sampling:
-
Blood samples were collected from a suitable vein (e.g., cephalic vein in dogs) at predetermined time points.
-
A typical sampling schedule included a pre-dose sample (0 h) and multiple post-dose samples, for example, at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Blood was collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which was then stored at -20°C or lower until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of this compound and its enantiomers were quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method was typically used to extract the drug from the plasma samples.
-
Chromatographic Conditions: A C18 column was commonly used for separation. The mobile phase typically consisted of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Detection: UV or mass spectrometric detection was used for quantification.
5. Pharmacokinetic Analysis:
-
Non-compartmental analysis was used to determine the key pharmacokinetic parameters.
-
The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were determined directly from the plasma concentration-time data.
-
The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.
-
The elimination half-life (t1/2) was calculated from the terminal elimination phase of the log-linear plasma concentration-time curve.
-
Relative bioavailability was calculated as (AUC_test / AUC_reference) × 100.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study of different this compound formulations.
Caption: Generalized workflow of a comparative pharmacokinetic study.
Stereoselective Pharmacokinetics of this compound
This compound is administered as a racemic mixture of two enantiomers, (R)-PZQ and (S)-PZQ. The anthelmintic activity is primarily attributed to the (R)-enantiomer[4]. Studies have shown stereoselective pharmacokinetics, with plasma concentrations of (S)-PZQ often being higher than those of (R)-PZQ after administration of the racemic mixture[5][6]. This is an important consideration in the development of new formulations, as enhancing the bioavailability of the active (R)-enantiomer is a key therapeutic goal. The development of enantiopure (R)-PZQ formulations is an active area of research aiming to improve efficacy and potentially reduce side effects associated with the (S)-enantiomer[7].
Conclusion
The pharmacokinetic analysis of different this compound formulations demonstrates that novel drug delivery systems, such as nanocrystals and orally disintegrating/sustained-release tablets, can significantly enhance the oral bioavailability of this compound compared to conventional tablets[1]. These advanced formulations offer the potential for improved therapeutic efficacy, potentially allowing for dose reduction and better patient compliance. Furthermore, the quality and in vitro performance of generic this compound tablets can vary, leading to significant differences in bioavailability, which may impact clinical outcomes[2]. Future research and development should continue to focus on optimizing this compound formulations to ensure consistent and effective drug delivery, with a particular emphasis on enhancing the systemic exposure of the pharmacologically active (R)-enantiomer.
References
- 1. In vitro/vivo assessment of this compound nanocrystals: Formulation, characterization, and pharmacokinetics in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative bioavailability of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissolution and oral bioavailability enhancement of this compound by solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of this compound Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Pharmacokinetics and Residue Depletion of this compound and Its Metabolites, 4-Hydroxythis compound Enantiomers, in Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Praziquantel: A Tale of Two Enantiomers - Unraveling the Efficacy of Its Racemic and Pure Forms
A comprehensive analysis of racemic praziquantel versus its constituent enantiomers reveals the dominant role of (R)-praziquantel in its antiparasitic activity. This guide synthesizes key experimental findings, providing researchers and drug development professionals with a clear comparison of their efficacy, supported by detailed methodologies and visual pathway representations.
This compound (PZQ) has long been the cornerstone for treating schistosomiasis, a debilitating parasitic disease affecting millions worldwide.[1][2] Administered as a racemic mixture, it contains two mirror-image isomers: (R)-praziquantel and (S)-praziquantel.[2][3] Extensive research has demonstrated that the therapeutic effects of this compound are almost exclusively attributable to the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may contribute to the drug's bitter taste and adverse effects.[2][4][5]
In Vitro Efficacy: (R)-Praziquantel Demonstrates Superior Potency
In laboratory studies, (R)-praziquantel consistently exhibits significantly higher activity against schistosomes compared to its (S)-counterpart and the racemic mixture. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is substantially lower for (R)-PZQ.
For instance, in studies on Schistosoma mansoni, (R)-PZQ showed an IC50 of 0.04 μg/ml after 4 hours of incubation, a potency that is significantly greater than the racemic mixture and orders of magnitude more effective than (S)-PZQ, which had an IC50 of over 100 times higher.[1] Similar findings were observed in studies on Schistosoma haematobium, where (R)-PZQ displayed an IC50 of 0.007 μg/ml at 4 hours, while (S)-PZQ was 501 times less active.[6][7]
| Compound | Parasite Species | Incubation Time | IC50 (μg/ml) | Reference |
| (R)-Praziquantel | S. mansoni | 4 hours | 0.04 | [1] |
| Racemic this compound | S. mansoni | 72 hours | 0.02 | [1] |
| (S)-Praziquantel | S. mansoni | 72 hours | 5.85 | [1] |
| (R)-Praziquantel | S. haematobium | 4 hours | 0.007 | [6][7] |
| Racemic this compound | S. haematobium | 4 hours | 0.03 | [6][7] |
| (S)-Praziquantel | S. haematobium | 4 hours | 3.51 | [6][7] |
In Vivo Studies: Worm Burden Reduction Confirms (R)-Enantiomer's Dominance
Animal model experiments further solidify the superior efficacy of (R)-praziquantel. In mice infected with S. mansoni, a single oral dose of 400 mg/kg of (R)-PZQ resulted in a 100% reduction in worm burden, while the same dose of (S)-PZQ only achieved a 19% reduction.[1][8] Notably, a 200 mg/kg dose of (R)-PZQ was as effective as a 400 mg/kg dose of the racemic mixture.[1]
Studies in hamsters infected with S. haematobium also demonstrated the potent activity of (R)-PZQ, with a 125.0 mg/kg dose achieving a 98.5% worm burden reduction.[6][9] In contrast, a much higher dose of (S)-PZQ was required to achieve a similar effect.[6][7]
| Compound | Host Animal | Parasite Species | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| (R)-Praziquantel | Mouse | S. mansoni | 400 | 100 | [1][8] |
| Racemic this compound | Mouse | S. mansoni | 400 | 94.1 | [1] |
| (S)-Praziquantel | Mouse | S. mansoni | 400 | 19 | [1][8] |
| (R)-Praziquantel | Hamster | S. haematobium | 125.0 | 98.5 | [6][9] |
| Racemic this compound | Hamster | S. haematobium | 250.0 | 99.3 | [6][7] |
| (S)-Praziquantel | Hamster | S. haematobium | 500.0 | 94.1 | [6][7] |
Mechanism of Action: A Disruption of Calcium Homeostasis
The primary mechanism of action of this compound involves the disruption of calcium ion homeostasis in the parasite.[3][10] (R)-praziquantel is believed to bind to and activate a specific transient receptor potential (TRP) ion channel, designated as TRPMPZQ, on the surface of the schistosome.[11] This activation leads to a rapid and sustained influx of calcium ions into the parasite's cells, causing severe muscle spasms, paralysis, and damage to the worm's outer layer (tegument).[3][10][12] This damage exposes the parasite to the host's immune system, leading to its eventual elimination.[3][10] The (S)-enantiomer is significantly less effective at activating this channel, explaining its lack of therapeutic activity.[11]
References
- 1. Activity of this compound Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The little we know about the pharmacokinetics and pharmacodynamics of this compound (racemate and R-enantiomer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The cytotoxicity study of this compound enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo activity of R- and S- this compound enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of R- and S- this compound enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of this compound enantiomers and main metabolites against Schistosoma mansoni [edoc.unibas.ch]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Praziquantel: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Praziquantel is a critical component of laboratory and pharmaceutical operations. Adherence to established protocols minimizes environmental contamination and upholds workplace safety.
This compound, an anthelmintic agent, is classified as harmful to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this substance is not discharged into sewers, drains, or the general environment.[1] The following guidelines provide a framework for the proper disposal of this compound in a laboratory and drug development setting.
Disposal Procedures for Pure this compound and Contaminated Materials
For researchers and professionals handling pure this compound or materials significantly contaminated with the compound, specific disposal methods are required to mitigate environmental risk.
Recommended Disposal Methods:
-
Licensed Chemical Destruction: The preferred method for disposing of this compound is to send it to a licensed chemical destruction facility.[1] These facilities are equipped to handle and neutralize hazardous chemical waste in a controlled and compliant manner.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[1][3] This process ensures that harmful combustion byproducts are captured and neutralized before being released into the atmosphere.
Handling Spills:
In the event of a this compound spill, the following steps should be taken:
-
Containment: Prevent the spilled material from entering drains or waterways.[3]
-
Collection: Carefully collect the spilled substance. For dry spills, use procedures that avoid generating dust.[3] The collected material should be placed in a suitable, sealed container labeled for disposal.[1][3]
-
Decontamination: The affected area should be thoroughly cleaned. All cleaning materials should be collected and disposed of as hazardous waste.
Disposal of Unused or Expired this compound Formulations
For unused or expired this compound tablets or solutions, disposal should align with local regulations and pharmaceutical waste guidelines. The World Health Organization (WHO) advises that any unused product or waste material should be disposed of in accordance with local requirements.[4]
In the absence of specific institutional protocols, the following general guidance from the U.S. Food and Drug Administration (FDA) for pharmaceutical disposal can be adapted. This compound is not on the FDA's "flush list."[5][6]
Steps for Disposal in Household or Laboratory Trash (if permitted by local regulations):
-
Remove from Original Packaging: Take the medication out of its original container.
-
Mix with an Undesirable Substance: Mix the this compound with an unappealing material such as used coffee grounds, dirt, or cat litter.[5][7] This makes the medication less attractive to children and pets and unrecognizable to individuals who might go through the trash.[8]
-
Seal in a Container: Place the mixture in a sealable plastic bag or other container to prevent leakage.[7]
-
Dispose of in Trash: Throw the sealed container in the trash.
-
De-identify Packaging: Scratch out all personal or identifying information from the original packaging before recycling or discarding it.[7]
Drug Take-Back Programs:
The most secure and environmentally sound method for disposing of unused pharmaceuticals is through a drug take-back program.[5][8] These programs collect and safely dispose of medications. Check with local waste management authorities or pharmacies for take-back options in your area.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not broadly established in the provided search results, the following table summarizes relevant toxicity data which underscores the importance of proper disposal to prevent environmental contamination.
| Parameter | Organism | Value | Exposure Time | Reference |
| LC50 | Danio rerio (Zebrafish) | 30.4 mg/L | 96 hours | |
| LC50 | Clarias gariepinus (African sharptooth catfish) juveniles | 53.52 mg/L | 96 hours | |
| LC50 | Ctenopharyngodon idella (Grass carp) juveniles | 55.1 mg/L | 24 hours | |
| EC50 (Immobility) | Daphnia magna (Water flea) | 42.7 mg/L | 48 hours |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of a test population.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. extranet.who.int [extranet.who.int]
- 5. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 6. youtube.com [youtube.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. fda.gov [fda.gov]
Essential Safety and Logistical Information for Handling Praziquantel
This guide provides comprehensive, procedural guidance for the safe handling and disposal of Praziquantel in a laboratory setting. Adherence to these protocols is critical for minimizing exposure and ensuring a safe research environment. Researchers should always consult the specific Safety Data Sheet (SDS) provided with their product and adhere to all institutional and national safety regulations. This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200[1].
Summary of Hazards
This compound is an anthelmintic agent with a broad spectrum of activity[1]. While effective therapeutically, it presents several hazards in a laboratory context:
-
Health Hazards: Accidental ingestion may be damaging to health[1]. It may cause an allergic skin reaction[2]. Limited evidence suggests it may cause irreversible but non-lethal mutagenic effects after a single exposure[1]. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure[3].
-
Physical Hazards: As a combustible solid, this compound dust may form an explosive mixture with air[1][2].
-
Environmental Hazards: It is harmful to aquatic life with long-lasting effects[3]. Discharge into the environment must be avoided[4].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Double gloving is recommended[1][5]. Contaminated gloves should be replaced immediately[1].
| Protection Type | Equipment Specification | Purpose & Notes |
| Hand Protection | Nitrile or low-protein, powder-free latex gloves.[1] PVC gloves may also be used.[1] | To prevent skin contact. Gloves must be inspected prior to use and should be changed regularly, as degradation can occur[1][4]. After handling, always wash hands with soap and water[1]. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[4] | To protect eyes from dust particles. Dust contact can lead to mechanical irritation[2]. |
| Respiratory Protection | NIOSH-approved dust respirator or a full-face respirator.[1][4] | Required when there is a risk of inhaling dust particles, especially if exposure limits are exceeded or symptoms like irritation are experienced[4]. Use an approved positive flow mask if significant quantities of dust become airborne[1]. |
| Body Protection | Laboratory coat, disposable coveralls of low permeability, protective shoe covers, and head covering.[1] | For quantities up to 500 grams, a lab coat may be suitable. For larger quantities (up to 1 kg), a disposable coverall is recommended[1]. Work clothes should be laundered separately[1]. |
Operational and Disposal Plan
Follow these step-by-step procedures for the safe handling, spill management, and disposal of this compound.
Preparation and Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area[1][4]. For procedures that may generate dust, use engineering controls such as a certified chemical fume hood or a Class II Biological Safety Cabinet[6].
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Handling the Compound: Avoid all personal contact, including inhalation[1]. Avoid the formation of dust and aerosols[4]. When handling, do not eat, drink, or smoke[1].
-
Container Management: Keep containers securely sealed when not in use[1]. Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents[1][4].
-
Hygiene: After handling, wash hands thoroughly with soap and water[1].
Spill Management
Minor Spills (Dry Powder):
-
Restrict Area: Cordon off the area of the spill.
-
PPE: Ensure you are wearing all appropriate PPE, including respiratory protection.
-
Clean-up: Use dry clean-up procedures and avoid generating dust[1]. Gently dampen the powder with water to prevent it from becoming airborne before sweeping[1].
-
Collection: Use a vacuum cleaner fitted with a HEPA filter or carefully sweep the material and place it into a suitable, sealed container for disposal[1].
-
Decontamination: Wash the spill area with large amounts of water and decontaminate all tools and equipment used for cleanup[1].
Major Spills:
-
Evacuate: Evacuate all personnel from the immediate area.
-
Alert: Alert emergency responders and inform them of the location and nature of the hazard[1].
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: Prevent the spillage from entering drains or water courses[1].
-
Cleanup: Only trained personnel with appropriate PPE (including powered, positive flow, full-face apparatus) should attempt cleanup[1]. Follow the same dry-cleanup procedures as for minor spills.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations[1].
-
Waste Collection: Collect waste this compound and contaminated materials (e.g., gloves, wipes, weigh boats) in sealed, clearly labeled containers for disposal[1].
-
Disposal Method: Dispose of the chemical waste by burial in a licensed landfill or by incineration in a licensed apparatus after mixing with a suitable combustible material[1]. Another option is removal to a licensed chemical destruction plant[4]. Do not discharge to sewer systems[4].
-
Contaminated PPE: Place contaminated PPE, such as gloves and gowns, into a designated hazardous waste bag, which should then be sealed and placed in a covered container[6].
-
Empty Containers: Decontaminate empty containers by triply rinsing them[4]. The rinsate should be collected and disposed of as hazardous waste. After decontamination, containers can be offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of in a sanitary landfill[4].
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
